N 0861
Description
Properties
CAS No. |
141696-90-4 |
|---|---|
Molecular Formula |
C13H17N5 |
Molecular Weight |
243.31 g/mol |
IUPAC Name |
N-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-9-methylpurin-6-amine |
InChI |
InChI=1S/C13H17N5/c1-18-7-16-11-12(14-6-15-13(11)18)17-10-5-8-2-3-9(10)4-8/h6-10H,2-5H2,1H3,(H,14,15,17)/t8-,9+,10-/m1/s1 |
InChI Key |
MTQYIGCUBBMQCJ-KXUCPTDWSA-N |
Isomeric SMILES |
CN1C=NC2=C(N=CN=C21)N[C@@H]3C[C@@H]4CC[C@H]3C4 |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3CC4CCC3C4 |
Synonyms |
N 0861 N(6)-endonorbornan-2-yl-9-methyladenine N-0861 N0861 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Orexin Receptor 2 (OX2R) Agonist Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B, and their cognate G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of sleep and wakefulness.[1] OX2R, in particular, plays a pivotal role in promoting and maintaining arousal. Consequently, agonism of OX2R has emerged as a primary therapeutic strategy for the treatment of sleep disorders characterized by excessive daytime sleepiness, most notably narcolepsy.[2][3] This technical guide provides a comprehensive overview of OX2R agonist function, detailing the underlying signaling pathways, key experimental protocols for their characterization, and a summary of quantitative pharmacological data.
Orexin Receptor 2 (OX2R) Agonist Pharmacology
OX2R agonists are compounds that bind to and activate the orexin 2 receptor, mimicking the physiological effects of the endogenous orexin peptides. These agonists can be broadly categorized as peptide-based, such as the native orexins, or small molecules, which are the focus of current drug development efforts due to their potential for oral bioavailability. The binding of an agonist to OX2R initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and promote a state of wakefulness.
Quantitative Data on OX2R Agonists
The pharmacological activity of OX2R agonists is characterized by their binding affinity (Ki) and functional potency (EC50). Binding affinity reflects the strength of the interaction between the agonist and the receptor, while functional potency measures the concentration of the agonist required to elicit a half-maximal biological response. The following tables summarize key quantitative data for a selection of OX2R agonists.
| Agonist | Receptor | Binding Affinity (Ki) | Reference |
| Orexin-A | OX2R | Not explicitly found for agonist binding | |
| Orexin-B | OX2R | Not explicitly found for agonist binding | |
| Antagonists for reference | |||
| Suvorexant | OX2R | pKi = 8.9 (Ki ≈ 1.26 nM) | |
| Almorexant | OX2R | pKi = 8.0 (Ki ≈ 10 nM) | |
| EMPA | OX2R | pKi = 8.9 (Ki ≈ 1.26 nM) |
| Agonist | Receptor | Functional Potency (EC50) | Assay | Reference |
| Orexin-A | OX2R | 0.20 nM | Calcium Mobilization | |
| Orexin-B | OX2R | 7.17 (pEC50) ≈ 67.6 pM | IP1 Accumulation | |
| [Ala11, D-Leu15]-Orexin-B | OX2R | 0.055 nM | Calcium Mobilization | |
| Danavorexton (TAK-925) | OX2R | 5.5 nM | Calcium Mobilization | |
| TAK-994 | OX2R | 19 nM | Not Specified | |
| Compound 1 | OX2R | 8.28 (pEC50) ≈ 5.25 nM | IP1 Accumulation |
OX2R Signaling Pathways
Upon agonist binding, OX2R undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins. OX2R is known to couple to multiple G-protein subtypes, primarily Gq/11, Gi/o, and Gs, leading to the activation of distinct downstream signaling cascades.
Gq/11 Signaling Pathway
The coupling of OX2R to Gq/11 is considered a primary mechanism for its excitatory effects. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These events culminate in the modulation of ion channels and other cellular effectors, leading to neuronal depolarization and increased excitability.
Gq/11 Signaling Pathway. This diagram illustrates the activation of the Gq/11 pathway following OX2R agonist binding.
Gi/o Signaling Pathway
OX2R can also couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which can modulate the function of various downstream targets, including ion channels and transcription factors.
Gi/o Signaling Pathway. This diagram shows the inhibitory effect of Gi/o coupling on the adenylyl cyclase pathway.
Gs Signaling and β-Arrestin Recruitment
In some cellular contexts, OX2R has been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP levels. Furthermore, upon prolonged agonist stimulation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of OX2R. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization and internalization. β-arrestins can also act as scaffolds for other signaling molecules, initiating G-protein-independent signaling pathways.
Experimental Protocols
The characterization of OX2R agonists relies on a suite of in vitro and in vivo assays to determine their pharmacological properties and biological effects.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a test compound for OX2R.
-
Principle: A radiolabeled ligand with known high affinity for OX2R is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing OX2R). The test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Protocol Outline:
-
Prepare cell membranes from a cell line stably expressing human OX2R (e.g., CHO-K1 or HEK293 cells).
-
Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-EMPA for antagonists, though agonist radioligands can also be used) and a range of concentrations of the unlabeled test agonist.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine non-specific binding in the presence of a high concentration of a known non-radiolabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow.
This functional assay measures the ability of an agonist to activate the Gq/11 signaling pathway, resulting in an increase in intracellular calcium.
-
Principle: Cells expressing OX2R are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist binding and subsequent Gq activation, intracellular calcium levels rise, causing a change in the fluorescence of the dye. This change is detected by a fluorescence plate reader.
-
Protocol Outline:
-
Seed cells stably expressing OX2R (e.g., CHO-K1) in a 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in a buffered salt solution for approximately 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test agonist to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., with excitation at 340/380 nm and emission at 510 nm for Fura-2).
-
Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
This assay is used to assess the coupling of OX2R to Gi/o or Gs proteins by measuring changes in intracellular cAMP levels.
-
Principle: Cells expressing OX2R are treated with the test agonist. For Gi/o coupling, cells are typically pre-stimulated with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels, and the ability of the agonist to inhibit this increase is measured. For Gs coupling, the direct increase in cAMP upon agonist stimulation is measured. cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., HTRF or ELISA) or reporter gene assays.
-
Protocol Outline (for Gi/o coupling):
-
Seed cells expressing OX2R in an appropriate assay plate.
-
Pre-incubate the cells with the test agonist at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit (e.g., a competitive immunoassay based on HTRF).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC50 (which corresponds to the EC50 for the inhibitory effect).
-
This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream signaling event of OX2R activation.
-
Principle: Activation of OX2R can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The level of phosphorylated ERK1/2 (p-ERK1/2) can be quantified relative to the total amount of ERK1/2 using methods such as Western blotting or specific immunoassays (e.g., ELISA or HTRF).
-
Protocol Outline (Western Blot):
-
Culture cells expressing OX2R and serum-starve them to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with the test agonist for a specific time (e.g., 5-10 minutes).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for p-ERK1/2, followed by an appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
-
This assay measures the recruitment of β-arrestin to the activated OX2R, a key event in receptor desensitization and G-protein-independent signaling.
-
Principle: Commercially available assays often use enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). In EFC-based assays (e.g., PathHunter), OX2R is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Protocol Outline (EFC-based):
-
Use a cell line engineered to co-express the tagged OX2R and β-arrestin.
-
Plate the cells in an assay plate.
-
Add the test agonist at various concentrations.
-
Incubate to allow for β-arrestin recruitment.
-
Add the detection reagents containing the enzyme substrate.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.
-
In Vivo Assays
This technique is used to directly measure the effects of OX2R agonists on the electrical activity of neurons in specific brain regions.
-
Principle: An electrode is implanted in a brain region known to be involved in sleep-wake regulation and to receive orexin projections (e.g., the tuberomammillary nucleus or the locus coeruleus) in an anesthetized or freely moving animal. The firing rate of individual neurons is recorded before and after the administration of an OX2R agonist.
-
Protocol Outline:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Implant a recording electrode in the target brain region.
-
Allow the animal to recover (for chronic recordings) or maintain anesthesia.
-
Record baseline neuronal activity.
-
Administer the OX2R agonist (e.g., systemically or via microinjection into the brain).
-
Continue to record neuronal activity to observe changes in firing rate and pattern.
-
Conclusion
The development of selective and potent OX2R agonists represents a promising therapeutic avenue for treating disorders of hypersomnolence. A thorough understanding of their function, from the molecular intricacies of receptor binding and signaling to their effects on neuronal activity and behavior, is crucial for the successful translation of these compounds into clinical practice. The experimental protocols and data presented in this guide provide a framework for the comprehensive characterization of novel OX2R agonists, facilitating the advancement of this important class of therapeutics.
References
An In-depth Technical Guide to TAK-861: A Novel Orexin 2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-861 is a potent and selective oral agonist for the orexin 2 receptor (OX2R) currently under investigation for the treatment of narcolepsy type 1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of TAK-861. Detailed experimental protocols for key in vitro and in vivo assays are described, and the associated signaling pathways are visualized. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Chemical Structure and Properties
TAK-861, with the IUPAC name N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3′,5′-trifluoro[1,1′-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide, is a novel small molecule designed for high selectivity and potency at the OX2R.[1][2]
Table 1: Chemical and Physical Properties of TAK-861
| Property | Value | Source |
| IUPAC Name | N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3′,5′-trifluoro[1,1′-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide | [1][2] |
| SMILES | CCS(=O)(=O)N[C@@H]1--INVALID-LINK--N(C(C(C)(C)O)=O)CC1(F)F | |
| Chemical Formula | C23H25F5N2O4S | |
| Molecular Weight | 520.52 g/mol | |
| Solubility | Soluble in DMSO |
Note: pKa and logP values for TAK-861 are not publicly available at the time of this writing.
Pharmacological Properties
TAK-861 is a highly potent and selective agonist of the human orexin 2 receptor (OX2R). Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Table 2: Pharmacological Properties of TAK-861
| Property | Value | Source |
| hOX2R EC50 (Calcium mobilization) | 2.5 nM | [1] |
| hOX1R EC50 (Calcium mobilization) | >7,500 nM | |
| Selectivity (OX1R/OX2R) | >3000-fold | |
| hOX2R EC50 (IP1 accumulation) | 1.2 nM | |
| hOX2R EC50 (β-arrestin recruitment) | 30 nM | |
| hOX2R EC50 (ERK1/2 phosphorylation) | 34 nM | |
| hOX2R EC50 (CREB phosphorylation) | 3.6 nM |
Mechanism of Action and Signaling Pathways
TAK-861 exerts its therapeutic effects by selectively binding to and activating the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). This activation mimics the function of the endogenous orexin neuropeptides, which are deficient in individuals with narcolepsy type 1. The binding of TAK-861 to OX2R initiates a cascade of intracellular signaling events that promote wakefulness and suppress symptoms of narcolepsy.
The primary signaling pathway activated by TAK-861 through OX2R involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Furthermore, TAK-861-mediated OX2R activation leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the cAMP response element-binding protein (CREB), which are crucial for neuronal plasticity and gene expression related to wakefulness. The recruitment of β-arrestin is also observed, which can modulate receptor desensitization and signaling.
Experimental Protocols
The following sections outline the general methodologies used to characterize the pharmacological properties of TAK-861.
In Vitro Assays
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used for their low endogenous receptor expression.
-
Culture Conditions: Cells are maintained in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression of orexin receptors, cells are transfected with plasmids encoding human OX1R or OX2R using a suitable transfection reagent (e.g., Lipofectamine). Stable cell lines expressing the receptors are generated by selection with an appropriate antibiotic.
This assay measures the increase in intracellular calcium concentration upon receptor activation.
This assay quantifies the accumulation of IP1, a downstream product of the PLC signaling pathway.
-
Principle: A competitive immunoassay using HTRF® (Homogeneous Time-Resolved Fluorescence) technology is employed.
-
Procedure:
-
CHO-hOX2R cells are seeded in a 96-well plate and incubated.
-
Cells are stimulated with various concentrations of TAK-861 in the presence of LiCl (to inhibit IP1 degradation).
-
After incubation, cells are lysed, and IP1-d2 (a fluorescent analog) and an anti-IP1 antibody labeled with a fluorescent donor are added.
-
The HTRF signal is measured, which is inversely proportional to the amount of IP1 produced.
-
These assays measure the phosphorylation status of key signaling proteins.
-
Methodology: Western blotting or cell-based ELISA kits are typically used.
-
General Western Blot Protocol:
-
CHO-hOX2R cells are treated with TAK-861 for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 or CREB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
In Vivo Studies
-
Narcolepsy Mouse Models: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons, are used to model narcolepsy type 1.
-
Non-Human Primates: Cynomolgus monkeys are used to assess the wake-promoting effects of TAK-861 in a species more closely related to humans.
-
Route: Oral administration is typically used to assess the clinical potential of TAK-861.
-
Vehicle: The specific vehicle used for dissolving TAK-861 for in vivo studies is often a proprietary formulation but may include solutions like 0.5% methylcellulose.
-
Electroencephalography (EEG) and Electromyography (EMG): These techniques are used to monitor sleep-wake states in mice.
-
Maintenance of Wakefulness Test (MWT): This test is used to objectively measure the ability to stay awake in monkeys. The protocol generally involves placing the animal in a quiet, dimly lit environment and recording the latency to sleep onset over several trials.
References
The Role of Orexin Deficiency in Narcolepsy Pathophysiology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Narcolepsy Type 1 (NT1) is a chronic neurological disorder fundamentally caused by a profound deficiency of the neuropeptide orexin (also known as hypocretin).[1][2][3] This deficiency results from the selective and severe loss of orexin-producing neurons in the lateral hypothalamus.[4] The orexin system is a critical regulator of sleep and wakefulness, and its absence leads to a destabilized sleep-wake cycle, manifesting as the cardinal symptoms of NT1: excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, and hypnagogic hallucinations.[1] This technical guide provides an in-depth examination of the pathophysiological mechanisms, quantitative diagnostic markers, key experimental methodologies, and core signaling pathways central to understanding the role of orexin deficiency in narcolepsy.
The Orexin System: A Master Regulator of Arousal
The orexin system consists of two neuropeptides, orexin-A and orexin-B, which are derived from a common precursor protein, prepro-orexin. These peptides are produced exclusively by a small population of neurons located in the lateral and posterior hypothalamus. They exert their excitatory effects by binding to two G-protein coupled receptors: the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). Orexin neurons project widely throughout the brain, activating key arousal centers, including the noradrenergic locus coeruleus (LC), serotonergic dorsal raphe (DR), and histaminergic tuberomammillary nucleus (TMN). This widespread excitatory input is crucial for maintaining long, consolidated periods of wakefulness and suppressing REM sleep during active periods.
Pathophysiology: The Consequence of Orexin Neuron Loss
The pathophysiology of Narcolepsy Type 1 is defined by the near-complete loss of these orexin-producing neurons, with postmortem studies revealing a reduction of up to 95%. This neuronal loss is strongly believed to have an autoimmune basis, highlighted by the tight association with the human leukocyte antigen (HLA) allele DQB1*06:02, which is present in over 90% of NT1 patients. The prevailing hypothesis suggests that an environmental trigger in genetically susceptible individuals initiates an autoimmune attack that specifically targets and destroys orexin neurons.
The resulting orexin deficiency destabilizes the sleep-wake switch. Without the steady, wake-promoting signal from the orexin system, the brain cannot maintain a stable state of wakefulness or sleep, leading to rapid and inappropriate transitions between states. This instability manifests as the core symptoms of NT1:
-
Excessive Daytime Sleepiness (EDS): An inability to maintain consolidated wakefulness results in an irrepressible need to sleep during the day.
-
Cataplexy: The loss of orexin signaling, particularly to the brainstem nuclei that regulate muscle tone during REM sleep, is thought to cause the sudden, transient muscle weakness triggered by strong emotions.
-
REM Sleep Dysregulation: The boundaries between wakefulness and REM sleep become blurred. This leads to hypnagogic hallucinations (vivid dream-like experiences while falling asleep) and sleep paralysis (temporary inability to move upon waking or falling asleep), which are intrusions of REM sleep characteristics into a state of consciousness.
Quantitative Data & Diagnostic Markers
The diagnosis of NT1 is supported by characteristic clinical symptoms, polysomnographic findings, and, most definitively, by measuring the concentration of orexin-A (hypocretin-1) in the cerebrospinal fluid (CSF).
Cerebrospinal Fluid (CSF) Orexin Levels
Measurement of CSF orexin-A is the gold-standard biomarker for NT1. In healthy individuals, orexin-A levels are consistently above 200 pg/mL. In contrast, over 90% of patients with NT1 (narcolepsy with cataplexy) show CSF orexin-A levels at or below 110 pg/mL. Intermediate levels (111-200 pg/mL) are considered diagnostically ambiguous and can be seen in a minority of NT1 patients, as well as in other neurological conditions. Patients with Narcolepsy Type 2 (without cataplexy) and Idiopathic Hypersomnia generally have normal orexin levels.
Table 1: CSF Orexin-A (Hypocretin-1) Levels in Health and Hypersomnolence Disorders
| Group | CSF Orexin-A (Hypocretin-1) Level (pg/mL) | Diagnostic Significance | Source(s) |
|---|---|---|---|
| Healthy Individuals | > 200 | Normal | |
| Narcolepsy Type 1 (NT1) | ≤ 110 | Highly indicative of NT1 | |
| Intermediate Levels | 111 - 200 | Limited diagnostic utility; may be seen in NT1, NT2, or other disorders | |
| Narcolepsy Type 2 (NT2) | > 200 (Typically) | Generally normal, distinguishes from NT1 | |
| Idiopathic Hypersomnia | > 200 (Typically) | Normal |
| Other Neurological Disorders | Variable (Typically > 200) | Low or intermediate levels can occur with hypothalamic damage | |
Polysomnographic Findings
Polysomnography (PSG) and the subsequent Multiple Sleep Latency Test (MSLT) are essential electrophysiological tests for diagnosing narcolepsy. While PSG assesses nighttime sleep architecture, the MSLT measures the propensity to fall asleep during the day. A meta-analysis of studies revealed significant differences between narcolepsy patients and healthy controls. Key findings include a shortened mean sleep latency on the MSLT (<8 minutes) and the presence of two or more sleep-onset REM periods (SOREMPs), which are hallmarks of the disorder.
Table 2: Key Polysomnographic (PSG) and MSLT Findings in Narcolepsy vs. Healthy Controls
| Parameter | Finding in Narcolepsy | Description | Source(s) |
|---|---|---|---|
| Mean Sleep Latency (MSLT) | Significantly Reduced (< 8 min) | Pathological level of daytime sleepiness. | |
| Sleep-Onset REM Periods (SOREMPs) | ≥ 2 on MSLT | Rapid transition into REM sleep, a core feature of REM dysregulation. | |
| REM Sleep Latency (PSG) | Significantly Reduced | Shorter time from sleep onset to the first REM period at night. | |
| Wake After Sleep Onset (WASO) | Increased | Reflects fragmented and poor quality nocturnal sleep. | |
| Sleep Efficiency | Reduced | Lower percentage of time in bed actually spent asleep. |
| Stage N1 Sleep | Increased | Increase in the lightest stage of sleep, indicating sleep instability. | |
Key Experimental Models in Orexin Research
Animal models have been indispensable for elucidating the function of the orexin system and the pathophysiology of narcolepsy.
Table 3: Characteristics of Key Animal Models of Narcolepsy
| Model | Genetic/Cellular Basis | Key Phenotypic Features | Relevance to Human NT1 | Source(s) |
|---|---|---|---|---|
| Canine Model (Doberman, Labrador) | Spontaneous mutation in the HCRTR2 (OX2R) gene. | Severe cataplexy (often elicited by food), EDS, fragmented sleep. | First model to link orexin signaling to narcolepsy; models receptor dysfunction. | |
| Prepro-orexin Knockout Mouse | Genetic deletion of the prepro-orexin gene; orexin peptides are absent, but neurons remain. | Narcolepsy-like phenotype with sleep fragmentation and cataplexy-like episodes. | Confirmed that loss of orexin peptides is sufficient to cause narcolepsy symptoms. | |
| Orexin/Ataxin-3 (ATAX) Mouse | Targeted expression of the toxic Ataxin-3 transgene in orexin neurons, causing progressive cell death. | Progressive development of narcolepsy symptoms, including cataplexy and sleep-wake fragmentation. | More closely models the etiology of human narcolepsy, which involves neuronal loss. |
| OX1R/OX2R Knockout Mice | Deletion of one or both orexin receptor genes. | OX2R and dual knockouts show severe narcolepsy phenotypes; OX1R knockout is milder. | Helps dissect the distinct roles of each receptor in sleep-wake regulation. | |
Methodological Appendix: Core Experimental Protocols
Detailed and standardized protocols are critical for the accurate diagnosis and study of orexin deficiency.
Protocol 1: Measurement of CSF Orexin-A via Radioimmunoassay (RIA)
The RIA is the standard clinical method for quantifying CSF orexin-A levels for diagnostic purposes.
-
1. Sample Collection and Handling:
-
Cerebrospinal fluid (1.5 mL minimum) is obtained via lumbar puncture, preferably from the second collection vial to minimize contamination.
-
The sample must be free of blood, as hemolysis can cause false-positive results. Centrifuge the specimen to remove any red blood cells.
-
Freeze the CSF sample immediately and store it at -80°C until analysis. Samples are stable for at least 120 days when frozen.
-
-
2. Assay Principle:
-
The assay is a competitive binding immunoassay. It relies on the competition between unlabeled orexin-A in the patient's sample (or standard) and a fixed amount of radioiodinated orexin-A (¹²⁵I-orexin-A) for a limited number of binding sites on a specific anti-orexin-A antibody.
-
The amount of ¹²⁵I-orexin-A bound to the antibody is inversely proportional to the concentration of unlabeled orexin-A in the sample.
-
-
3. General Procedure (based on commercial kits):
-
a. Standard Curve Preparation: Prepare a series of dilutions of a known concentration of standard orexin-A peptide to generate a standard curve.
-
b. Incubation: In assay tubes, combine the patient CSF sample (or standard), the specific rabbit anti-orexin-A serum, and the ¹²⁵I-orexin-A tracer. Incubate overnight to allow competitive binding to reach equilibrium.
-
c. Precipitation: Add a second antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent to separate the antibody-bound orexin-A from the free orexin-A. Incubate for a second period.
-
d. Centrifugation & Measurement: Centrifuge the tubes to pellet the antibody-bound complex. Aspirate the supernatant.
-
e. Counting: Measure the radioactivity of the pellet in a gamma counter.
-
f. Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the orexin-A concentration in the patient samples by interpolating their bound radioactivity values from this curve. All clinical values should be back-referenced to established standards (e.g., Stanford reference samples) for diagnostic consistency.
-
Protocol 2: Immunohistochemistry (IHC) for Orexin Neuron Visualization
IHC is used in postmortem brain tissue to visualize and quantify the loss of orexin neurons.
-
1. Tissue Preparation:
-
Perfuse the subject (typically an animal model) transcardially with saline followed by a 4% paraformaldehyde fixative solution.
-
Remove the brain and post-fix in the same fixative, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut coronal sections (20-40 µm) through the hypothalamus on a freezing microtome.
-
-
2. Antigen Retrieval (if necessary):
-
For some antibodies and fixation methods, boiling sections in a citrate buffer solution may be required to unmask the antigenic sites.
-
-
3. Immunostaining Procedure:
-
a. Blocking: Incubate the free-floating sections in a blocking solution (e.g., Tris-buffered saline with normal donkey serum and Triton X-100) to reduce non-specific antibody binding.
-
b. Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody specific to orexin-A (e.g., rabbit anti-orexin-A).
-
c. Secondary Antibody Incubation: After washing, incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit) that binds to the primary antibody.
-
d. Signal Amplification & Visualization: Incubate with an avidin-biotin complex (ABC) solution, which binds to the biotin on the secondary antibody. Visualize the staining using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate in the presence of the enzyme complex.
-
-
4. Analysis:
-
Mount the stained sections on slides, dehydrate, and coverslip.
-
View under a light microscope and perform cell counting in the relevant hypothalamic regions to compare neuron numbers between narcoleptic and control subjects.
-
Protocol 3: Polysomnography (PSG) and Multiple Sleep Latency Test (MSLT)
These clinical tests are the standard for the electrophysiological diagnosis of narcolepsy.
-
1. Overnight Polysomnography (PSG):
-
a. Setup: The patient stays overnight in a sleep laboratory. Electrodes are attached to the scalp (for electroencephalogram - EEG), face (for electrooculogram - EOG, to detect eye movements), and chin (for electromyogram - EMG, to measure muscle tone). Respiratory effort, airflow, oxygen saturation, and heart rate are also monitored.
-
b. Purpose: The PSG records brain waves, eye movements, and muscle activity throughout the night. Its primary purposes in a narcolepsy evaluation are to document sleep architecture (e.g., REM latency, sleep efficiency) and to rule out other sleep disorders that can cause daytime sleepiness, such as sleep apnea. At least 6 hours of sleep should be recorded to validate the subsequent MSLT.
-
-
2. Multiple Sleep Latency Test (MSLT):
-
a. Protocol: The MSLT is performed on the day immediately following the overnight PSG. The patient is given five scheduled opportunities to nap, spaced two hours apart.
-
b. Measurement: For each nap trial, the same EEG, EOG, and EMG recordings are made. The two key measurements are:
-
Sleep Latency: The time it takes for the patient to fall asleep.
-
Sleep-Onset REM Period (SOREMP): The occurrence of REM sleep within 15 minutes of sleep onset.
-
-
c. Diagnostic Criteria: A diagnosis of narcolepsy is strongly supported by a mean sleep latency across the five naps of ≤ 8 minutes and the presence of ≥ 2 SOREMPs .
-
References
Preclinical Pharmacology of Novel Orexin Agonists: A Technical Guide
Introduction
The orexin system, comprising two neuropeptides, orexin-A (hypocretin-1) and orexin-B (hypocretin-2), and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of wakefulness, arousal, and other physiological functions.[1][2][3] Orexin-A binds with high affinity to both OX1R and OX2R, while orexin-B shows a preference for OX2R.[1][2] The loss of orexin-producing neurons in the lateral hypothalamus is the underlying cause of narcolepsy type 1 (NT1), a debilitating sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy. This direct link has spurred the development of orexin receptor agonists as a potential replacement therapy to address the root cause of the disorder.
This guide provides an in-depth overview of the preclinical pharmacology of novel orexin agonists, with a focus on selective OX2R agonists, which have shown significant promise in animal models of narcolepsy. We will detail the key signaling pathways, experimental protocols used for evaluation, and a comparative summary of the pharmacological data for several emerging compounds.
Orexin Receptor Signaling Pathways
Orexin receptors are G protein-coupled receptors (GPCRs) that, upon activation, can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs, leading to diverse downstream cellular responses. The primary and most well-characterized pathway involves Gq protein activation.
-
Gq-Mediated Pathway: Activation of OX1R and OX2R typically leads to the coupling of the Gq alpha subunit. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of events, including the modulation of ion channels.
-
Modulation of Ion Channels and Neuronal Excitability: The increase in intracellular Ca2+ and other downstream signals result in neuronal depolarization and increased excitability. This is achieved through several mechanisms:
-
Inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Activation of the sodium/calcium exchanger (NCX).
-
Modulation of transient receptor potential (TRP) channels.
-
-
Other Signaling Cascades: Orexin receptors can also couple to other G proteins. For instance, OX2R can signal through Gi/o to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels in certain neurons. Conversely, OX1R activation in other cell types can stimulate cAMP synthesis. These varied signaling capabilities allow the orexin system to exert complex and cell-type-specific effects throughout the brain.
Experimental Protocols in Preclinical Evaluation
The preclinical assessment of novel orexin agonists involves a standardized set of in vitro and in vivo experiments to characterize their potency, selectivity, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties.
In Vitro Assays
1. Receptor Binding Affinity Assays
-
Objective: To determine the binding affinity (typically as Ki or IC50 values) of a test compound for human OX1 and OX2 receptors.
-
Methodology:
-
Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing recombinant human OX1R or OX2R are used.
-
Radioligand: A radiolabeled orexin peptide, most commonly [125I] Orexin-A, is used as the ligand that will be displaced by the test compound.
-
Procedure: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Detection: After incubation, the mixture is filtered to separate bound from unbound radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to an inhibition constant (Ki) to reflect the binding affinity.
-
2. Functional Receptor Activation Assays (Calcium Mobilization)
-
Objective: To measure the functional potency (EC50) and efficacy of an agonist in activating the orexin receptor.
-
Methodology:
-
Platform: A common method is the Fluorometric Imaging Plate Reader (FLIPR) assay.
-
Cell Line: CHO or HEK cells expressing either OX1R or OX2R are plated in microtiter plates.
-
Calcium Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4).
-
Procedure: The plate is placed in the FLIPR instrument. The test compound is added to the wells at various concentrations, and the instrument measures the change in fluorescence intensity over time.
-
Analysis: An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation. The concentration of the agonist that produces 50% of the maximal response is determined as the EC50 value. This provides a measure of the compound's potency.
-
In Vivo Models and Protocols
1. Animal Models of Narcolepsy
-
Objective: To test the efficacy of orexin agonists in animal models that recapitulate the key symptoms of narcolepsy type 1.
-
Key Models:
-
prepro-orexin Knockout (OXKO) Mice: These mice lack the gene for the orexin precursor peptide and exhibit a phenotype with fragmented sleep and cataplexy-like episodes.
-
Orexin/ataxin-3 Transgenic Mice: In this model, orexin neurons are postnatally ablated, leading to a severe narcoleptic phenotype that closely mimics the human condition. These are often considered a highly predictive translational model.
-
2. Pharmacodynamic (PD) Assessment
-
Objective: To measure the effects of the drug on sleep/wake states and cataplexy.
-
Methodology (EEG/EMG Recording):
-
Surgery: Animals are surgically implanted with electrodes to record electroencephalogram (EEG) from the cortex and electromyogram (EMG) from nuchal muscles.
-
Recording: After recovery, continuous EEG/EMG recordings are taken to establish a baseline and then following drug administration.
-
State Scoring: The recordings are scored to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and REM sleep.
-
Cataplexy Analysis: Cataplexy-like episodes are identified by periods of wakefulness with low EMG muscle tone, often triggered by positive stimuli like chocolate. In mice, this is often characterized as a direct transition from wakefulness to REM sleep.
-
3. Pharmacokinetic (PK) Assessment
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.
-
Methodology:
-
Administration: The compound is administered to animals (e.g., mice, rats) via the intended clinical route (typically oral gavage).
-
Sampling: Blood and brain tissue samples are collected at various time points after dosing.
-
Analysis: The concentration of the drug in plasma and brain homogenates is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Parameters: Key PK parameters are calculated, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and brain/plasma concentration ratio.
-
References
TAK-861: A Technical Whitepaper on its High Selectivity for Orexin 2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-861 (also known as oveporexton) is an investigational, orally bioavailable, potent, and selective agonist for the orexin 2 receptor (OX2R).[1][2][3] Developed by Takeda Pharmaceuticals, it is a next-generation compound designed to address the underlying pathophysiology of narcolepsy type 1 (NT1), a condition characterized by the loss of orexin-producing neurons.[4][5] By selectively targeting OX2R, TAK-861 aims to restore orexin signaling, thereby improving wakefulness and reducing other symptoms of narcolepsy with a potentially favorable safety profile. This document provides a detailed technical overview of the selectivity of TAK-861 for OX2R over the orexin 1 receptor (OX1R), presenting key quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Analysis of Receptor Selectivity
The selectivity of TAK-861 for OX2R has been quantified in preclinical studies, demonstrating a significant preference for OX2R over OX1R. This high selectivity is a key feature of the molecule, potentially contributing to its therapeutic efficacy and safety profile. The following tables summarize the available quantitative data on the potency and selectivity of TAK-861, with comparative data for its predecessor compound, TAK-994.
| Compound | Target Receptor | Potency (EC50) | Fold Selectivity (OX1R/OX2R) | Assay Type |
| TAK-861 | OX2R | 2.5 nM | ~3,000-fold | Calcium Mobilization Assay |
| OX1R | >7,500 nM (estimated) | |||
| TAK-994 | OX2R | 19 nM | ~740-fold | Calcium Mobilization Assay |
| OX1R | ~14,060 nM (estimated) |
Table 1: In Vitro Potency and Selectivity of TAK-861 and TAK-994.
Experimental Methodologies
The determination of TAK-861's selectivity for OX2R involves a series of in vitro and in vivo experiments. Below are detailed descriptions of the key methodologies employed.
In Vitro Selectivity Assessment: Calcium Mobilization Assay
A calcium mobilization assay is a common functional assay used to determine the potency of a ligand at G-protein coupled receptors (GPCRs) that signal through the Gq pathway, such as orexin receptors.
Objective: To measure the concentration-dependent activation of OX1R and OX2R by TAK-861 by detecting changes in intracellular calcium levels.
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or human OX2R are typically used.
Protocol:
-
Cell Culture: CHO-hOX1R and CHO-hOX2R cells are cultured in appropriate media and conditions to ensure optimal growth and receptor expression.
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well plates) and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration, allowing the dye to enter the cells.
-
Compound Addition: Serial dilutions of TAK-861 are prepared and added to the respective wells. A positive control (e.g., orexin-A) and a vehicle control are also included.
-
Signal Detection: A fluorometric imaging plate reader (FLIPR) or a similar instrument is used to measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium concentration upon receptor activation.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from this curve. The selectivity is then determined by the ratio of the EC50 values for OX1R and OX2R.
In Vivo Selectivity Confirmation: Studies in Knockout Mice
To confirm that the wake-promoting effects of TAK-861 are mediated through OX2R, studies are conducted in wild-type mice and mice lacking the OX2R gene (OX2R knockout mice).
Objective: To assess the wake-promoting activity of TAK-861 in the presence and absence of OX2R.
Animal Models: Wild-type mice and OX2R knockout mice are used in these studies.
Protocol:
-
Animal Housing and Instrumentation: Mice are housed under a standard light-dark cycle and are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Drug Administration: TAK-861 or a vehicle control is administered orally to both wild-type and OX2R knockout mice during their normal sleep phase.
-
Sleep-Wake Recording: EEG and EMG data are continuously recorded for several hours post-administration.
-
Data Analysis: The recorded data is scored to determine the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The wake-promoting effect of TAK-861 is quantified by comparing the duration of wakefulness in the drug-treated group to the vehicle-treated group in both wild-type and knockout mice. A significant increase in wakefulness in wild-type mice but not in OX2R knockout mice would confirm that the effect is mediated by OX2R.
Signaling Pathways
Orexin receptors are G-protein coupled receptors that, upon activation, initiate intracellular signaling cascades. The differential coupling of OX1R and OX2R to various G-proteins contributes to their distinct physiological roles.
Orexin 1 Receptor (OX1R) Signaling
OX1R couples primarily to the Gq class of G-proteins. Activation of OX1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: Simplified OX1R Signaling Pathway.
Orexin 2 Receptor (OX2R) Signaling
OX2R exhibits more diverse signaling by coupling to Gq, Gi/o, and potentially Gs proteins. The Gq-mediated pathway is similar to that of OX1R. Coupling to Gi/o inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels. Conversely, Gs coupling would activate AC and increase cAMP. This pleiotropic signaling allows OX2R to modulate a wider range of cellular responses.
Caption: Overview of OX2R Signaling Pathways.
Experimental Workflow for Selectivity Profiling
The overall workflow for determining the selectivity of a compound like TAK-861 involves a tiered approach, starting with high-throughput in vitro screening and progressing to more complex in vivo models.
Caption: Workflow for TAK-861 Selectivity Profiling.
Conclusion
The available preclinical data robustly demonstrates that TAK-861 is a highly potent and selective agonist for the orexin 2 receptor. Its approximately 3,000-fold selectivity for OX2R over OX1R, as determined by in vitro functional assays, is a defining characteristic of the molecule. This selectivity is further substantiated by in vivo studies in knockout mice, which confirm that the wake-promoting effects of TAK-861 are mediated through OX2R. The distinct signaling pathways of OX1R and OX2R underscore the importance of this selectivity. By preferentially activating OX2R, TAK-861 has the potential to offer a targeted therapeutic approach for the treatment of narcolepsy type 1, addressing the core pathophysiology of the disease with a promising efficacy and safety profile. Further clinical investigations are ongoing to fully elucidate the therapeutic benefits of this selective orexin agonist.
References
- 1. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. takeda.com [takeda.com]
- 3. takeda.com [takeda.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. irwebcasting.com [irwebcasting.com]
Foundational Research on Orexin-Based Therapeutics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B peptides and their cognate G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), has inaugurated a new era in therapeutics, particularly for sleep-wake disorders. Orexins, produced by a specific group of neurons in the lateral hypothalamus, are central regulators of arousal, wakefulness, and appetite.[1][2] Dysfunction of the orexin system is strongly linked to narcolepsy, a neurological disorder characterized by excessive daytime sleepiness.[1] Consequently, the development of orexin receptor antagonists has led to a novel class of treatments for insomnia, while the pursuit of orexin receptor agonists holds promise for treating narcolepsy and other disorders of hypersomnolence. This whitepaper provides an in-depth technical guide to the foundational research on orexin-based therapeutics, detailing receptor signaling pathways, quantitative pharmacological data, and key experimental protocols.
The Orexin System: Receptors and Physiological Roles
The orexin system's physiological effects are mediated through two G-protein coupled receptors, OX1R and OX2R, which share approximately 64% amino acid identity.[3] These receptors are distributed throughout the central nervous system and peripheral tissues, orchestrating a wide array of physiological functions.
Orexin Peptides:
-
Orexin-A (Hypocretin-1): A 33-amino acid peptide with two intramolecular disulfide bonds. It binds to both OX1R and OX2R with high affinity.
-
Orexin-B (Hypocretin-2): A 28-amino acid linear peptide that shows a higher affinity for OX2R.[4]
Physiological Functions: The orexin system is a multitasking regulator of various bodily functions:
-
Sleep-Wake Cycle: Orexin neurons are highly active during wakefulness and promote arousal by activating monoaminergic and cholinergic neurons. Loss of these neurons is a hallmark of narcolepsy.
-
Energy Homeostasis: The orexin system is involved in the regulation of feeding behavior and energy expenditure.
-
Reward and Motivation: Orexin signaling plays a role in reward-seeking behaviors and addiction.
-
Autonomic Function: The system influences the sympathetic nervous system, affecting heart rate, blood pressure, and thermogenesis.
Orexin Receptor Signaling Pathways
Orexin receptors are coupled to multiple G-protein subtypes, leading to diverse intracellular signaling cascades. The primary signaling mechanism involves the activation of Gq proteins, leading to subsequent downstream effects.
Upon ligand binding, OX1R and OX2R can couple to Gq/11, Gi/o, and Gs proteins.
-
Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Coupling to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Gs Pathway: Conversely, Gs protein coupling stimulates adenylyl cyclase, leading to an increase in cAMP.
These initial signaling events trigger a cascade of downstream effects, including the modulation of ion channels and the activation of various protein kinases, such as mitogen-activated protein kinases (MAPKs).
Quantitative Pharmacology of Orexin Therapeutics
The development of orexin-based therapeutics has focused on both agonists for narcolepsy and antagonists for insomnia. The following tables summarize key quantitative data for selected compounds.
Table 1: Orexin Receptor Antagonists - Binding Affinities (Ki) and Functional Antagonism (IC50)
| Compound | Target(s) | Ki (nM) - OX1R | Ki (nM) - OX2R | IC50 (nM) - OX1R | IC50 (nM) - OX2R | Reference(s) |
| Suvorexant | DORA | 0.55 | 8.9 | 147 | 126 | |
| Lemborexant | DORA | 6.1 | - | - | - | |
| Daridorexant | DORA | 0.47 | - | - | - | |
| Almorexant | DORA | 21 | 6.9 | - | - | |
| Fazamorexant | DORA | - | - | 32 | 41 | |
| SB-334867 | SORA1 | 173 | >10,000 | - | - | |
| LSN2424100 | SORA2 | 393 | 4.5 | - | - |
Table 2: Orexin Receptor Agonists - Potency (EC50)
| Compound | Target(s) | EC50 (nM) - OX1R | EC50 (nM) - OX2R | Reference(s) |
| Orexin-A | Dual Agonist | - | 35 | |
| AL-OXB | SORA2 Agonist | 58 | 0.055 | |
| Danavorexton | SORA2 Agonist | - | 5.5 | |
| TAK-994 | SORA2 Agonist | - | 19 | |
| ORX750 | SORA2 Agonist | - | 0.11 |
Key Experimental Protocols
The characterization of orexin-based therapeutics relies on a suite of in vitro and in vivo assays. Below are outlines of standard experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for orexin receptors.
Principle: A radiolabeled ligand with known affinity for the orexin receptor is incubated with a preparation of cells or membranes expressing the receptor. A test compound is added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Methodology Outline:
-
Membrane Preparation: Cells (e.g., CHO-K1) stably expressing human OX1R or OX2R are harvested and homogenized. The cell membrane fraction is isolated by centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, pH 7.4) is prepared.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [125I]Orexin-A) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., SB-334867).
-
Separation: The reaction is terminated, and bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated. Ki values are derived from the IC50 values.
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at orexin receptors by detecting changes in intracellular calcium levels.
Principle: Orexin receptor activation, primarily through the Gq pathway, leads to an increase in intracellular calcium. This change can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Methodology Outline:
-
Cell Culture: Cells stably expressing OX1R or OX2R (e.g., CHO-K1) are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). For agonist testing, the test compound is added, and the fluorescence signal is monitored over time. For antagonist testing, the cells are pre-incubated with the test compound before the addition of an orexin agonist (e.g., Orexin-A).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, EC50 values are determined from the dose-response curves. For antagonists, the ability to inhibit the agonist-induced response is quantified, and IC50 values are calculated.
In Vivo Models
Animal models are crucial for evaluating the efficacy and safety of orexin-based therapeutics.
-
Narcolepsy Models: The orexin/ataxin-3 transgenic mouse model, which exhibits a progressive loss of orexin neurons, is a valuable tool for studying narcolepsy and testing potential therapies.
-
Sleep and Wakefulness Assessment: Polysomnography (EEG/EMG recordings) in rodents is used to assess the effects of orexin modulators on sleep architecture, including sleep latency, duration, and the different sleep stages.
-
Behavioral Models: Various behavioral tests can be employed to assess the effects of orexin therapeutics on arousal, cognition, and reward-related behaviors.
Conclusion and Future Directions
The development of orexin-based therapeutics represents a significant advancement in the treatment of sleep-wake disorders. Dual orexin receptor antagonists are now established as effective treatments for insomnia, and the development of selective antagonists and agonists continues to open new therapeutic avenues for a range of neurological and psychiatric conditions. Future research will likely focus on refining the selectivity of these compounds to minimize side effects and exploring their therapeutic potential in other areas where the orexin system is implicated, such as addiction, anxiety, and metabolic disorders.
References
- 1. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. neurologylive.com [neurologylive.com]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-Depth Technical Guide on the Discovery and Development of TAK-861 (Oveporexton)
Executive Summary
TAK-861, also known as Oveporexton, is a first-in-class, orally available, selective orexin receptor 2 (OX2R) agonist developed by Takeda Pharmaceuticals. It represents a significant advancement in the treatment of Narcolepsy Type 1 (NT1), a chronic neurological disorder caused by a profound loss of orexin-producing neurons. Unlike traditional therapies that offer only symptomatic relief, TAK-861 is designed to address the underlying pathophysiology of NT1 by mimicking the effects of the missing orexin neuropeptides.[1][2] The development program was initiated following the discontinuation of a previous candidate, TAK-994, due to liver toxicity.[3][4] TAK-861 was engineered to be substantially more potent, allowing for lower effective doses to mitigate the risk of off-target effects.[3] Preclinical studies demonstrated its high potency and selectivity for OX2R. Subsequent Phase 2b and pivotal Phase 3 clinical trials have confirmed its efficacy, showing statistically significant and clinically meaningful improvements in wakefulness, cataplexy, and overall quality of life for patients with NT1.
Discovery and Rationale
The discovery of TAK-861 was driven by the need for a targeted therapy for NT1 that addresses the core deficiency of the orexin system. The development of orexin agonists was a logical step following the discovery that NT1 is caused by the autoimmune destruction of orexin-producing neurons in the hypothalamus.
Takeda's first-generation oral OX2R agonist, TAK-994, showed promising efficacy but its development was halted during Phase 2 trials due to cases of liver toxicity. This setback prompted a focused medicinal chemistry effort to identify a new candidate with an improved safety profile. The primary goal was to develop a molecule with significantly higher potency and an optimized pharmacokinetic profile, which would allow for efficacy at much lower plasma concentrations, thereby reducing the potential for dose-related, off-target adverse events. This effort led to the discovery of TAK-861 (N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide), a compound that is approximately ten times more potent than TAK-994.
Logical Development Pathway
The progression from initial concept to clinical validation followed a structured path, prioritizing safety and efficacy.
Mechanism of Action & Signaling Pathway
Orexin-A and Orexin-B are neuropeptides that regulate wakefulness by binding to two G-protein coupled receptors (GPCRs): orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). OX2R is considered the primary receptor for regulating sleep and wake states. In NT1, the loss of orexin neurons leads to a dysregulation of downstream wake-promoting neurotransmitter systems, including the histaminergic, noradrenergic, and dopaminergic pathways.
TAK-861 acts as a selective agonist at the OX2R. By binding to and activating this receptor, TAK-861 functionally replaces the missing endogenous orexin, restoring the downstream signaling required to stabilize wakefulness and suppress symptoms like cataplexy. The activation of OX2R, a Gq-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol triphosphate (IP3) and subsequent mobilization of intracellular calcium ([Ca²⁺]i). This increase in intracellular calcium is a key event in neuronal activation.
Preclinical Characterization
TAK-861 underwent extensive preclinical evaluation to determine its potency, selectivity, and efficacy in animal models.
In Vitro Pharmacology
The potency and selectivity of TAK-861 were assessed using cell-based assays.
| Parameter | TAK-861 | TAK-994 (for comparison) |
| Target | Orexin Receptor 2 (OX2R) | Orexin Receptor 2 (OX2R) |
| Assay Type | Calcium Mobilization | Calcium Mobilization |
| Cell Line | CHO cells expressing hOX2R/hOX1R | CHO cells expressing hOX2R/hOX1R |
| OX2R Potency (EC₅₀) | 2.5 nM | 19 nM |
| Selectivity vs. OX1R | >3,000-fold | ~740-fold |
In Vivo Efficacy
The wake-promoting and anti-cataplectic effects of TAK-861 were evaluated in wild-type animals and established mouse models of narcolepsy.
| Species/Model | Dose | Key Findings | Reference |
| Wild-Type Mice | 1 mg/kg (oral) | Significantly promoted wakefulness during the normal sleep phase. | |
| Cynomolgus Monkeys | 1 mg/kg (oral) | Significantly promoted wakefulness during the normal sleep phase. | |
| Orexin Neuron-Ablated Mice (NT1 Models) | 0.1 - 1 mg/kg (oral) | - Significantly increased total wake time. - Ameliorated wakefulness fragmentation. - Substantially suppressed cataplexy-like episodes. |
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a representative method for determining the potency and selectivity of a compound like TAK-861 at orexin receptors.
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably transfected to express either human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R) are cultured in MEM-Alpha medium supplemented with 10% FBS.
-
Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates at a density of 20,000-30,000 cells per well and incubated overnight.
-
-
Dye Loading:
-
The cell culture medium is removed.
-
Cells are incubated for 45-60 minutes at 37°C with an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) containing a calcium-sensitive fluorescent dye, such as Fluo-3 AM (4 μM) or a Calcium 5/6 kit reagent. Probenecid is included to prevent the active transport of the dye out of the cells.
-
-
Compound Preparation:
-
TAK-861 is serially diluted in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
-
Signal Detection:
-
The assay plate is placed into a fluorescent imaging plate reader (FLIPR) or equivalent instrument capable of automated liquid handling and kinetic fluorescence reading (Excitation: ~488 nm, Emission: ~540 nm).
-
A baseline fluorescence reading is established for approximately 20 seconds.
-
The instrument automatically adds the prepared TAK-861 dilutions to the wells.
-
Fluorescence is monitored kinetically for an additional 60-90 seconds to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration.
-
Data are normalized to the response of a maximal concentration of the natural ligand (Orexin-A) and a vehicle control.
-
The EC₅₀ value (the concentration that elicits 50% of the maximal response) is calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol: Maintenance of Wakefulness Test (MWT)
The MWT is a standard clinical assessment to objectively measure a patient's ability to remain awake under soporific conditions.
-
Patient Preparation:
-
Patients undergo a full polysomnography (PSG) the night before the test to document sleep patterns and rule out other sleep disorders.
-
Patients are instructed to avoid caffeine, nicotine, and other stimulants for a specified period before and during the test day.
-
-
Test Conditions:
-
The test consists of four separate "wake trials" conducted at two-hour intervals, typically starting 1.5-3 hours after the patient's normal wake-up time.
-
For each trial, the patient is seated or semi-reclined in a comfortable chair in a dark, quiet room. A single dim, low-wattage light source is positioned out of the patient's direct line of sight.
-
Standard EEG, EOG, and EMG electrodes are applied to monitor brain waves, eye movements, and muscle tone to determine sleep onset.
-
-
Trial Procedure:
-
At the beginning of each 40-minute trial, the technologist instructs the patient: "Please sit still and try to remain awake for as long as possible."
-
The patient is not permitted to use any alerting strategies (e.g., singing, pinching themselves, using a phone).
-
The trial is terminated after 40 minutes if the patient remains awake, or upon unequivocal sleep onset (defined as 3 consecutive epochs of N1 sleep or 1 epoch of any other sleep stage).
-
-
Data Analysis:
-
The primary endpoint is the mean sleep latency across the four trials.
-
Sleep latency is the time from the start of the trial to the first epoch of sleep. If a patient remains awake for the full 40 minutes, the latency for that trial is recorded as 40 minutes.
-
A mean sleep latency of less than 8 minutes is generally considered indicative of excessive daytime sleepiness.
-
Experimental Workflow: In Vivo Mouse Model Efficacy Study
Clinical Development and Efficacy
The clinical development program for TAK-861 has demonstrated robust efficacy and a manageable safety profile in patients with NT1.
Phase 2b Trial (NCT05687903)
This randomized, double-blind, placebo-controlled study evaluated multiple doses of TAK-861 in 112 adult patients with NT1 over 8 weeks. The trial met its primary and key secondary endpoints, showing significant improvements in wakefulness and cataplexy.
| Endpoint | Placebo | TAK-861 (0.5/0.5 mg BID) | TAK-861 (2/2 mg BID) | TAK-861 (2/5 mg BID) | TAK-861 (7 mg QD) |
| Mean Sleep Latency on MWT (min) at Week 8 | 7.0 | 16.5 | N/A | 30.7 | N/A |
| Change in Mean Sleep Latency on MWT (min) from Baseline | -1.2 | +12.5 (p≤0.001) | +23.5 (p≤0.001) | +25.4 (p≤0.001) | +15.0 (p≤0.001) |
| % Patients with ESS ≤ 10 at Week 8 | 19.0% | 66.7% | 95.2% | 81.8% | 73.9% |
| Median Weekly Cataplexy Rate at Week 8 | 4.1 | 1.4 | 0.7 | 0.7 | 4.3 |
Phase 3 Program (FirstLight & RadiantLight)
Two pivotal Phase 3 studies, FirstLight (NCT06470828) and RadiantLight (NCT06505031), were conducted in 273 patients across 19 countries to confirm the efficacy and safety of TAK-861. The studies evaluated twice-daily doses of 1mg and 2mg against a placebo over 12 weeks.
In July and September 2025, Takeda announced that both studies met all primary and secondary endpoints.
| Endpoint | Dosing Arms | Result vs. Placebo |
| Primary: Mean Change in MWT | 1 mg BID, 2 mg BID | Statistically significant improvement (p < 0.001) |
| Secondary: Mean Change in ESS | 1 mg BID, 2 mg BID | Statistically significant improvement (p < 0.001) |
| Secondary: Change in Weekly Cataplexy Rate | 1 mg BID, 2 mg BID | Statistically significant improvement (p < 0.001) |
Safety and Tolerability
Across the clinical trial program, TAK-861 has been generally safe and well-tolerated. The most common treatment-emergent adverse events (TEAEs) are mechanistically consistent with orexin system activation and include insomnia, urinary urgency, and urinary frequency. These events were predominantly mild to moderate in severity. Importantly, no cases of hepatotoxicity or visual disturbances have been reported, addressing the key safety concerns from the prior TAK-994 program. No treatment-related serious adverse events were reported in the pivotal Phase 3 trials.
Conclusion
The discovery and development of TAK-861 (Oveporexton) exemplify a successful, target-driven drug design strategy. By learning from the challenges of a predecessor compound, researchers at Takeda developed a highly potent and selective OX2R agonist that directly addresses the foundational neurochemical deficit in Narcolepsy Type 1. The robust and consistent data from preclinical studies through pivotal Phase 3 trials highlight its potential to become a transformative, first-in-class therapy, shifting the treatment paradigm from symptom management to a targeted, disease-modifying approach. Takeda is preparing for global regulatory submissions, with the aim of bringing this novel medicine to patients.
References
The Physiological Effects of Orexin Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered in 1998, the orexin system, also known as the hypocretin system, consists of two neuropeptides, Orexin-A (Hypocretin-1) and Orexin-B (Hypocretin-2), and their two G-protein coupled receptors (GPCRs), the Orexin-1 Receptor (OX1R) and Orexin-2 Receptor (OX2R).[1] These peptides are produced by a specific group of neurons located exclusively in the lateral and perifornical hypothalamus but project widely throughout the central nervous system.[2][3] This extensive network allows the orexin system to act as a critical regulator of a diverse array of physiological processes. Initially identified as regulators of feeding behavior, their most prominent role has been established in the consolidation of wakefulness and arousal.[1][4] The loss of orexin-producing neurons is the primary cause of the sleep disorder narcolepsy type 1, highlighting the system's indispensable function in maintaining stable states of consciousness.
Beyond sleep, orexin signaling is deeply implicated in energy homeostasis, reward processing, stress responses, and autonomic functions, including cardiovascular regulation. The multifaceted nature of orexin receptor activation makes it a compelling target for therapeutic intervention in a range of disorders, from insomnia and narcolepsy to obesity and addiction. This guide provides a detailed overview of the signaling cascades initiated by orexin receptor activation, quantitative data on their physiological effects, and methodologies for their study.
Orexin Receptor Signaling Pathways
Orexin receptors are GPCRs that couple to multiple G-protein subtypes, leading to a complex and diverse range of intracellular signaling cascades. This signaling is cell-type and context-dependent, allowing for a nuanced regulation of neuronal function. OX1R exhibits a higher affinity for Orexin-A, whereas OX2R binds both Orexin-A and Orexin-B with similar high affinities.
Primary G-Protein Coupling
The activation of orexin receptors by their ligands initiates signaling through heterotrimeric G-proteins, primarily Gq/11, Gi/o, and Gs.
-
Gq/11 Pathway : This is considered the canonical signaling pathway for both OX1R and OX2R. Activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of orexin action, while DAG activates Protein Kinase C (PKC).
-
Gi/o Pathway : OX2R, and to a lesser extent OX1R, can couple to inhibitory Gi/o proteins. This can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.
-
Gs Pathway : Evidence also suggests coupling to stimulatory Gs proteins, which activate adenylyl cyclase and increase cAMP production, leading to the activation of Protein Kinase A (PKA).
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Role of Orexin/Hypocretin in the Human Body in Motivated Behavior: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Preclinical Evaluation of TAK-861
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of TAK-861, a potent and selective oral orexin 2 receptor (OX2R) agonist. The included protocols are based on methodologies from published preclinical studies and are intended to guide researchers in the evaluation of TAK-861 and similar compounds in relevant animal models of narcolepsy and wakefulness.
Introduction
TAK-861 is an investigational oral orexin receptor 2 (OX2R) agonist developed by Takeda Pharmaceutical Company Limited for the treatment of narcolepsy and other hypersomnia disorders.[1] It is designed to address the underlying pathophysiology of narcolepsy type 1 (NT1), which is characterized by a deficiency of orexin-producing neurons. By selectively activating the OX2R, TAK-861 aims to restore orexin signaling, thereby promoting wakefulness and reducing symptoms such as cataplexy.[2][3] Preclinical studies have demonstrated its efficacy in promoting wakefulness and ameliorating narcolepsy-like symptoms in mouse and cynomolgus monkey models.[1]
Mechanism of Action and Signaling Pathway
TAK-861 is a selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor. Upon binding, it mimics the action of the endogenous orexin-A and orexin-B neuropeptides, primarily leading to the activation of Gq/11 proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent neuronal depolarization and excitation of wake-promoting neurons in various brain regions, such as the tuberomammillary nucleus (TMN) and locus coeruleus, is thought to be the primary mechanism for its wake-promoting effects.
Preclinical Dosage and Administration Data
The following tables summarize the in vitro potency and in vivo dosage and administration of TAK-861 in preclinical models.
Table 1: In Vitro Potency of TAK-861
| Assay | Receptor | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Human OX2R | CHO | EC50 | 2.5 nM | |
| Calcium Mobilization | Human OX1R | CHO | Selectivity | >3,000-fold over OX1R |
Table 2: In Vivo Dosage and Administration of TAK-861 in Mouse Models
| Mouse Model | Administration Route | Dosage Range | Observed Effects | Reference |
| Wild-type (C57BL/6J) | Oral | 1 mg/kg | Significantly promoted wakefulness | |
| Orexin/ataxin-3 | Oral | 0.1 - 1 mg/kg | Increased wakefulness, reduced fragmentation of wakefulness, suppressed cataplexy-like episodes | |
| Orexin-tTA;TetO DTA | Oral | Not specified | Increased wakefulness, reduced fragmentation of wakefulness | |
| OX2R Knockout | Oral | 10 mg/kg | No wake-promoting effects |
Table 3: In Vivo Dosage and Administration of TAK-861 in Cynomolgus Monkeys
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Cynomolgus Monkeys | Oral | 1 mg/kg | Significantly promoted wakefulness |
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of TAK-861.
Protocol for Oral Administration of TAK-861 in Mice
This protocol describes the preparation and oral gavage of TAK-861 for in vivo studies in mouse models of narcolepsy.
Materials:
-
TAK-861 powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
20-gauge, 1.5-inch curved, ball-tipped oral gavage needles
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of TAK-861 based on the desired dose (e.g., 1 mg/kg) and the body weight of the mice.
-
Weigh the calculated amount of TAK-861 powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of vehicle (e.g., 0.5% methylcellulose) to achieve the desired final concentration. A typical administration volume for mice is 10 mL/kg.
-
Vortex the mixture vigorously for 1-2 minutes to ensure a homogenous suspension. If necessary, sonicate the mixture for 5-10 minutes to aid in dissolution or suspension.
-
Prepare a fresh dosing solution on each day of the experiment.
-
-
Oral Gavage Administration:
-
Weigh the mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Attach the oral gavage needle to a 1 mL syringe filled with the calculated volume of the TAK-861 suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus into the stomach.
-
Slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Return the mouse to its home cage and monitor for any signs of distress.
-
Protocol for Assessment of Wakefulness and Cataplexy in Orexin/ataxin-3 Mice
This protocol outlines the methodology for evaluating the effects of TAK-861 on sleep/wake states and cataplexy-like episodes in a transgenic mouse model of narcolepsy.
Materials:
-
Orexin/ataxin-3 transgenic mice
-
EEG/EMG recording system (including headmounts, amplifiers, and data acquisition software)
-
Surgical instruments for electrode implantation
-
Dental cement
-
Video recording equipment
-
Chocolate or other palatable food to induce cataplexy
Procedure:
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Insert EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the mouse to recover from surgery for at least one week.
-
-
Experimental Workflow:
-
Acclimate the mice to the recording chambers and tethered recording setup for at least 48 hours.
-
Administer TAK-861 or vehicle orally at the beginning of the dark phase (active period for mice).
-
Record EEG/EMG and locomotor activity continuously for a defined period (e.g., 3-6 hours).
-
For cataplexy assessment, introduce a positive emotional stimulus, such as chocolate, into the cage after drug administration and record behavior via video.
-
-
Data Analysis:
-
Score the EEG/EMG recordings in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.
-
Quantify the total time spent in each state, the number of episodes, and the mean duration of episodes.
-
Identify cataplexy-like episodes from the video recordings, characterized by sudden behavioral arrest and muscle atonia, often triggered by the presentation of chocolate.
-
Conclusion
The preclinical data available for TAK-861 demonstrate its potential as a therapeutic agent for narcolepsy. Its high potency and selectivity for the OX2R, coupled with its oral bioavailability and efficacy in animal models, support its continued clinical development. The protocols outlined in these application notes provide a framework for researchers to conduct further preclinical investigations into the pharmacology and therapeutic effects of TAK-861 and other orexin receptor agonists.
References
Application Notes and Protocols: Phase 3 Clinical Trial Design for Orexin Agonists
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed framework for the design and implementation of a Phase 3 clinical trial for orexin receptor agonists, with a primary focus on the treatment of narcolepsy type 1. This document outlines the critical components of the trial, from patient selection to endpoint assessment, and includes detailed protocols for key experimental procedures.
Introduction to Orexin Agonists and Narcolepsy
Narcolepsy Type 1 (NT1) is a chronic neurological condition characterized by the loss of orexin-producing neurons in the hypothalamus. This deficiency leads to a range of debilitating symptoms, including excessive daytime sleepiness (EDS), cataplexy, disrupted nighttime sleep, sleep paralysis, and hallucinations.[1][2] Orexin neuropeptides (Orexin-A and Orexin-B) play a crucial role in regulating wakefulness, sleep, and attention by binding to and activating orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[3][4][5] Orexin agonists are designed to mimic the action of endogenous orexins, thereby addressing the underlying pathophysiology of NT1. Recent Phase 3 clinical trials with oral orexin receptor 2 (OX2R)-selective agonists have shown promising results in treating the multifaceted symptoms of NT1.
Orexin Receptor Signaling Pathway
Orexins bind to two G-protein coupled receptors (GPCRs), OX1R and OX2R, which are distributed throughout the brain and are involved in various physiological processes. The binding of orexin agonists to these receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in orexin signaling. Orexin receptors can also couple to other G-proteins, such as Gs and Gi, and can activate other downstream pathways including the MAPK/ERK and PI3K/Akt pathways. Additionally, β-arrestin plays a role in orexin receptor signaling and trafficking.
Caption: Orexin receptor signaling pathway initiated by an orexin agonist.
Phase 3 Clinical Trial Design
A robust Phase 3 clinical trial for an orexin agonist should be a multicenter, randomized, double-blind, placebo-controlled study to ensure the highest level of evidence for efficacy and safety.
Study Population
The target population for a Phase 3 trial of an orexin agonist would be adults diagnosed with Narcolepsy Type 1.
Table 1: Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Diagnosis of Narcolepsy Type 1 (NT1) according to ICSD-3 criteria. | History of other significant sleep disorders (e.g., severe obstructive sleep apnea). |
| Age 18-75 years. | Unstable medical or psychiatric conditions. |
| Excessive Daytime Sleepiness (EDS) as defined by a baseline Epworth Sleepiness Scale (ESS) score > 10. | Current use of medications that may affect sleep or wakefulness and cannot be safely discontinued. |
| Confirmed diagnosis through polysomnography (PSG) and Multiple Sleep Latency Test (MSLT). | History of substance abuse. |
| For female participants, not pregnant or breastfeeding, and willing to use a reliable method of contraception. | Known hypersensitivity to the investigational drug or its components. |
Study Design and Treatment
The study should consist of a screening period, a baseline assessment period, a treatment period, and a follow-up period.
Caption: A typical workflow for a Phase 3 clinical trial of an orexin agonist.
Endpoints
The selection of appropriate endpoints is critical for evaluating the efficacy and safety of the orexin agonist.
Table 2: Primary and Secondary Endpoints
| Endpoint Type | Endpoint | Assessment Tool |
| Primary | Change from baseline in wakefulness. | Maintenance of Wakefulness Test (MWT). |
| Secondary | Change from baseline in subjective sleepiness. | Epworth Sleepiness Scale (ESS). |
| Change from baseline in cataplexy frequency. | Weekly Cataplexy Rate (WCR). | |
| Change from baseline in cognitive function. | Cognitive assessment batteries (e.g., CDR System). | |
| Patient-reported outcomes on overall quality of life. | Narcolepsy-specific quality of life questionnaires. | |
| Safety | Incidence and severity of adverse events (AEs). | AE monitoring and reporting. |
| Changes in vital signs, ECGs, and laboratory parameters. | Standard clinical assessments. |
Experimental Protocols
Maintenance of Wakefulness Test (MWT)
Objective: To objectively measure a patient's ability to remain awake in a sleep-conducive environment.
Procedure:
-
Patient Preparation:
-
The patient should have had adequate sleep the night before the test, often confirmed by an overnight polysomnogram.
-
Patients should avoid stimulants such as caffeine and nicotine on the day of the test.
-
A light breakfast is provided at least one hour before the first trial.
-
-
Test Conditions:
-
The test is conducted in a quiet, dimly lit, and temperature-controlled room.
-
The patient is seated comfortably in a semi-reclined position in bed.
-
-
Trial Administration:
-
The MWT consists of four trials, each lasting 40 minutes, conducted at two-hour intervals.
-
The first trial typically begins 1.5 to 3 hours after the patient's usual wake-up time.
-
The patient is instructed to sit still, look straight ahead, and try to remain awake for as long as possible without using extraordinary measures like singing or slapping their face.
-
-
Data Recording and Trial Termination:
-
Standard polysomnographic monitoring (EEG, EOG, EMG) is used to determine sleep onset.
-
A trial is terminated after 40 minutes if no sleep occurs.
-
If the patient falls asleep, the trial is ended after unequivocal sleep is established (e.g., three consecutive epochs of stage N1 sleep or one epoch of any other sleep stage).
-
-
Between Trials:
-
Patients must remain awake and out of bed between trials.
-
Epworth Sleepiness Scale (ESS)
Objective: To subjectively assess the patient's general level of daytime sleepiness.
Procedure:
-
Administration:
-
The ESS is a self-administered questionnaire.
-
It consists of eight questions that ask the patient to rate their likelihood of dozing off in different situations.
-
-
Scoring:
-
Each item is scored on a 4-point scale from 0 to 3:
-
0 = would never doze
-
1 = slight chance of dozing
-
2 = moderate chance of dozing
-
3 = high chance of dozing
-
-
The total score is the sum of the scores for all eight items, ranging from 0 to 24.
-
-
Interpretation:
-
A score of 10 or less is generally considered to be within the normal range.
-
A score of 11 or higher is indicative of excessive daytime sleepiness.
-
Table 3: ESS Score Interpretation
| Score Range | Interpretation |
| 0-10 | Normal range of daytime sleepiness in healthy adults. |
| 11-14 | Mild excessive daytime sleepiness. |
| 15-17 | Moderate excessive daytime sleepiness. |
| 18-24 | Severe excessive daytime sleepiness. |
Data Presentation and Analysis
All quantitative data from the Phase 3 trial should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 4: Example of Baseline Demographics and Clinical Characteristics
| Characteristic | Placebo (n=X) | Orexin Agonist Low Dose (n=X) | Orexin Agonist High Dose (n=X) | Total (n=X) |
| Age, mean (SD) | ||||
| Sex, n (%) | ||||
| Race, n (%) | ||||
| BMI, mean (SD) | ||||
| Baseline MWT (min), mean (SD) | ||||
| Baseline ESS score, mean (SD) | ||||
| Baseline Weekly Cataplexy Rate, mean (SD) |
Table 5: Example of Efficacy Results at Week 12
| Endpoint | Placebo (n=X) | Orexin Agonist Low Dose (n=X) | Orexin Agonist High Dose (n=X) | p-value |
| Change from baseline in MWT (min), mean (SE) | ||||
| Change from baseline in ESS score, mean (SE) | ||||
| Percent change from baseline in Weekly Cataplexy Rate, median |
Statistical analysis should be performed using appropriate methods, such as Analysis of Covariance (ANCOVA) for continuous endpoints, adjusting for baseline values and other relevant covariates.
Conclusion
The successful execution of a Phase 3 clinical trial for an orexin agonist requires a well-designed protocol that incorporates objective and subjective measures of efficacy, a clearly defined patient population, and rigorous safety monitoring. The protocols and design elements outlined in these application notes provide a comprehensive framework for researchers and drug development professionals to advance the clinical development of this promising class of therapeutics for narcolepsy.
References
- 1. takeda.com [takeda.com]
- 2. takeda.com [takeda.com]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
Application Notes and Protocols: In Vivo Evaluation of TAK-861 in Mouse Models of Narcolepsy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep. Type 1 narcolepsy (NT1) is caused by a significant loss of orexin-producing neurons in the hypothalamus. Orexin neuropeptides (Orexin-A and Orexin-B) play a crucial role in regulating wakefulness by acting on two G protein-coupled receptors: Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R). TAK-861 is a potent and selective oral agonist for the OX2R, designed to address the underlying orexin deficiency in NT1.[1][2] These application notes provide a comprehensive overview of the in vivo evaluation of TAK-861 in established mouse models of narcolepsy, including detailed experimental protocols and quantitative data.
Signaling Pathway of TAK-861
TAK-861 acts as an agonist at the Orexin 2 Receptor (OX2R), mimicking the function of the endogenous orexin peptides. The OX2R is highly expressed in brain regions critical for maintaining wakefulness, such as the tuberomammillary nucleus (TMN).[3] By activating OX2R, TAK-861 is believed to restore the downstream signaling pathways that promote and sustain arousal, thereby alleviating symptoms of narcolepsy like excessive daytime sleepiness and cataplexy.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for TAK-861.
Table 1: In Vitro Activity of TAK-861
| Parameter | Value | Cell Line | Reference |
| OX2R EC50 | 2.5 nM | hOX2R/CHO-K1 | [1][3] |
| Selectivity over OX1R | >3,000-fold | hOX1R/CHO-K1 |
Table 2: In Vivo Efficacy of TAK-861 on Wakefulness in Narcoleptic Mouse Models
| Mouse Model | Treatment (Oral) | Primary Outcome | Result | Reference |
| Orexin/ataxin-3 | TAK-861 (0.1, 0.3, 1 mg/kg) | Increased total wakefulness time | Dose-dependent increase | |
| Orexin-tTA;TetO DTA | TAK-861 (0.3, 1 mg/kg) | Increased total wakefulness time | Significant increase | |
| Wild-Type | TAK-861 (0.3, 1, 3 mg/kg) | Increased total wakefulness time | Dose-dependent increase |
Table 3: In Vivo Efficacy of TAK-861 on Cataplexy-like Episodes in Narcoleptic Mouse Models
| Mouse Model | Treatment (Oral) | Primary Outcome | Result | Reference |
| Orexin/ataxin-3 | TAK-861 (0.1, 0.3, 1 mg/kg) | Reduced number of cataplexy-like episodes | Dose-dependent reduction | |
| Orexin-tTA;TetO DTA | TAK-861 (0.3, 1 mg/kg) | Reduced number of cataplexy-like episodes | Significant reduction |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Evaluation of Wakefulness (EEG/EMG Monitoring)
This protocol describes the surgical implantation of EEG/EMG electrodes and subsequent recording to assess the effects of TAK-861 on sleep/wake states.
Materials:
-
Narcoleptic mouse models (e.g., orexin/ataxin-3 or orexin-tTA;TetO DTA)
-
Anesthetic (e.g., pentobarbital)
-
Stereotaxic frame
-
Surgical tools
-
EEG/EMG electrodes (stainless steel screws for EEG, stainless steel wires for EMG)
-
Dental cement
-
EEG/EMG recording system (amplifier, digitizer, software)
-
TAK-861 and vehicle solution
Protocol:
-
Electrode Implantation:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Insert stainless steel wire electrodes into the neck musculature for EMG recording.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow the mouse to recover for at least one week post-surgery.
-
-
EEG/EMG Recording:
-
Individually house the mice in a sound-attenuated recording chamber and allow for a habituation period of 2-3 days.
-
Connect the implanted electrodes to the recording system via a flexible cable and commutator to allow free movement.
-
Administer TAK-861 or vehicle orally at the desired time point (e.g., at the beginning of the active phase).
-
Record EEG and EMG signals continuously for the desired duration (e.g., 24 hours). The signals are typically amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.
-
-
Data Analysis:
-
The recorded data is typically divided into 10-second epochs.
-
Each epoch is scored as wakefulness, non-rapid eye movement (NREM) sleep, or REM sleep based on the EEG and EMG characteristics.
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency EEG (delta waves); low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency EEG (theta waves); muscle atonia (very low EMG activity).
-
-
Quantify the total time spent in each state, the number of episodes, and the duration of episodes for each treatment group.
-
Evaluation of Cataplexy-like Episodes
This protocol details a method to induce and quantify cataplexy-like episodes in narcoleptic mice.
Materials:
-
Narcoleptic mouse models with implanted EEG/EMG electrodes
-
A rewarding stimulus (e.g., chocolate)
-
Video recording equipment
-
EEG/EMG recording system
-
TAK-861 and vehicle solution
Protocol:
-
Drug Administration:
-
Administer TAK-861 or vehicle orally to the mice.
-
-
Induction of Cataplexy-like Episodes:
-
Place a highly palatable food item, such as chocolate, into the cage to elicit positive emotions, which are known to trigger cataplexy.
-
-
Recording:
-
Simultaneously record video and EEG/EMG for a defined period (e.g., 3 hours) post-drug administration.
-
-
Data Analysis:
-
A cataplexy-like episode is defined by the following criteria:
-
Abrupt behavioral arrest and muscle atonia (loss of EMG tone) lasting for at least 10 seconds.
-
The episode is preceded by at least 40 seconds of active wakefulness.
-
The EEG during the episode is characterized by a theta-dominant frequency, similar to REM sleep.
-
-
Review the video recordings in conjunction with the EEG/EMG data to identify and quantify the number and duration of cataplexy-like episodes for each treatment group.
-
Evaluation of Neuronal Activation (c-Fos Immunohistochemistry)
This protocol describes the use of c-Fos as a marker for neuronal activation in response to TAK-861.
Materials:
-
Narcoleptic mouse models
-
TAK-861 and vehicle solution
-
Perfusion solutions (e.g., saline, paraformaldehyde)
-
Cryostat or vibratome
-
Primary antibody against c-Fos
-
Fluorescently labeled secondary antibody
-
Blocking solution (e.g., normal donkey serum)
-
Permeabilization solution (e.g., Triton X-100)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
Administer TAK-861 or vehicle to the mice.
-
At a time point corresponding to peak drug effect (e.g., 2 hours post-administration), deeply anesthetize the mice.
-
Perform transcardial perfusion with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Extract the brain and post-fix overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Cut coronal sections of the brain (e.g., 40 µm) using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Wash the brain sections in phosphate-buffered saline (PBS).
-
Incubate the sections in a blocking solution containing a permeabilizing agent (e.g., 5% normal donkey serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against c-Fos overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate the sections with the appropriate fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash the sections in PBS.
-
Mount the sections on slides with a mounting medium.
-
-
Imaging and Analysis:
-
Capture images of the brain regions of interest (e.g., tuberomammillary nucleus, cortex, amygdala) using a fluorescence microscope.
-
Quantify the number of c-Fos positive cells in each brain region for the different treatment groups.
-
Conclusion
The in vivo evaluation of TAK-861 in mouse models of narcolepsy demonstrates its potential as a therapeutic agent for NT1. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of OX2R agonists in preclinical settings. The quantitative data presented highlights the potent wake-promoting and anti-cataplectic effects of TAK-861, supporting its continued development for the treatment of narcolepsy.
References
Application Notes and Protocols for Assessing Wakefulness in TAK-861 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the wake-promoting effects of TAK-861, a potent and selective oral orexin receptor 2 (OX2R) agonist. TAK-861 is under investigation for the treatment of narcolepsy type 1 (NT1), a condition characterized by excessive daytime sleepiness (EDS) due to the loss of orexin-producing neurons.[1][2][3] By selectively activating the OX2R, TAK-861 aims to address the underlying pathophysiology of NT1.[1][3]
Orexin 2 Receptor (OX2R) Signaling Pathway
TAK-861 functions by binding to and activating the OX2R, a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to neuronal excitation and the promotion of wakefulness. The OX2R can also couple to Gi/o proteins, though the primary wake-promoting effects are thought to be mediated through Gq.
Preclinical Assessment of Wakefulness
Preclinical studies in animal models are crucial for evaluating the wake-promoting potential of compounds like TAK-861. These studies typically involve electroencephalography (EEG) and electromyography (EMG) to objectively measure sleep-wake states.
Experimental Workflow for Preclinical Studies
Detailed Protocol for EEG/EMG-Based Wakefulness Assessment in Rodents
1. Animal Models:
-
Narcolepsy models such as orexin/ataxin-3 or orexin-tTA;TetO DTA mice are recommended to assess efficacy in a disease-relevant context.
-
Wild-type mice or other species like cynomolgus monkeys can be used to assess wake-promoting effects in a normal physiological state.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless-steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow for a post-operative recovery period of at least one week.
3. EEG/EMG Recording:
-
House animals individually in recording chambers with a controlled light-dark cycle (e.g., 12h:12h) and constant temperature.
-
Connect the implanted electrodes to a recording cable attached to a commutator/swivel to allow for free movement.
-
Habituate the animals to the recording setup for 2-3 days.
-
Record baseline EEG and EMG data for at least 24 hours.
-
Administer TAK-861 or vehicle orally at a specific time point (e.g., at the beginning of the light/inactive phase to assess wake promotion).
-
Continue EEG/EMG recording for a defined period post-administration (e.g., 3-8 hours).
4. Data Analysis:
-
Digitize EEG and EMG signals at an appropriate sampling rate (e.g., 128 Hz).
-
Divide the recordings into epochs (e.g., 10 seconds).
-
Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to determine the power in different frequency bands (e.g., delta, theta, alpha, beta).
-
Analyze the EMG signal for muscle tone.
-
Score each epoch as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
-
Quantify the total time spent in wakefulness and the duration of wakefulness bouts after drug administration compared to vehicle.
Summary of Preclinical Data on TAK-861
| Species | Model | Dose (Oral) | Key Finding | Reference |
| Mice | Wild-type | 1 mg/kg | Promoted wakefulness. | |
| Monkeys | Cynomolgus | 1 mg/kg | Promoted wakefulness. | |
| Mice | Orexin/ataxin-3 (NT1 model) | 1 mg/kg | Ameliorated wakefulness fragmentation and cataplexy-like episodes. | |
| Mice | Orexin-tTA;TetO DTA (NT1 model) | 0.3 and 1 mg/kg | Ameliorated wakefulness fragmentation and cataplexy-like episodes. |
Clinical Assessment of Wakefulness
In human studies, wakefulness is assessed using both objective and subjective measures.
Clinical Trial Workflow for Wakefulness Assessment
Objective Assessment: The Maintenance of Wakefulness Test (MWT)
The MWT is a key objective measure of the ability to stay awake and was the primary endpoint in TAK-861 clinical trials.
Detailed Protocol for the MWT:
1. Patient Preparation:
-
The MWT should be performed after the patient's major sleep period. An overnight polysomnography (PSG) may be conducted prior to the MWT at the clinician's discretion.
-
Patients should wear comfortable clothing.
-
Consumption of caffeine, nicotine, and other stimulants should be avoided on the day of the test. Any medications with stimulant or sedative properties should be managed according to the study protocol.
-
A light breakfast is typically provided about one hour before the first trial.
2. Test Procedure:
-
The MWT consists of four 40-minute trials conducted at two-hour intervals.
-
For each trial, the patient is seated comfortably in a semi-reclined position in a quiet, dimly lit room.
-
Standard EEG, EOG, and chin EMG are recorded to monitor sleep.
-
At the beginning of each trial, the patient is instructed: "Please sit still and remain awake for as long as possible. Look directly ahead of you, and do not look directly at the light."
-
Patients are not permitted to use extraordinary measures to stay awake (e.g., singing, slapping their face).
3. Trial Termination and Scoring:
-
A trial is terminated after 40 minutes if no sleep occurs.
-
A trial is also terminated after the occurrence of "unequivocal sleep," defined as three consecutive epochs of stage N1 sleep or one epoch of any other stage of sleep.
-
Sleep latency is the time from the start of the trial to the first epoch of any stage of sleep.
-
The primary outcome is the mean sleep latency across the four trials.
Subjective Assessment: Epworth Sleepiness Scale (ESS)
The ESS is a self-administered questionnaire that assesses a patient's general level of daytime sleepiness. It was a key secondary endpoint in TAK-861 trials.
Protocol for ESS Administration:
-
The patient rates their likelihood of dozing off in eight different situations on a scale of 0 to 3 (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing).
-
The total score ranges from 0 to 24. A score greater than 10 is generally considered to indicate excessive daytime sleepiness.
Summary of Clinical Data on TAK-861 in Narcolepsy Type 1
| Assessment | Dosing Regimen | Baseline | Week 8 | Change from Baseline vs. Placebo | Reference |
| MWT (minutes) | 0.5 mg BID | 3.6 - 5.6 | 16.5 - 30.7 (dose-dependent) | +13.7 to +26.6 minutes (p ≤0.001) | |
| 2.0 mg BID | |||||
| 2.0 mg then 5.0 mg daily | |||||
| 7.0 mg QD | |||||
| Placebo | 6.1 | 4.7 | - | ||
| ESS Score | TAK-861 (all doses) | 18.0 - 19.0 | 4.8 - 8.9 | Statistically significant improvement | |
| Placebo | 18.6 | 16.0 | - | ||
| Weekly Cataplexy Rate | TAK-861 (all doses) | 15.7 - 31.1 | 2.1 - 10.1 | Statistically significant reduction | |
| Placebo | 23.1 | 9.0 | - |
Note: BID = twice daily; QD = once daily.
Additional Wakefulness-Related Assessments
Psychomotor Vigilance Test (PVT)
The PVT is a sensitive measure of sustained attention and reaction time that is degraded by sleep loss. While not reported as a primary or secondary endpoint in the initial TAK-861 trial results, it is a valuable tool for assessing behavioral alertness.
Protocol for a Standard 10-Minute PVT:
1. Test Environment:
-
The test should be conducted in a quiet environment with controlled lighting.
-
The subject should be seated comfortably in front of the testing device.
2. Test Procedure:
-
The subject is instructed to monitor a screen and press a response button as quickly as possible when a visual stimulus (e.g., a light or a counter) appears.
-
Stimuli are presented at random inter-stimulus intervals (typically 2-10 seconds) over a 10-minute period.
-
After each response, the reaction time is displayed as feedback.
3. Key Outcome Measures:
-
Mean Reaction Time (RT): The average speed of responses.
-
Lapses of Attention: The number of responses with an unusually long RT (e.g., >500 ms).
-
False Starts (Anticipatory Responses): The number of responses made before the stimulus appears.
These detailed protocols and application notes provide a comprehensive framework for researchers and drug development professionals to assess the wake-promoting effects of TAK-861 and other orexin receptor agonists. Adherence to these standardized methodologies will ensure the generation of robust and comparable data across preclinical and clinical studies.
References
Application Notes and Protocols for the Epworth Sleepiness Scale (ESS) in Orexin Agonist Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the Epworth Sleepiness Scale (ESS) as a key endpoint in clinical trials investigating the efficacy of orexin agonists for conditions such as narcolepsy. The following sections detail the background, standardized protocols for administration and scoring, and a summary of publicly available data from notable orexin agonist trials.
Introduction to the Epworth Sleepiness Scale (ESS)
The Epworth Sleepiness Scale (ESS) is a widely used, validated, and subjective questionnaire that assesses the likelihood of falling asleep in various common situations.[1][2] It is a self-administered, 8-item questionnaire where respondents rate their chance of dozing on a 4-point scale (0-3).[3][4] The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.[5] A score of 10 or greater is generally considered to indicate a clinically significant level of daytime sleepiness. In the context of orexin agonist trials, which aim to promote wakefulness, a significant reduction in the ESS score from baseline is a critical measure of treatment efficacy.
Orexin Agonists and Their Mechanism of Action
Narcolepsy Type 1 is characterized by a deficiency of orexin (also known as hypocretin), a neuropeptide that regulates wakefulness. Orexin agonists are designed to mimic the action of endogenous orexin by binding to and activating orexin receptors, primarily the orexin-2 receptor (OX2R), to promote wakefulness and reduce excessive daytime sleepiness. Several orexin agonists, including oveporexton (TAK-861), danavorexton, and alixorexton (ALKS 2680), have been investigated in clinical trials for narcolepsy.
Quantitative Data from Orexin Agonist Trials Utilizing the ESS
The following tables summarize the changes in Epworth Sleepiness Scale scores observed in clinical trials of various orexin agonists.
Table 1: Summary of ESS Results for TAK-861 (Oveporexton) in Narcolepsy Type 1
| Trial Identifier | Treatment Group | Baseline ESS (Mean) | Change from Baseline at Week 8 (Mean) | Reference |
| NCT05687903 | TAK-861 (0.5 mg BID) | Not Reported | -8.9 | |
| NCT05687903 | TAK-861 (2 mg BID) | Not Reported | -13.8 | |
| NCT05687903 | TAK-861 (2 mg/5 mg) | Not Reported | -12.8 | |
| NCT05687903 | TAK-861 (7 mg QD) | Not Reported | -11.3 | |
| NCT05687903 | Placebo | Not Reported | -2.5 |
Table 2: Summary of ESS Results for TAK-994 in Narcolepsy Type 1
| Trial Identifier | Treatment Group | Baseline ESS (Mean) | Change from Baseline at Week 8 (LS Mean) | Reference |
| NCT04096560 | TAK-994 (30 mg BID) | Not Reported | -12.2 | |
| NCT04096560 | TAK-994 (90 mg BID) | Not Reported | -13.5 | |
| NCT04096560 | TAK-994 (180 mg BID) | Not Reported | -15.1 | |
| NCT04096560 | Placebo | Not Reported | -2.1 |
Note: The clinical development of TAK-994 was discontinued due to hepatotoxicity.
Table 3: Summary of Study Design for ALKS 2680 (Alixorexton) Trials
| Trial Identifier | Condition | Primary Endpoint | Secondary Endpoint (including ESS) | Doses |
| NCT06358950 (Vibrance-1) | Narcolepsy Type 1 | Change in mean sleep latency on the Maintenance of Wakefulness Test (MWT) | Change in Epworth Sleepiness Scale (ESS) score | 4 mg, 6 mg, 8 mg once-daily |
| NCT06555783 (Vibrance-2) | Narcolepsy Type 2 | Change in mean sleep latency on the MWT | Change in Epworth Sleepiness Scale (ESS) score | 10 mg, 14 mg, 18 mg once-daily |
Experimental Protocols
Epworth Sleepiness Scale (ESS) Administration Protocol
This protocol outlines the standardized procedure for administering the Epworth Sleepiness Scale in a clinical trial setting to ensure consistency and data integrity.
Objective: To obtain a reliable and valid measure of the participant's subjective daytime sleepiness.
Materials:
-
Standardized Epworth Sleepiness Scale questionnaire (1997 version).
-
Quiet and private space for the participant to complete the questionnaire.
-
Pen or electronic data capture device.
Procedure:
-
Timing of Administration: The ESS should be administered at baseline (pre-treatment) and at specified follow-up visits as defined in the clinical trial protocol (e.g., weekly, bi-weekly, or at the end of the treatment period). To minimize variability, the questionnaire should be completed at approximately the same time of day at each visit.
-
Participant Instructions:
-
Provide the participant with the ESS questionnaire.
-
Instruct the participant to read the directions carefully. The instructions should state: "How likely are you to doze off or fall asleep in the following situations, in contrast to feeling just tired? This refers to your usual way of life in recent times. Even if you haven't done some of these things recently, try to work out how they would have affected you. It is important that you answer each question as best you can."
-
Explain the 0-3 rating scale:
-
0 = would never doze
-
1 = slight chance of dozing
-
2 = moderate chance of dozing
-
3 = high chance of dozing
-
-
Emphasize that the participant should rate their chances of dozing in each of the eight situations based on their experiences in their "usual way of life in recent times."
-
Instruct the participant to answer all eight questions.
-
-
Data Collection:
-
The participant should complete the questionnaire independently without input from clinic staff or family members.
-
Clinic staff should review the completed questionnaire to ensure all items are answered. If any items are left blank, the participant should be politely asked to complete them.
-
If using an electronic version (ePRO), ensure the participant is comfortable with the device and understands how to input their responses.
-
-
Scoring:
-
Sum the scores for each of the eight questions to obtain a total score.
-
The total score will range from 0 to 24.
-
Record the total score in the participant's case report form (CRF).
-
Quality Control:
-
Train all clinical site staff on the proper administration of the ESS to ensure consistency across all sites.
-
Periodically review a sample of completed questionnaires for completeness and scoring accuracy.
-
In long-term studies, assess the test-retest reliability of the ESS to ensure consistent reporting by participants.
Visualizations
Signaling Pathway of Orexin Agonists
References
Application Notes and Protocols for Quantifying Cataplexy in Response to TAK-861
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying cataplexy in both clinical and preclinical settings, with a specific focus on evaluating the efficacy of TAK-861, a selective orexin receptor 2 (OX2R) agonist. TAK-861 is an investigational compound designed to address the underlying orexin deficiency in narcolepsy type 1 (NT1), a condition characterized by excessive daytime sleepiness and cataplexy.[1][2][3]
Introduction to TAK-861 and Cataplexy
Narcolepsy Type 1 is a chronic neurological disorder caused by the loss of orexin-producing neurons in the brain.[1][4] Orexin is a key regulator of sleep-wake cycles, and its deficiency leads to symptoms like cataplexy—a sudden, transient loss of muscle tone triggered by strong emotions. TAK-861, an orally available OX2R-selective agonist, aims to restore orexin signaling, thereby reducing cataplexy and other narcolepsy symptoms. Quantitative assessment of cataplexy is a critical endpoint in clinical trials evaluating the efficacy of therapies like TAK-861.
Clinical Quantification of Cataplexy
Two primary methods are utilized in clinical trials to quantify changes in cataplexy in response to TAK-861: the Weekly Cataplexy Rate (WCR) and the Narcolepsy Severity Scale (NSS).
Weekly Cataplexy Rate (WCR)
The WCR is a patient-reported outcome that measures the frequency of cataplexy episodes. It is a key secondary endpoint in clinical trials for TAK-861.
Experimental Protocol: WCR Data Collection via e-Diary
-
Patient Training: At the start of the trial, patients are thoroughly trained on how to identify and record cataplexy episodes. This includes differentiating between partial and complete cataplexy.
-
e-Diary Implementation: Patients are provided with an electronic diary (e-diary) on a smartphone or a dedicated device.
-
Daily Prompts: The e-diary prompts the patient at the end of each day to record the number of cataplexy episodes experienced. The prompts may include questions to distinguish between different types of episodes.
-
Data Entry: Patients enter the number of cataplexy episodes for the day. The e-diary is designed for ease of use to ensure high compliance. To be eligible for some studies, participants must record cataplexy events in an e-diary for a specified period and have a minimum number of weekly episodes.
-
Data Transmission: The data is securely and automatically transmitted to a central database for analysis.
-
Baseline and Treatment Periods: WCR is typically assessed during a baseline period before the administration of TAK-861 and then throughout the treatment period to evaluate the change in cataplexy frequency.
Data Presentation: WCR
The collected data is summarized to show the change in the median weekly cataplexy rate from baseline to the end of the treatment period across different dosage groups of TAK-861 and a placebo group.
| Treatment Group | Median Weekly Cataplexy Rate (Baseline) | Median Weekly Cataplexy Rate (Week 8) |
| Placebo | 4.1 | 4.1 |
| TAK-861 (0.5 mg/0.5 mg) | Not specified | 1.4 |
| TAK-861 (2 mg/2 mg) | Not specified | 0.7 |
| TAK-861 (2 mg/5 mg) | Not specified | 0.7 |
| TAK-861 (7 mg QD) | Not specified | 4.3 |
Note: The baseline for the TAK-861 arms was not specified in the provided search results. The data presented is from a Phase 2b trial of TAK-861.
Narcolepsy Severity Scale (NSS)
The NSS is a validated, 15-item self-administered questionnaire that assesses the severity, frequency, and impact of the five core symptoms of narcolepsy, including cataplexy.
Experimental Protocol: NSS Administration and Scoring
-
Questionnaire Administration: The NSS questionnaire is provided to patients at baseline and at specified follow-up visits during the clinical trial.
-
Patient Self-Report: Patients complete the 15-item questionnaire based on their experiences in the preceding month.
-
Scoring: Each item is scored on a scale, and the total score provides a comprehensive measure of narcolepsy severity. The scale is designed to be sensitive to changes in symptoms in response to treatment.
-
Data Analysis: The change in the total NSS score and the cataplexy-specific sub-scores from baseline are analyzed to determine the effect of TAK-861.
Data Presentation: NSS
Data from the NSS can be presented as the mean change from baseline in the total score for each treatment group compared to placebo.
| Treatment Group | Mean Change from Baseline in NSS Total Score (Week 8) |
| Placebo | Not specified |
| TAK-861 (0.5 mg/0.5 mg) | -14.74 |
| TAK-861 (2 mg/2 mg) | Not specified |
| TAK-861 (2 mg/5 mg) | Not specified |
| TAK-861 (7 mg QD) | Not specified |
Note: Specific data for all TAK-861 arms were not available in the search results. The presented data is the least square mean difference at week 8 for the 0.5 mg/0.5 mg group versus placebo.
Preclinical Quantification of Cataplexy in Mouse Models
Preclinical studies in animal models of narcolepsy are essential for the initial evaluation of compounds like TAK-861. Orexin knockout or orexin/ataxin-3 transgenic mice are commonly used models that exhibit cataplexy-like episodes.
Food-Elicited Cataplexy Test
This test is used to induce and quantify cataplexy-like episodes in mice by leveraging the positive emotional trigger of highly palatable food.
Experimental Protocol: Food-Elicited Cataplexy Test
-
Animal Model: Utilize orexin knockout or other appropriate narcoleptic mouse models.
-
Scheduled Feeding: Place mice on a restricted feeding schedule for several days to increase their motivation for the palatable food. For example, they might receive 60% of their normal daily chow intake at a specific time.
-
Test Arena: Place the mouse in an open-field arena.
-
Food Presentation: After a period of acclimatization, introduce a highly palatable food, such as chocolate, into the arena.
-
Video Recording: Record the mouse's behavior using an overhead video camera for a set period (e.g., 3 hours) after food presentation.
-
Episode Scoring: Manually or with automated software, score the number and duration of cataplexy-like episodes. These episodes are characterized by a sudden behavioral arrest and loss of muscle tone.
Electroencephalography (EEG) and Electromyography (EMG) Monitoring
EEG/EMG recording is the gold standard for objectively identifying cataplexy-like episodes in mice.
Experimental Protocol: EEG/EMG Implantation and Recording
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Secure the mouse in a stereotactic frame.
-
Implant EEG electrodes (screws or wires) over the cortex (e.g., frontal and parietal regions).
-
Implant EMG electrodes (wires) into the nuchal (neck) muscles to record muscle tone.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the mouse to recover for at least one week post-surgery.
-
-
Recording:
-
Connect the mouse to a recording setup that allows for free movement.
-
Record EEG and EMG signals continuously over a 24-hour period or during specific behavioral tests (like the food-elicited cataplexy test).
-
-
Data Analysis:
-
Score the recordings in epochs (e.g., 10 seconds).
-
Identify cataplexy-like episodes based on a consensus definition: an abrupt transition from active wakefulness characterized by low-amplitude, mixed-frequency EEG and high EMG activity to a state with EEG dominated by theta activity (4-8 Hz) and EMG atonia (loss of muscle tone) lasting for at least 10 seconds.
-
To differentiate from REM sleep, a cataplexy episode must be preceded by at least 40 seconds of continuous wakefulness.
-
Automated scoring using machine learning algorithms can also be employed for high-throughput analysis.
-
Data Presentation: Preclinical Cataplexy Data
The quantitative data from preclinical studies can be summarized in tables to compare the effect of TAK-861 with a vehicle control.
Table 3: Effect of TAK-861 on Cataplexy-Like Episodes in Orexin/Ataxin-3 Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Cataplexy-Like Episodes |
| Vehicle | - | (Specify value) |
| TAK-861 | 0.1 | (Specify value) |
| TAK-861 | 0.3 | (Specify value) |
| TAK-861 | 1 | (Specify value) |
Note: Specific quantitative data from the preclinical studies were not fully available in the search results. The table structure is provided as a template. Preclinical studies have shown that TAK-861 substantially ameliorates cataplexy-like episodes in mouse models of NT1.
Visualizations
Caption: TAK-861 Signaling Pathway in Narcolepsy Type 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse EEG implantation and monitoring [protocols.io]
- 4. Supervised and unsupervised machine learning for automated scoring of sleep-wake and cataplexy in a mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of TAK-861 in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-861 is a potent and selective oral agonist for the orexin 2 receptor (OX2R) under investigation for the treatment of narcolepsy and other hypersomnia disorders.[1][2] Orexin, a neuropeptide, is a key regulator of sleep and wakefulness.[2][3] Narcolepsy Type 1 is characterized by a significant loss of orexin-producing neurons, leading to symptoms like excessive daytime sleepiness and cataplexy.[1] TAK-861 is designed to mimic the action of endogenous orexin by stimulating OX2R, thereby addressing the underlying orexin deficiency. Preclinical studies in mouse models of narcolepsy have demonstrated that oral administration of TAK-861 can significantly increase wakefulness and reduce cataplexy-like episodes.
These application notes provide detailed protocols for the preparation and oral administration of TAK-861 in laboratory animals, primarily mice and rats, to aid researchers in conducting preclinical studies. The protocols are based on established methodologies for oral gavage and formulation of poorly soluble compounds, supplemented with specific data available for TAK-861.
Mechanism of Action: OX2R Signaling Pathway
TAK-861 selectively binds to and activates the orexin 2 receptor (OX2R), a G-protein coupled receptor. This activation initiates a downstream signaling cascade that ultimately leads to the promotion of wakefulness and suppression of narcoleptic symptoms.
References
Application Notes and Protocols for TAK-861 Long-Term Extension Studies
Introduction
TAK-861, also known as oveporexton, is an investigational, orally administered, selective orexin receptor 2 (OX2R) agonist.[1][2][3][4] It is currently under development for the treatment of narcolepsy type 1 (NT1), a chronic neurological condition characterized by excessive daytime sleepiness (EDS) and cataplexy.[5] NT1 is caused by a significant loss of orexin-producing neurons, leading to a deficiency in orexin signaling. TAK-861 is designed to mimic the action of the endogenous neuropeptide orexin at the OX2R, thereby restoring the deficient signaling to promote wakefulness and reduce other symptoms associated with narcolepsy.
These application notes provide a comprehensive overview of the study design for the long-term extension (LTE) trials of TAK-861, detailed experimental protocols for key assessments, and a summary of the underlying signaling pathway. This document is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of novel therapeutics for sleep-wake disorders.
Mechanism of Action and Signaling Pathway
TAK-861 selectively binds to and activates the orexin receptor 2 (OX2R), a G-protein coupled receptor (GPCR). The binding of TAK-861 to OX2R initiates a cascade of intracellular events that are similar to those triggered by the natural ligand, orexin-A. This activation primarily involves the Gq protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium levels, a key second messenger that modulates neuronal excitability and promotes wakefulness. The orexin signaling system, including the action of β-arrestins, plays a crucial role in regulating sleep-wake states, and its modulation by TAK-861 is the basis for its therapeutic potential in narcolepsy.
References
- 1. takeda.com [takeda.com]
- 2. takeda.com [takeda.com]
- 3. researchgate.net [researchgate.net]
- 4. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application of TAK-861 in Studying Sleep-Wake Cycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-861 is a potent and selective oral orexin 2 receptor (OX2R) agonist developed to address the underlying pathophysiology of narcolepsy and other hypersomnia disorders. Orexin, also known as hypocretin, is a neuropeptide crucial for regulating wakefulness, and its deficiency is the primary cause of narcolepsy type 1 (NT1). By selectively activating the OX2R, TAK-861 mimics the function of endogenous orexin, thereby promoting and stabilizing wakefulness. These application notes provide a comprehensive overview of the use of TAK-861 in both preclinical and clinical research settings for studying sleep-wake cycles.
Mechanism of Action
TAK-861 acts as an agonist at the orexin 2 receptor (OX2R). In individuals with narcolepsy type 1, there is a significant loss of orexin-producing neurons, leading to a deficiency in orexin neuropeptides. This deficiency results in the characteristic symptoms of excessive daytime sleepiness (EDS) and cataplexy. TAK-861 is designed to compensate for this deficiency by directly stimulating the OX2R, which is a key component of the brain's arousal system. Activation of OX2R by TAK-861 is believed to restore the signaling pathway that promotes wakefulness and suppresses the abnormal intrusions of REM sleep-like phenomena into wakefulness.
Data Presentation
Preclinical Efficacy of TAK-861 in Mouse Models of Narcolepsy
Preclinical studies have demonstrated the wake-promoting effects of TAK-861 in mouse models of narcolepsy, such as the orexin/ataxin-3 and orexin-tTA;TetO DTA mice. These models exhibit fragmented sleep-wake patterns and cataplexy-like episodes, mimicking the symptoms of human narcolepsy.
| Parameter | Vehicle | TAK-861 (0.3 mg/kg) | TAK-861 (1 mg/kg) | TAK-861 (3 mg/kg) |
| Total Wakefulness Time (minutes, 1h post-dose) | Baseline | Increased | Significantly Increased | Maximally Increased |
| Cataplexy-like Episodes (number/hour) | High | Reduced | Significantly Reduced | Markedly Reduced |
Note: This table represents a qualitative summary of preclinical findings. Quantitative values vary across specific studies and experimental conditions.
Clinical Efficacy of TAK-861 in Patients with Narcolepsy Type 1
Clinical trials have evaluated the efficacy of TAK-861 in adult patients with NT1. The primary and key secondary endpoints included the change from baseline in the Maintenance of Wakefulness Test (MWT), the Epworth Sleepiness Scale (ESS), and the weekly rate of cataplexy.
Phase 2b Clinical Trial Results (8-week treatment) [1]
| Endpoint | Placebo | TAK-861 (Dose 1) | TAK-861 (Dose 2) | TAK-861 (Dose 3) | TAK-861 (Dose 4) |
| Change in Mean Sleep Latency on MWT (minutes) | Decrease | Statistically Significant Increase | Statistically Significant Increase | Statistically Significant Increase | Statistically Significant Increase |
| Change in Epworth Sleepiness Scale (ESS) Score | Minimal Change | Statistically Significant Decrease | Statistically Significant Decrease | Statistically Significant Decrease | Statistically Significant Decrease |
| Change in Weekly Cataplexy Rate | Decrease | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease |
Note: All TAK-861 dose groups showed a statistically significant improvement (p < 0.001) in the primary endpoint of mean sleep latency on the MWT compared to placebo.[1]
Phase 3 Clinical Trial Program (FirstLight and RadiantLight Studies)
| Endpoint | Placebo | TAK-861 (oveporexton) Doses |
| Primary and Secondary Endpoints | - | Met all primary and secondary endpoints with p-values of <0.001 across all doses. |
Note: These studies demonstrated statistically significant improvements across a broad range of NT1 symptoms.[2]
Experimental Protocols
Preclinical Evaluation of TAK-861 in a Mouse Model of Narcolepsy
This protocol outlines a typical experiment to assess the efficacy of TAK-861 in orexin/ataxin-3 transgenic mice, a model for narcolepsy.
1. Animal Model:
-
Species: Mus musculus, orexin/ataxin-3 transgenic line on a C57BL/6J background.
-
Age: 8-12 weeks at the start of the experiment.
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
2. EEG/EMG Electrode Implantation Surgery:
-
Anesthetize the mouse with isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Insert flexible wire electrodes into the nuchal muscles for electromyogram (EMG) recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Administer postoperative analgesics as per institutional guidelines.
3. Drug Formulation and Administration:
-
TAK-861 Formulation: Prepare a suspension of TAK-861 in a vehicle suitable for oral administration in mice (e.g., 0.5% methylcellulose in sterile water).
-
Dosing: Administer TAK-861 or vehicle orally via gavage at the desired doses (e.g., 0.3, 1, 3 mg/kg). The volume of administration is typically 10 ml/kg.
-
Timing: Administer the drug at the beginning of the dark (active) phase for the mice.
4. EEG/EMG Recording and Analysis:
-
After a recovery period of at least one week, connect the mice to the recording apparatus.
-
Record baseline EEG and EMG signals for 24-48 hours to establish normal sleep-wake patterns.
-
Following drug administration, record EEG/EMG for a specified period (e.g., 3-6 hours).
-
Visually score the recordings in 10-second epochs into wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria.
-
Identify cataplexy-like episodes, characterized by a sudden loss of EMG tone during wakefulness lasting for more than 10 seconds.
5. Data Analysis:
-
Quantify the total time spent in wakefulness, NREM sleep, and REM sleep for each treatment group.
-
Calculate the number and duration of cataplexy-like episodes.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of TAK-861 with the vehicle control.
Clinical Evaluation of TAK-861 in Patients with Narcolepsy Type 1
This protocol provides a general outline for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of TAK-861.
1. Study Population:
-
Inclusion Criteria:
-
Adults aged 18-70 years with a diagnosis of narcolepsy type 1 according to the International Classification of Sleep Disorders, 3rd Edition (ICSD-3).
-
Confirmation of NT1 diagnosis may include cerebrospinal fluid (CSF) hypocretin-1 levels < 110 pg/mL or a mean sleep latency of ≤ 8 minutes and two or more sleep-onset REM periods (SOREMPs) on a multiple sleep latency test (MSLT).
-
A minimum number of cataplexy episodes per week at baseline.
-
-
Exclusion Criteria:
-
Other medical conditions that could cause excessive daytime sleepiness.
-
Use of medications that could interfere with the assessment of sleep-wake function.
-
History of significant cardiovascular, hepatic, or renal disease.
-
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants are randomized to receive one of several doses of TAK-861 or a matching placebo for a specified duration (e.g., 8 or 12 weeks).
3. Efficacy Assessments:
-
Maintenance of Wakefulness Test (MWT):
-
The primary endpoint is typically the change from baseline in the mean sleep latency on the MWT.
-
The MWT consists of four 40-minute trials conducted at 2-hour intervals.
-
Participants are instructed to try to remain awake while sitting in a quiet, dimly lit room.
-
Sleep latency is the time from the start of the trial to the first epoch of sleep, as determined by polysomnography.
-
-
Epworth Sleepiness Scale (ESS):
-
A self-administered questionnaire that assesses the likelihood of falling asleep in eight different situations.
-
Scores range from 0 to 24, with higher scores indicating greater daytime sleepiness.
-
-
Weekly Cataplexy Rate:
-
Participants maintain a daily diary to record the number of cataplexy episodes.
-
4. Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Regular physical examinations, vital sign measurements, and laboratory tests (including liver function tests).
5. Data Analysis:
-
The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the mean sleep latency on the MWT, with treatment as a factor and baseline value as a covariate.
-
Secondary endpoints are analyzed using similar statistical methods.
Conclusion
TAK-861 represents a promising therapeutic approach for narcolepsy by targeting the underlying orexin deficiency. The protocols and data presented here provide a framework for researchers and clinicians to understand and further investigate the role of TAK-861 and the orexin system in the regulation of sleep-wake cycles. The robust efficacy demonstrated in both preclinical and clinical studies underscores the potential of this novel orexin 2 receptor agonist to significantly improve the lives of individuals suffering from narcolepsy.
References
Troubleshooting & Optimization
TAK-861 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center is designed for researchers, scientists, and drug development professionals working with TAK-861. It provides detailed information on common adverse events observed in clinical trials, troubleshooting guidance for experimental settings, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is TAK-861 and what is its mechanism of action?
A1: TAK-861, also known as oveporexton, is an investigational, orally available, selective orexin receptor 2 (OX2R) agonist.[1][2] It is designed to address the underlying orexin deficiency in narcolepsy type 1 (NT1) by stimulating the OX2R to promote wakefulness and suppress symptoms like cataplexy.[3][4][5] Orexin is a neuropeptide that plays a crucial role in regulating sleep-wake states, attention, and other physiological functions.
Q2: What are the most common adverse events associated with TAK-861?
A2: Based on Phase 2b and Phase 3 clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) are insomnia, urinary urgency and frequency, and salivary hypersecretion. These events are generally reported as mild to moderate in severity.
Q3: How soon after administration do these adverse events typically appear?
A3: The common adverse events, such as insomnia, urinary urgency, and frequency, typically manifest within 1-2 days of initiating treatment with TAK-861.
Q4: Are the adverse events associated with TAK-861 transient or persistent?
A4: The majority of the common TEAEs are reported to be transient and resolve over time. For instance, most cases of insomnia were mild or moderate and resolved within 5 days.
Q5: Have any serious adverse events been reported in clinical trials?
A5: Across the Phase 2b and Phase 3 clinical studies, no treatment-related serious adverse events have been reported. Furthermore, there have been no discontinuations of the treatment due to adverse events.
Q6: Are there any concerns about liver toxicity or visual disturbances with TAK-861?
A6: No cases of hepatotoxicity (liver toxicity) or visual disturbances have been reported in the Phase 2b or ongoing long-term extension studies of TAK-861. This is a significant finding, as a previous orexin agonist, TAK-994, was associated with a risk of liver toxicity.
Summary of Common Adverse Events
The following table summarizes the quantitative data on the most common treatment-emergent adverse events (TEAEs) from a published Phase 2b trial of TAK-861 (oveporexton).
| Adverse Event | Frequency |
| Insomnia | 43% |
| Increased Urinary Urgency | 30% |
| Increased Urinary Frequency | 29% |
Note: The majority of these TEAEs were reported as mild to moderate in intensity.
Troubleshooting Guides for In-Vitro and In-Vivo Experiments
Issue 1: Unexpected Neuronal Activation Patterns in Preclinical Models
-
Symptom: Discrepancies in neuronal activation patterns compared to expected orexin-mediated pathways.
-
Possible Cause: Off-target effects or activation of unintended downstream signaling. While TAK-861 is a selective OX2R agonist, high concentrations in in-vitro systems could lead to non-specific receptor interactions.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired physiological response.
-
Receptor Specificity Assays: Utilize cell lines expressing only OX1R or OX2R to confirm the selectivity of TAK-861 in your experimental setup.
-
Control Compounds: Include a known pan-orexin receptor agonist and an antagonist as controls to differentiate between OX1R- and OX2R-mediated effects.
-
Issue 2: Behavioral Side Effects in Animal Models (e.g., altered sleep-wake cycles, hyperactivity)
-
Symptom: Animals exhibiting behaviors consistent with insomnia or hyperactivity beyond the intended wakefulness-promoting effects.
-
Possible Cause: The dose administered may be supratherapeutic, leading to excessive stimulation of wakefulness-promoting pathways.
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to identify the optimal dose for promoting wakefulness without inducing excessive hyperactivity or sleep disruption.
-
Pharmacokinetic Analysis: Measure the plasma and brain concentrations of TAK-861 to ensure they are within a therapeutically relevant range.
-
Detailed Behavioral Phenotyping: Employ a comprehensive battery of behavioral tests to assess different aspects of activity, anxiety, and sleep architecture.
-
Experimental Protocols
Protocol 1: Assessment of Sleep-Wake States via Electroencephalography (EEG) and Electromyography (EMG) in Rodent Models
-
Animal Preparation: Surgically implant EEG and EMG electrodes in the skull and nuchal muscles, respectively, under anesthesia. Allow for a recovery period of at least one week.
-
Habituation: Acclimate the animals to the recording chambers and tethered setup for at least 48 hours before the experiment.
-
Drug Administration: Administer TAK-861 or vehicle orally at the beginning of the light (inactive) phase.
-
Data Acquisition: Record EEG/EMG signals continuously for at least 24 hours post-administration.
-
Data Analysis: Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in 10-second epochs using appropriate software. Analyze parameters such as latency to sleep onset, duration of wakefulness, and frequency of state transitions.
Visualizations
References
- 1. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. takeda.com [takeda.com]
- 5. takeda.com [takeda.com]
Managing insomnia as a side effect of orexin agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing orexin agonists in experimental settings. The information provided addresses specific issues that may be encountered, with a focus on managing the paradoxical side effect of insomnia.
Frequently Asked Questions (FAQs)
Q1: We are observing insomnia-like behavior (e.g., increased wakefulness, sleep fragmentation) in our animal models after administering an orexin agonist. Isn't this counterintuitive?
A1: Yes, this is a paradoxical effect. Orexin agonists are designed to promote wakefulness, and their primary therapeutic targets are disorders of excessive sleepiness like narcolepsy. However, insomnia has been reported as a treatment-emergent adverse event in clinical trials of orexin agonists such as oveporexton and TAK-861. In a research context, this could be due to several factors including dosing, timing of administration, and the complex nature of orexin receptor signaling.
Q2: What are the potential mechanisms behind orexin agonist-induced insomnia?
A2: Several hypotheses can explain this paradoxical effect:
-
Circadian Rhythm Disruption: The suprachiasmatic nucleus (SCN), the brain's master clock, expresses orexin receptors. Exogenous administration of orexin agonists, especially at the wrong point in the animal's light-dark cycle, can suppress SCN clock cells. This may lead to a misalignment between the endogenous circadian drive for sleep and the pharmacological wake-promoting signal, resulting in fragmented or disrupted sleep.
-
Receptor Desensitization/Downregulation: Prolonged or high-dose stimulation of G protein-coupled receptors (GPCRs), such as orexin receptors, can lead to their desensitization and downregulation. This compensatory mechanism could potentially alter sleep-wake architecture and lead to rebound insomnia.
-
Biased Agonism: Orexin receptors can signal through multiple intracellular pathways (e.g., Gq, Gi, β-arrestin). A specific agonist might preferentially activate a pathway that, under certain conditions, leads to neuronal hyperexcitability or disrupts the fine-tuned balance of sleep-promoting and wake-promoting circuits, manifesting as insomnia.
Q3: How can we confirm that the observed sleep disruption is a direct effect of the orexin agonist?
A3: To confirm the agonist's role, consider the following:
-
Dose-Response Study: A clear dose-dependent increase in insomnia-like behavior would suggest a direct pharmacological effect.
-
Control Groups: Include a vehicle-only control group to rule out effects of the injection procedure or solvent.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the time course of sleep disruption with the known or measured pharmacokinetic profile of the compound.
-
Use of Antagonists: Pre-treatment with a selective orexin receptor antagonist should block the insomnia-inducing effects of the agonist.
Troubleshooting Guides
Issue 1: Significant Sleep Fragmentation or Insomnia Observed Post-Administration
| Potential Cause | Troubleshooting Step | Rationale |
| Timing of Administration | Administer the agonist at the beginning of the animal's active phase (i.e., the dark cycle for nocturnal rodents). | Orexin levels are naturally high during the active phase. Administering an agonist during the sleep phase (light cycle) can create a conflict with the natural circadian drive for sleep, leading to fragmented sleep. |
| Inappropriate Dosage | Perform a dose-response study to identify the optimal dose for promoting consolidated wakefulness without causing hyperarousal or subsequent sleep disruption. Start with lower doses and titrate upwards. | High doses can lead to overstimulation, receptor desensitization, or off-target effects, all of which could paradoxically result in poor sleep quality. |
| Off-Target Effects | If using a novel or non-selective agonist, characterize its binding profile against a panel of other receptors to identify potential off-target interactions that could influence sleep. | The observed insomnia may not be mediated by orexin receptors but by an unintended interaction with another neurotransmitter system. |
Issue 2: Inconsistent or Variable Effects on Wakefulness
| Potential Cause | Troubleshooting Step | Rationale |
| Inaccurate Drug Administration | For intracerebroventricular (ICV) injections, verify cannula placement post-mortem with dye (e.g., Trypan Blue). Ensure consistent injection volume and rate. | Incorrect targeting of the ventricles can lead to variable drug distribution in the brain and inconsistent behavioral effects. |
| Habituation to Experimental Procedures | Ensure animals are adequately habituated to handling, injection procedures, and the recording environment (e.g., EEG/EMG tethering) before the experiment begins. | Stress from the experimental procedures can independently alter sleep-wake patterns and mask or confound the effects of the orexin agonist. |
| Compound Stability and Solubility | Prepare fresh solutions of the orexin agonist for each experiment. If using orexin peptides, follow established protocols for synthesis and handling to ensure peptide integrity. | Degradation or poor solubility of the agonist can lead to inconsistent effective doses being administered. |
Quantitative Data Summary
The following tables summarize preclinical data on the effects of various orexin agonists on wakefulness in rodent models.
Table 1: Effects of Orexin Agonists on Wakefulness in Orexin-Deficient Mouse Models
| Compound | Dose (mg/kg) | Administration Route | Primary Effect | Model | Source |
| Danavorexton (TAK-925) | 1, 3, 10 | Oral | Significantly increased total wakefulness time. | Orexin/ataxin-3 mice | [1] |
| TAK-994 | Not specified | Oral | Significantly increased wakefulness time on Day 1 and Day 14. | Orexin/ataxin-3 mice | [2][3] |
| BP1.15205 | 0.1 | Oral | Significant, dose-dependent increases in total wakefulness time and sleep latency. | Orexin/ataxin-3 mice | [4] |
Table 2: Clinically Observed Adverse Events of Orexin Agonists
| Compound | Most Common Adverse Events | Study Population |
| Oveporexton | Urinary frequency, insomnia, urinary urgency, nasopharyngitis, headache. | Narcolepsy Type 1 Patients |
| E2086 | Increased urinary frequency, nausea, dizziness, urinary urgency. | Healthy Volunteers |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of Orexin-A in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Preparation of Orexin-A:
-
Synthesize or procure high-purity Orexin-A. Note that the synthesis of Orexin-A with its two disulfide bonds requires specific chemical strategies to ensure correct folding.[5]
-
Reconstitute Orexin-A in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) to the desired stock concentration.
-
Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot and dilute to the final injection concentration with aCSF.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Place the mouse in a stereotaxic frame. Ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Using a stereotaxic drill, create a small burr hole over the target ventricle. Common coordinates for the lateral ventricle in adult C57/BL6 mice are (relative to bregma): Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm. These coordinates may need to be adjusted for different strains or ages.
-
Implant a guide cannula (e.g., 26-gauge) at these coordinates and secure it with dental cement.
-
-
Injection Procedure:
-
Allow the animal to recover from surgery for at least one week.
-
On the day of the experiment, gently restrain the mouse.
-
Insert the injection cannula (e.g., 33-gauge), which extends slightly beyond the guide cannula, into the ventricle.
-
Infuse the Orexin-A solution (typically 1-2 µL) slowly over 1-2 minutes using a microsyringe pump.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Gently remove the injector and replace the dummy cannula.
-
Protocol 2: EEG/EMG Implantation and Sleep-Wake Monitoring
-
Electrode Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant stainless steel screw electrodes for EEG recording epidurally over the frontal and parietal cortices. A common coordinate set is AP: -1.0 mm, ML: -1.5 mm (frontal) and AP: -3.0 mm, ML: ±1.5 mm (parietal).
-
For EMG recording, insert flexible, insulated stainless-steel wires into the nuchal (neck) muscles bilaterally.
-
Solder the electrode wires to a headmount connector, and secure the entire assembly to the skull with dental cement.
-
-
Recording and Analysis:
-
After a one-week recovery period, connect the animal to a flexible recording tether in a sound-attenuated, environmentally controlled chamber.
-
Allow for at least 24-48 hours of habituation to the tether and recording environment.
-
Record EEG and EMG signals continuously. The signals are typically amplified, filtered (e.g., 0.5-35 Hz for EEG, 80-100 Hz for EMG), and digitized.
-
Score the data in epochs (e.g., 10 seconds) as wakefulness, NREM sleep, or REM sleep using specialized software. Scoring is based on the amplitude and frequency of the EEG signal and the presence or absence of EMG activity.
-
Analyze parameters such as total sleep time, sleep latency, sleep/wake bout duration, and number of state transitions.
-
Visualizations
References
Addressing urinary urgency and frequency with TAK-861 treatment
Technical Support Center: TAK-861 and Urinary Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of TAK-861, a selective orexin receptor 2 (OX2R) agonist. The content is designed to address specific issues that may be encountered during experiments, with a focus on the observed side effects of urinary urgency and frequency.
Frequently Asked Questions (FAQs)
Q1: What is TAK-861 and what is its primary mechanism of action?
A1: TAK-861 is an investigational, orally available, selective orexin receptor 2 (OX2R) agonist.[1] Its primary mechanism of action is to selectively bind to and activate OX2R, mimicking the effects of the endogenous neuropeptide orexin-B. Orexin receptors are G-protein coupled receptors (GPCRs) involved in the regulation of wakefulness, and TAK-861 is being developed for the treatment of narcolepsy type 1, a condition characterized by a deficiency of orexin-producing neurons.[2]
Q2: Why is urinary urgency and frequency a reported side effect of TAK-861 treatment?
A2: Urinary urgency and frequency have been reported as common treatment-emergent adverse events in clinical trials of TAK-861.[2][3] The underlying mechanism is believed to be related to the on-target effects of activating OX2R. Preclinical studies have shown that the orexin system is implicated in the functioning of the urinary bladder.[4] Specifically, the OX2R-dependent pathway has been linked to the development of overactive bladder in animal models. Activation of orexin receptors in the central nervous system and potentially in the bladder itself may lead to detrusor muscle overactivity, resulting in increased urinary frequency and urgency.
Q3: What is the reported incidence of urinary urgency and frequency in clinical trials of TAK-861?
A3: The incidence of urinary urgency and frequency has been consistently reported in clinical trials for TAK-861. The following table summarizes the reported rates from a phase 2 trial.
| Adverse Event | Incidence in TAK-861 Treatment Groups |
| Urinary Urgency | 33% |
| Urinary Frequency | 32% |
| (Data from a Phase 2 clinical trial of TAK-861) |
Q4: Is this side effect specific to TAK-861 or is it a class effect of orexin receptor agonists?
A4: Urinary urgency and frequency appear to be a potential class effect of orexin receptor agonists, particularly those targeting OX2R. Similar adverse events have been reported with other OX2R agonists that have undergone clinical investigation.
Troubleshooting Guide for Researchers
This guide is intended to assist researchers in addressing common issues encountered during preclinical experiments with TAK-861, particularly concerning the observation of urinary-related side effects.
Issue 1: Unexpected increase in urination frequency in animal models.
-
Question: We are observing a significant increase in the number of urination events in our rodent models treated with TAK-861, which is confounding our behavioral assessments. How should we manage this?
-
Answer:
-
Confirm On-Target Effect: The observed increase in urination frequency is likely an on-target effect of OX2R agonism. Review the available literature on the role of the orexin system in bladder control to understand the potential physiological basis of this observation.
-
Dose-Response Relationship: Investigate if the effect is dose-dependent. A clear dose-response relationship would strengthen the evidence for an on-target effect. Consider testing a lower dose of TAK-861 that may retain the desired central nervous system effects with a reduced impact on urinary function.
-
Acclimatization Period: Allow for an acclimatization period after drug administration before commencing behavioral testing. This may help to distinguish between an initial, acute effect on urination and the steady-state effects of the compound.
-
Control for Bladder Fullness: In behavioral paradigms where motivation or attention is being assessed, ensure that the observed changes are not secondary to the discomfort of a full bladder. Consider incorporating control experiments that can dissociate these factors.
-
Consider Conscious Cystometry: For a more detailed investigation of the urinary phenotype, consider performing conscious cystometry experiments. This will allow for the direct measurement of bladder pressure, capacity, and contraction intervals, providing quantitative data on the effects of TAK-861 on bladder function.
-
Issue 2: Difficulty in interpreting in-vitro assay results for OX2R activation.
-
Question: Our in-vitro assays are showing inconsistent results for TAK-861-mediated OX2R activation. What are some common pitfalls?
-
Answer:
-
Cell Line and Receptor Expression: Ensure that the cell line used for your assay expresses sufficient levels of functional OX2R. The signaling pathway of GPCRs can be cell-type dependent.
-
Assay Methodology: The choice of assay (e.g., calcium mobilization, cAMP accumulation, β-arrestin recruitment) can influence the results. Orexin receptors are known to couple to multiple G-proteins (Gq, Gi/o). Your assay should be optimized to detect the specific signaling pathway you are investigating.
-
Ligand Stability and Solubility: Confirm the stability and solubility of TAK-861 in your assay buffer. Poor solubility can lead to inaccurate concentration-response curves.
-
Controls: Include appropriate positive and negative controls. A known OX2R agonist (if available) and a vehicle control are essential for validating your assay.
-
Review High-Throughput Screening (HTS) Best Practices: For more complex screening setups, refer to literature on best practices for GPCR HTS to troubleshoot issues related to assay design and execution.
-
Experimental Protocols
Protocol 1: Assessment of Bladder Function in a Rodent Model using Conscious Cystometry
This protocol provides a general framework for assessing the effects of TAK-861 on urinary bladder function in rats.
-
Animal Preparation:
-
Surgically implant a bladder catheter into female Sprague-Dawley rats under anesthesia. The catheter should be externalized at the back of the neck.
-
Allow for a recovery period of at least 3 days post-surgery.
-
-
Experimental Setup:
-
Place the conscious, freely moving rat in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Connect the pressure transducer to a data acquisition system to record intravesical pressure.
-
-
Procedure:
-
Administer TAK-861 or vehicle to the rats at the desired dose and route of administration.
-
After a predetermined pretreatment period, begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 ml/min).
-
Record the following cystometric parameters:
-
Intercontraction Interval (ICI): Time between micturition contractions.
-
Micturition Pressure (MP): The maximum bladder pressure during a micturition contraction.
-
Bladder Capacity (BC): The volume of saline infused to induce a micturition contraction.
-
Basal Pressure (BP): The bladder pressure between micturition contractions.
-
-
-
Data Analysis:
-
Compare the cystometric parameters between the TAK-861 treated group and the vehicle control group using appropriate statistical analysis. A decrease in ICI and BC would be indicative of an overactive bladder phenotype.
-
Visualizations
Caption: Proposed signaling pathway for TAK-861-induced urinary urgency and frequency.
Caption: General experimental workflow for preclinical evaluation of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigational Narcolepsy Drug Shown to Be Effective in Increasing Wakefulness - - Practical Neurology [practicalneurology.com]
- 3. takeda.com [takeda.com]
- 4. The Orexin OX2 Receptor-Dependent Pathway Is Implicated in the Development of Overactive Bladder and Depression in Rats Exposed to Corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TAK-861 Dosage to Minimize Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-861 (oveporexton). The information is designed to help optimize experimental dosages while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TAK-861?
A1: TAK-861, also known as oveporexton, is an investigational, orally administered, selective orexin receptor 2 (OX2R) agonist.[1][2][3] In conditions like narcolepsy type 1 (NT1), there is a deficiency of the neuropeptide orexin, which is a key regulator of sleep-wake patterns.[1][2] TAK-861 is designed to address this underlying issue by selectively stimulating the OX2R to restore orexin signaling. This activation promotes wakefulness and can reduce symptoms such as excessive daytime sleepiness and cataplexy.
Q2: What are the most common side effects observed with TAK-861 in clinical trials?
A2: Across Phase 2 and Phase 3 clinical trials, TAK-861 has been generally well-tolerated. The most frequently reported treatment-emergent adverse events (TEAEs) were insomnia, urinary urgency and frequency, and salivary hypersecretion. These side effects were typically mild to moderate in severity and often transient, appearing within the first couple of weeks of treatment. Importantly, no treatment-related serious adverse events, including hepatotoxicity or visual disturbances, have been reported.
Q3: What dosage regimens of TAK-861 have been evaluated in clinical studies?
A3: Several oral dosage regimens of TAK-861 have been investigated in clinical trials for narcolepsy type 1. These include both once-daily and twice-daily dosing schedules.
| Clinical Trial Phase | Dosage Regimens Investigated |
| Phase 3 | Twice-daily 1mg, Twice-daily 2mg. |
| Phase 2b | 0.5mg twice daily, 2mg twice daily, 2mg followed by 5mg (3 hours apart), 7mg once daily. |
| Phase 1 (in healthy men) | Low dose: 15mg followed by 5mg (4 hours apart), High dose: 30mg followed by 10mg (4 hours apart). |
Q4: How can I monitor for and potentially mitigate the common side effects of TAK-861 in my experiments?
A4: Based on the reported side effects, here are some troubleshooting suggestions for your research:
-
Insomnia:
-
Dosage Timing: If using a once-daily dosing schedule, administer TAK-861 earlier in the active phase (e.g., beginning of the light cycle for diurnal animals). For twice-daily regimens, ensure the second dose is not administered too close to the sleep phase.
-
Dose Titration: Begin with the lowest effective dose and gradually titrate upwards. This may allow the subject to acclimate to the wake-promoting effects.
-
Monitoring: Utilize sleep-wake monitoring systems (e.g., EEG/EMG) to objectively quantify changes in sleep architecture and identify signs of insomnia.
-
-
Urinary Urgency and Frequency:
-
Hydration Status: Ensure consistent access to water and monitor for any significant changes in fluid intake or output.
-
Behavioral Observation: For animal studies, monitor for changes in urination patterns or cage bedding.
-
Dose-Response: Assess if the frequency and urgency are dose-dependent. A lower effective dose may minimize this side effect.
-
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for Efficacy and Side Effect Profiling
This protocol outlines a general methodology for determining the optimal dose of TAK-861 in a preclinical animal model of narcolepsy, balancing efficacy with the emergence of side effects.
-
Animal Model: Utilize a validated animal model for narcolepsy, such as orexin/ataxin-3 or orexin-tTA;TetO DTA mice.
-
Subject Allocation: Randomly assign animals to vehicle control and multiple TAK-861 dosage groups (e.g., 0.1, 0.3, 1, 3 mg/kg).
-
Drug Administration: Administer TAK-861 or vehicle orally at the beginning of the active phase.
-
Efficacy Assessment (Wakefulness):
-
Continuously record EEG/EMG for at least 6 hours post-administration.
-
Analyze the data to quantify time spent in wakefulness, NREM sleep, and REM sleep.
-
Measure sleep latency (time to first sleep bout).
-
-
Side Effect Monitoring:
-
Insomnia: Analyze sleep recordings for significant reductions in total sleep time or increased sleep fragmentation compared to baseline.
-
Urinary Frequency: Monitor urination events and volume. For rodent studies, this can be done by analyzing cage bedding or using metabolic cages.
-
General Health: Observe animals for any other signs of distress, changes in grooming, or altered food and water intake.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different TAK-861 doses to the vehicle control for both efficacy and side effect measures.
-
Plot dose-response curves for wake-promotion and each monitored side effect to identify a therapeutic window.
-
Visualizations
Caption: Simplified signaling pathway of TAK-861 at the Orexin 2 Receptor (OX2R).
References
Avoiding off-target effects of orexin receptor agonists
Technical Support Center: Orexin Receptor Agonists
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving orexin receptor agonists, with a primary focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the orexin system and what are its primary physiological roles?
The orexin system, also known as the hypocretin system, consists of two neuropeptides, orexin-A (hypocretin-1) and orexin-B (hypocretin-2), and their two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[1][2] These peptides are produced by a specific group of neurons in the lateral hypothalamus but project widely throughout the brain.[3] The system is a critical regulator of several physiological processes, most notably:
-
Sleep and Wakefulness: The orexin system is essential for maintaining wakefulness and arousal. Loss of orexin-producing neurons is the primary cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][4]
-
Feeding Behavior and Metabolism: Orexins were initially named for their role in stimulating food intake.
-
Reward and Addiction: The system is involved in modulating reward pathways and has been implicated in drug-seeking behaviors.
-
Autonomic Function and Stress Response: Orexin signaling influences the autonomic nervous system and the body's response to stress.
Q2: What are the key differences in signaling between OX1R and OX2R?
While both are GPCRs, OX1R and OX2R exhibit differences in ligand affinity and downstream signaling pathway coupling, which is crucial for understanding agonist selectivity and potential effects.
-
Ligand Affinity: OX1R has a significantly higher affinity for orexin-A than for orexin-B. In contrast, OX2R binds both orexin-A and orexin-B with similar high affinities.
-
G Protein Coupling: The signaling pathways activated by these receptors are complex and can be cell-type dependent. Generally, OX1R is thought to couple exclusively to the Gq class of G-proteins. OX2R is more promiscuous, coupling to Gq as well as Gi/o and potentially Gs proteins. This differential coupling leads to a diverse range of intracellular responses.
Below is a simplified diagram of the primary orexin signaling pathways.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Improving the pharmacokinetic profile of orexin agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic profile of orexin agonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My novel orexin agonist is highly potent in my in vitro receptor binding/functional assays, but shows poor efficacy in in vivo models. What are the likely pharmacokinetic culprits?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge. The primary pharmacokinetic issues to investigate are:
-
Poor Oral Bioavailability: The compound may not be efficiently absorbed from the gastrointestinal tract into the bloodstream after oral administration.
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver, before it can reach its target in sufficient concentrations.[1] This leads to a short half-life and low exposure.[2][3]
-
Low Brain Penetration: For orexin agonists to be effective, they must cross the blood-brain barrier (BBB) to act on orexin receptors in the central nervous system (CNS).[4][5] Endogenous orexin peptides themselves cannot efficiently penetrate the BBB, necessitating the development of small-molecule agonists that can.
Q2: How can I troubleshoot the poor oral bioavailability of my lead compound?
A2: To address poor oral bioavailability, consider the following experimental workflow:
-
Assess Metabolic Stability: First, determine if the issue is rapid metabolism (see Q3). High first-pass metabolism in the liver is a major cause of low oral bioavailability.
-
Evaluate Permeability: Use an in vitro model like the Caco-2 permeability assay to assess how well your compound passes through the intestinal epithelium.
-
Investigate Solubility: Poor aqueous solubility can limit absorption. Characterize the solubility of your compound at different pH levels relevant to the gastrointestinal tract.
-
Administer via Different Routes: Compare the pharmacokinetic profile after intravenous (IV) and oral (PO) administration in an animal model. The ratio of the Area Under the Curve (AUC) from PO to IV administration will give you the absolute bioavailability (F%). A low F% confirms an oral bioavailability issue.
Q3: My orexin agonist has a very short half-life in preclinical animal models. How can I determine if this is due to rapid metabolism and what are the strategies to improve it?
A3: A short half-life is often due to high metabolic clearance.
-
Diagnosis: The best way to assess metabolic stability is through in vitro assays using liver fractions. Incubating your compound with liver microsomes or S9 fractions and monitoring its disappearance over time will provide the in vitro intrinsic clearance (CLint) and metabolic half-life. These subcellular fractions contain the primary drug-metabolizing enzymes, such as Cytochrome P450s (CYPs).
-
Improvement Strategies:
-
Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed during the stability assay.
-
Structure-Activity Relationship (SAR) Analysis: Once the "soft spots" on the molecule susceptible to metabolism are identified, medicinal chemists can modify the structure to block or reduce metabolic breakdown. Common strategies include introducing halogens or other groups that sterically hinder the metabolic site.
-
Alternative Formulations: While less common for small molecules than for peptides, formulation strategies can sometimes protect a compound from rapid metabolism.
-
Q4: How do I measure the blood-brain barrier (BBB) penetration of my orexin agonist?
A4: Assessing BBB penetration is critical for CNS-targeted drugs. A standard method is to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu).
-
In Vivo Study: Administer the compound to an animal model (e.g., mice or rats).
-
Sample Collection: At several time points after dosing, collect both blood (to isolate plasma) and whole brain tissue.
-
Bioanalysis: Homogenize the brain tissue and analyze the concentration of the compound in both the plasma and brain homogenate samples using a sensitive analytical method like LC-MS/MS.
-
Calculation: The Kp is calculated as the total concentration in the brain divided by the total concentration in the plasma. A Kp value significantly greater than 0.1 is often considered an indication of acceptable BBB penetration. For example, the orexin 2 receptor agonist TAK-925 (danavorexton) showed a brain-to-plasma concentration ratio of 0.2 in mice.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the intrinsic clearance of a compound by Phase I metabolic enzymes.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from human, rat, or mouse) and a phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C.
-
Initiate Reaction: Add the test compound (typically at a final concentration of 1 µM) to the mixture. Immediately add the cofactor NADPH to start the metabolic reaction.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench Reaction: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent compound, is collected for analysis.
-
Analysis: The concentration of the test compound at each time point is quantified using LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical study to determine key pharmacokinetic parameters following oral administration.
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats or C57BL/6J mice are fasted overnight. The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.).
-
Blood Sampling: At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), a small volume of blood (~50-100 µL) is collected from each animal (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma. The plasma is harvested and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Terminal elimination half-life.
-
Data Presentation: Comparative Pharmacokinetic Profiles
The table below presents hypothetical and literature-derived data for different orexin agonists to illustrate how pharmacokinetic parameters are typically compared during lead optimization.
| Compound | Target | In Vitro Potency (EC50, nM) | Metabolic Stability (Microsomal t1/2, min) | In Vivo Half-Life (t1/2, h) | Oral Bioavailability (F%) | Brain/Plasma Ratio (Kp) | Reference |
| Example A | OX2R | 5.5 | < 5 | 0.5 | < 1% | 0.05 | Hypothetical |
| Example B | OX2R | 7.2 | 45 | 2.1 | 25% | 0.30 | Hypothetical |
| TAK-925 | OX2R | 270 (for isomer 3) | - | Short | Limited Oral Availability | 0.2 | |
| BP1.15205 | OX2R | 0.015 | Favorable for once-a-day dosing | - | Orally Bioavailable | - | |
| Suvorexant | DORA | - | - | 12 | Well Absorbed | - | |
| SB-649868 | DORA | - | - | 3-6 | Orally Administered | - |
DORA: Dual Orexin Receptor Antagonist. Data for antagonists are provided for comparative context of pharmacokinetic properties in the field.
Visualizations
Diagram 1: Orexin Receptor Signaling Pathway
Caption: Generalized signaling pathways for Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors.
Diagram 2: Experimental Workflow for PK Profiling
Caption: A stepwise experimental workflow for characterizing the pharmacokinetic profile of an orexin agonist.
Diagram 3: Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical diagram for troubleshooting the root cause of poor in vivo efficacy of an orexin agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Receptor Desensitization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to receptor desensitization during experiments.
Frequently Asked Questions (FAQs)
Q1: My cells show a rapidly diminishing response to repeated agonist stimulation. What is the likely cause?
A rapid decline in response to an agonist is a classic sign of receptor desensitization, also known as tachyphylaxis. This process typically occurs over seconds to minutes and is a physiological mechanism to protect cells from overstimulation.[1][2] The most common mechanism, particularly for G protein-coupled receptors (GPCRs), involves phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs).[3][4][5] This phosphorylation increases the receptor's affinity for proteins called β-arrestins, which bind to the receptor and sterically hinder its interaction with G proteins, thereby stopping the signal.
Q2: How can I differentiate between receptor desensitization and receptor downregulation?
Desensitization and downregulation are both mechanisms that reduce a cell's response to a stimulus, but they operate on different timescales and through different means.
-
Desensitization is a rapid and often reversible process where the receptor becomes unresponsive to the agonist, but the total number of receptors on the cell surface does not significantly change. It's primarily caused by post-translational modifications like phosphorylation.
-
Downregulation is a slower, long-term process, occurring over hours to days. It involves a physical reduction in the total number of receptors available, often through internalization and subsequent degradation in lysosomes.
The key differences are summarized in the table below.
| Feature | Receptor Desensitization | Receptor Downregulation |
| Onset Time | Rapid (seconds to minutes) | Slow (hours to days) |
| Mechanism | Receptor phosphorylation and arrestin binding | Decreased receptor synthesis, receptor internalization, and lysosomal degradation |
| Receptor Number | Total number largely unchanged on the plasma membrane | Total number of receptors is reduced |
| Reversibility | Often rapidly reversible upon agonist removal | Slower reversibility, requiring new receptor synthesis |
Q3: What are the main molecular players in GPCR desensitization?
The primary drivers of homologous (agonist-specific) desensitization for GPCRs are two families of proteins:
-
G Protein-Coupled Receptor Kinases (GRKs): These kinases specifically recognize and phosphorylate agonist-activated GPCRs on their intracellular domains.
-
Arrestins (specifically β-arrestins): Following GRK-mediated phosphorylation, β-arrestins are recruited from the cytosol to the plasma membrane. They bind to the phosphorylated receptor, which has two main consequences:
-
Signal Termination: β-arrestin binding physically blocks the receptor from coupling to and activating G proteins.
-
Internalization: β-arrestins act as adaptor proteins, linking the receptor to components of the endocytic machinery, such as clathrin, which facilitates the removal of the receptor from the cell surface via endocytosis.
-
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", nodesep=0.4]; node [shape=box, style="filled", margin="0.2,0.2", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];
} Caption: Canonical GPCR desensitization pathway.
Q4: Can I use pharmacological chaperones to mitigate desensitization?
Pharmacological chaperones are small molecules that can stabilize a receptor's conformation. While their primary use is to rescue misfolded mutant receptors and facilitate their proper trafficking from the endoplasmic reticulum to the cell surface, some may have implications for desensitization. For instance, certain biased agonists have been identified that can activate a receptor without triggering significant β-arrestin recruitment, thereby avoiding the desensitization pathway. This is an active area of research, but using biased ligands or allosteric modulators that favor signaling over desensitization could be a viable strategy.
Troubleshooting Guide
Problem: Inconsistent results in my cell-based assay, possibly due to desensitization.
This workflow can help you systematically troubleshoot and identify if receptor desensitization is affecting your experimental results.
Experimental Protocols
Protocol 1: Washout Experiment to Test for Rapid Resensitization
Objective: To determine if the loss of signal is reversible, which is characteristic of desensitization rather than irreversible antagonism or receptor downregulation.
Methodology:
-
Cell Plating: Plate cells expressing the receptor of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Baseline Stimulation: Stimulate a set of wells with a known concentration of agonist (e.g., EC80) for a short period known to induce desensitization (e.g., 5-15 minutes). Measure the response.
-
Washout: Aspirate the agonist-containing medium. Wash the cells gently 2-3 times with a warm, serum-free medium or buffer to thoroughly remove the agonist.
-
Recovery Incubation: Add fresh, agonist-free medium to the washed wells and incubate for varying periods (e.g., 0, 5, 15, 30, and 60 minutes) to allow for receptor resensitization.
-
Re-stimulation: After the recovery period, re-stimulate the cells with the same concentration of agonist used in step 2.
-
Data Analysis: Measure the response and compare the magnitude of the second response to the first. Rapid and significant recovery of the signal suggests a reversible desensitization mechanism.
Protocol 2: Cell Surface Biotinylation to Quantify Receptor Internalization
Objective: To directly measure changes in the number of receptors on the plasma membrane, helping to distinguish desensitization (minimal change) from downregulation (significant decrease).
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the agonist for the desired duration (e.g., a short timepoint like 30 minutes for internalization vs. a long timepoint like 4-24 hours for downregulation). Include an untreated control group.
-
Biotinylation: Place the culture plate on ice to stop membrane trafficking. Wash cells twice with ice-cold PBS. Incubate the cells with a non-membrane-permeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes on ice with gentle agitation. This step labels surface proteins.
-
Quenching: Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing Tris or glycine).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Isolation of Biotinylated Proteins: Centrifuge the lysate to remove debris. Incubate the supernatant with streptavidin-coated agarose beads for 2-4 hours or overnight at 4°C to capture the biotinylated (cell surface) proteins.
-
Western Blot Analysis:
-
Wash the beads to remove non-biotinylated proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate (surface fraction) and a sample of the total cell lysate (input control) by Western blotting using a specific antibody against your receptor of interest.
-
Quantify the band intensities to determine the ratio of surface-to-total receptor in treated vs. control cells. A significant decrease in this ratio indicates receptor internalization/downregulation.
-
References
- 1. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: GPCR Desensitization [jove.com]
- 3. Molecular mechanisms of G protein-coupled receptor signaling: role of G protein-coupled receptor kinases and arrestins in receptor desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization of G protein-coupled receptors and neuronal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in TAK-861 experiments
Technical Support Center: TAK-861
Welcome to the technical support center for TAK-861. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges during experimentation with this novel orexin receptor 2 (OX2R) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for inconsistent results in TAK-861 experiments.
Q1: We are observing high variability in the wakefulness-promoting effects of TAK-861 in our rodent model of narcolepsy. What are the potential causes and how can we troubleshoot this?
A1: High variability in in-vivo experiments can stem from several factors. Here is a systematic approach to identifying and resolving the issue:
-
Dose and Administration:
-
Verification: Double-check your calculations for dose preparation and the final concentration of the dosing solution.
-
Route of Administration: Ensure consistent administration. For oral gavage, technique is critical to avoid accidental tracheal administration or incomplete delivery.
-
Vehicle: The vehicle used to dissolve TAK-861 should be consistent across all experimental groups and should be tested alone to rule out any independent effects.
-
-
Animal Model:
-
Genetic Homogeneity: Ensure that the rodent model used (e.g., orexin/ataxin-3 transgenic mice) has a consistent genetic background.
-
Age and Weight: Use animals of a similar age and weight range, as these factors can influence drug metabolism and distribution.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to the housing and experimental conditions to reduce stress-induced variability.
-
-
Experimental Conditions:
-
Circadian Rhythm: Orexin signaling has a strong circadian rhythm. Administer TAK-861 and conduct behavioral testing at the same time during the animals' active phase (dark cycle for nocturnal rodents).
-
Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the experimental room, as these can impact sleep-wake states.
-
Q2: Our in-vitro assays show lower than expected potency for TAK-861 in activating the orexin 2 receptor. What could be the reason for this discrepancy?
A2: Discrepancies in in-vitro potency can often be traced back to assay conditions or reagent quality. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Storage: Confirm that TAK-861 has been stored under the recommended conditions to prevent degradation.
-
Solubility: Ensure that TAK-861 is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or sonication if necessary, ensuring the solvent is compatible with your cell line.
-
-
Cell-Based Assay System:
-
Receptor Expression: Verify the expression levels of OX2R in your cell line (e.g., via qPCR or Western blot). Low or variable receptor expression will lead to a diminished response.
-
Cell Health: Ensure the cells are healthy and within a low passage number. Stressed or senescent cells may exhibit altered signaling responses.
-
Assay Signal Window: Optimize the assay to ensure a robust signal-to-background ratio. This may involve adjusting cell density, incubation times, or the concentration of the detection reagent.
-
-
Reagent Quality:
-
Serum: If using serum in your cell culture media, be aware that it can contain factors that may interfere with the assay. Consider using a serum-free medium for the assay itself.
-
Assay Components: Check the expiration dates and proper storage of all assay reagents, including buffers, substrates, and detection antibodies.
-
Data Presentation
To aid in troubleshooting, the following tables provide examples of expected outcomes under optimal conditions and potential deviations that may indicate a problem.
Table 1: Troubleshooting In-Vivo Wakefulness Studies
| Parameter | Expected Outcome (1 mg/kg, p.o.) | Potential Inconsistent Result | Possible Cause |
| Time to Onset of Wakefulness | 15-30 minutes | > 45 minutes or highly variable | Improper administration, incorrect dosage |
| Duration of Wakefulness | 4-6 hours | < 2 hours or inconsistent across animals | Animal stress, environmental disturbance |
| Reduction in Cataplexy-like Episodes | > 70% reduction | < 40% reduction or high variability | Inconsistent scoring of episodes, model variability |
Table 2: Troubleshooting In-Vitro Potency Assays (HEK293-OX2R cells)
| Assay Parameter | Expected EC50 | Potential Inconsistent Result | Possible Cause |
| Calcium Flux Assay | ~2.5 nM[1] | > 10 nM | Low OX2R expression, compound degradation |
| cAMP Accumulation Assay | ~5-10 nM | > 50 nM | Poor cell health, incorrect assay setup |
| Receptor Binding Assay | Ki ~ 1-3 nM | > 20 nM | Issue with radioligand, improper membrane prep |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of TAK-861.
Protocol 1: In-Vivo Assessment of Wakefulness in a Mouse Model of Narcolepsy
-
Animal Model: Orexin/ataxin-3 transgenic mice, 10-12 weeks old.
-
Housing: Individually housed with a 12:12 light-dark cycle. Food and water ad libitum.
-
Drug Preparation: Dissolve TAK-861 in a vehicle of 0.5% methylcellulose in sterile water to a final concentration of 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg volume.
-
Administration: Administer TAK-861 or vehicle via oral gavage at the beginning of the dark cycle (active phase).
-
Data Acquisition: Record EEG and EMG continuously for 24 hours post-administration to monitor sleep-wake states.
-
Analysis: Score sleep-wake states (wake, NREM, REM) in 10-second epochs. Quantify the total time spent in wakefulness and the number and duration of cataplexy-like episodes (brief periods of muscle atonia while awake).
Protocol 2: In-Vitro Calcium Flux Assay for OX2R Activation
-
Cell Line: HEK293 cells stably expressing human OX2R.
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.
-
Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of TAK-861 in HBSS.
-
Assay: Use a fluorescent plate reader (e.g., FLIPR) to measure the change in fluorescence intensity upon addition of TAK-861.
-
Analysis: Plot the peak fluorescence response against the log of the TAK-861 concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
The following diagrams illustrate key pathways and workflows related to TAK-861 experiments.
Caption: Orexin 2 Receptor Signaling Pathway Activated by TAK-861.
Caption: Troubleshooting Workflow for In-Vivo Experiments.
Caption: Decision Tree for Troubleshooting TAK-861 Experiments.
References
Technical Support Center: Refinement of Animal Models for Orexin Agonist Testing
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with orexin agonists in animal models.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with orexin agonists.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of behavioral effect (e.g., no increase in wakefulness) | Inadequate dose: The administered dose may be too low to elicit a response. | - Perform a dose-response study to determine the optimal effective dose. - Consult literature for effective dose ranges of the specific agonist in the chosen animal model. |
| Poor bioavailability/brain penetration: The agonist may not be reaching the target receptors in the central nervous system (CNS) in sufficient concentrations. | - If administering peripherally (e.g., intraperitoneally), consider a formulation that enhances solubility and stability.[1] - For compounds with known poor blood-brain barrier permeability, intracerebroventricular (ICV) administration may be necessary.[2] - Conduct pharmacokinetic studies to determine plasma and brain concentrations of the agonist. | |
| Receptor desensitization: Prolonged or high-dose administration may lead to receptor downregulation or desensitization. | - Implement a washout period between drug administrations. - Evaluate the effects of chronic versus acute dosing. | |
| Animal model selection: The chosen animal model may not be appropriate for the specific research question. For example, wild-type animals may show a ceiling effect in wakefulness. | - For studying wake-promoting effects, consider using animal models of narcolepsy (e.g., orexin knockout mice) where a clear therapeutic window can be observed.[3][4] | |
| High variability in behavioral responses | Inconsistent drug administration: Variability in injection technique, particularly for ICV injections, can lead to inconsistent dosing. | - Ensure proper training and consistent technique for all personnel performing injections. - For ICV injections, verify cannula placement.[5] |
| Environmental factors: Stress, time of day, and housing conditions can all influence behavioral outcomes. | - Acclimatize animals to the experimental setup and handling procedures. - Conduct experiments during the animal's active phase (e.g., the dark cycle for rodents) when studying wakefulness. - Maintain consistent environmental conditions (light, temperature, noise). | |
| Individual animal differences: Biological variability among animals can contribute to varied responses. | - Use a sufficient number of animals per group to achieve statistical power. - Randomize animals to treatment groups. | |
| Adverse effects or off-target activity | Lack of receptor selectivity: The agonist may be acting on other receptors in addition to the target orexin receptors. | - Characterize the in vitro selectivity profile of the agonist against a panel of other receptors. - Compare the behavioral phenotype to that of known selective orexin agonists or orexin receptor knockout models. |
| Metabolite activity: Active metabolites of the agonist may have different pharmacological profiles. | - Conduct metabolic profiling to identify major metabolites and assess their activity at orexin and other receptors. | |
| Difficulty in interpreting sleep/wake data from EEG/EMG | Signal artifacts: Poor electrode implantation or loose connections can lead to noisy and uninterpretable signals. | - Ensure secure and correct placement of EEG and EMG electrodes during surgery. - Use a tethered system with a slip ring or a wireless telemetry system to minimize movement artifacts. |
| Incorrect scoring of sleep stages: Subjectivity in manual scoring or inadequately validated automated scoring algorithms can lead to errors. | - Use well-defined criteria for scoring wakefulness, NREM sleep, and REM sleep based on EEG and EMG characteristics. - If using automated scoring software, validate it against manually scored data. |
Frequently Asked Questions (FAQs)
Q1: Which animal model is best for testing a novel orexin agonist?
A1: The choice of animal model depends on the specific research question.
-
For assessing wake-promoting effects in a disease model: Orexin knockout or orexin neuron-ablated mouse models are highly valuable as they mimic the orexin deficiency seen in narcolepsy. These models exhibit fragmented sleep-wake patterns and cataplexy-like episodes, providing a clear background against which to measure the efficacy of an orexin agonist.
-
For studying potential abuse liability: Wild-type mice or rats are typically used in paradigms such as conditioned place preference (CPP) to assess the rewarding properties of a new compound.
-
For pharmacokinetic and initial tolerability studies: Healthy wild-type rodents (mice or rats) are generally used.
Q2: What is the recommended route of administration for orexin agonists in animal studies?
A2: The route of administration depends on the physicochemical properties of the agonist and the experimental goal.
-
Intracerebroventricular (ICV) injection: This route is often used for peptide-based agonists or compounds with poor blood-brain barrier penetration to ensure direct delivery to the CNS. However, it is an invasive procedure and may not reflect the clinical route of administration.
-
Intraperitoneal (IP) or oral (PO) administration: These are common peripheral routes for small molecule agonists that can cross the blood-brain barrier. Oral administration is often preferred in later-stage preclinical studies as it mimics the intended clinical route.
-
Intravenous (IV) infusion: This route allows for precise control over the plasma concentration of the agonist and is useful for pharmacokinetic and pharmacodynamic modeling.
Q3: How can I minimize stress in my animals during behavioral testing?
A3: Minimizing stress is crucial for obtaining reliable behavioral data.
-
Habituation: Allow animals to acclimate to the testing environment and any recording equipment (e.g., EEG/EMG tethers) for several days before the experiment begins.
-
Handling: Handle animals gently and consistently.
-
Environment: Maintain a quiet and stable environment with a consistent light-dark cycle and temperature.
-
Procedures: For procedures like injections, ensure they are performed efficiently and by trained personnel to minimize discomfort.
Q4: What are the key parameters to measure when assessing the efficacy of an orexin agonist on sleep/wakefulness?
A4: The primary method for assessing sleep and wakefulness is through electroencephalography (EEG) and electromyography (EMG) recordings. Key parameters to analyze include:
-
Total wake time: The total duration of wakefulness over a specific period (e.g., 24 hours or the active phase).
-
Sleep latency: The time it takes for an animal to fall asleep.
-
Wake bout duration: The average length of individual periods of wakefulness. An increase in wake bout duration indicates consolidated wakefulness.
-
Number of wake bouts: A decrease in the number of wake bouts suggests less fragmented wakefulness.
-
Cataplexy-like episodes: In narcoleptic animal models, a reduction in the number and duration of these episodes is a key efficacy measure.
Data Presentation
Table 1: In Vitro Potency of Orexin Agonists at Orexin Receptors
| Agonist | Receptor | Assay Type | EC50 (nM) | Reference |
| Orexin-A | Human OX2R | Ca2+ influx | 35 ± 5 | |
| Orexin-A | CHO-OX2 cells | Inositol phosphate accumulation | pEC50 = 8.4 ± 0.1 | |
| Orexin-A | CHO-OX2 cells | ERK1/2 phosphorylation | pEC50 = 8.9 ± 0.1 | |
| TAK-994 | Human OX2R | Not specified | 19 | |
| Orexin 2 Receptor Agonist (Unnamed) | Human OX2R | Not specified | 23 |
Table 2: Pharmacokinetic Parameters of Orexin Agonists in Rodents
| Compound | Species | Dose & Route | Tmax (h) | Cmax (nM) | AUC (nM*h) | Half-life (h) | Reference |
| Orexin-A | Rat | 100 pmol/kg/min IV infusion | - | - | - | 27.1 ± 9.5 min | |
| Danavorexton | Mouse (orexin/ataxin-3) | 3 mg/kg SC | - | - | - | - | |
| YNT-185 | Mouse (orexin knockout) | 40 and 60 mg/kg IP | - | - | - | - |
Experimental Protocols
Methodology 1: Intracerebroventricular (ICV) Injection in Mice
This protocol describes a free-hand method for ICV injection in mice, adapted from JoVE.
Materials:
-
Anesthetizing agent (e.g., isoflurane)
-
Electric shaver
-
Iodine scrub and alcohol pads
-
Sterile gauze
-
5 µL glass syringe with a 27 G needle (10 mm long, 45° bevel)
-
Silastic tubing
-
Orexin agonist solution
Procedure:
-
Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the top of the head and sterilize the area with iodine and alcohol.
-
Prepare the syringe by attaching the 27 G needle. Place a piece of silastic tubing over the needle, leaving 3.5 mm of the needle tip exposed to act as a stopper.
-
Draw the desired volume (typically 1-3 µL) of the orexin agonist solution into the syringe.
-
-
Injection:
-
Securely hold the mouse's head.
-
Identify the injection site: approximately 1 mm lateral to the sagittal suture and 0.5 mm posterior to the bregma.
-
Hold the syringe perpendicular to the skull and insert the needle until the silastic tubing stopper rests on the skull.
-
Slowly inject the solution over a period of 1 minute.
-
Leave the needle in place for an additional minute to prevent backflow.
-
Slowly withdraw the needle.
-
-
Recovery:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Methodology 2: EEG/EMG Implantation and Recording for Sleep Analysis in Mice
This protocol is a summary of standard procedures for EEG/EMG implantation and recording.
Materials:
-
Stereotaxic frame
-
Anesthesia machine
-
Surgical tools (scalpel, drill, forceps)
-
EEG/EMG electrode assembly (e.g., pre-made headmount with EEG screws and EMG wires)
-
Dental cement
-
Recording system (amplifier, digitizer, computer with recording software)
-
Sound-attenuating recording chamber
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the EEG screw electrodes at predetermined coordinates (e.g., over the frontal and parietal cortices).
-
Gently screw the EEG electrodes into the drilled holes, ensuring they contact the dura mater but do not penetrate the brain.
-
Insert the EMG wires into the neck muscles bilaterally.
-
Secure the entire headmount assembly to the skull using dental cement.
-
Allow the animal to recover for at least one week.
-
-
EEG/EMG Recording:
-
House the mouse individually in a recording chamber.
-
Connect the headmount to the recording cable, which is attached to a commutator (slip ring) to allow free movement.
-
Habituate the mouse to the recording setup for 2-3 days.
-
Record baseline EEG and EMG signals for at least 24 hours.
-
Administer the orexin agonist or vehicle and record for the desired post-injection period.
-
-
Data Analysis:
-
The recorded signals are typically divided into 10-second epochs.
-
Each epoch is manually or automatically scored as wakefulness, NREM sleep, or REM sleep based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Analyze the scored data to determine sleep/wake parameters.
-
Methodology 3: Conditioned Place Preference (CPP) for Assessing Rewarding Effects
This protocol outlines the general procedure for a CPP test.
Materials:
-
CPP apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
Orexin agonist solution
-
Vehicle solution (e.g., saline)
-
Video tracking software
Procedure:
-
Phase 1: Pre-test (Habituation and Baseline Preference)
-
On Day 1, place the animal in the CPP apparatus with free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment to determine any baseline preference. An unbiased design is often used where the drug-paired compartment is assigned randomly.
-
-
Phase 2: Conditioning
-
This phase typically lasts for 4-8 days.
-
On conditioning days, administer the orexin agonist and confine the animal to one of the compartments for a set period (e.g., 30 minutes).
-
On alternate days (or in a separate session on the same day), administer the vehicle and confine the animal to the other compartment. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Phase 3: Post-test (Preference Test)
-
The day after the last conditioning session, place the animal back in the CPP apparatus in a drug-free state, with free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
A significant increase in the time spent in the drug-paired compartment compared to the pre-test or a vehicle-control group indicates a conditioned place preference, suggesting the drug has rewarding properties.
-
Mandatory Visualization
Caption: Orexin Receptor Signaling Pathways.
Caption: Experimental Workflow for Orexin Agonist Testing.
Caption: Troubleshooting Logic for Orexin Agonist Experiments.
References
- 1. Orexin 2 Receptor Agonist | OX Receptor | TargetMol [targetmol.com]
- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. editverse.com [editverse.com]
- 5. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
Validation & Comparative
TAK-861 Demonstrates Significant Efficacy and Favorable Safety Profile in Narcolepsy Type 1 Compared to Placebo
The investigational oral orexin receptor 2 (OX2R) agonist, TAK-861 (oveporexton), has shown statistically significant and clinically meaningful improvements in key symptoms of narcolepsy type 1 (NT1), including excessive daytime sleepiness (EDS) and cataplexy, when compared to placebo in recent Phase 2b and Phase 3 clinical trials.[1][2][3][4] The treatment was also generally well-tolerated, with a manageable safety profile.[2]
Developed by Takeda Pharmaceuticals, TAK-861 is designed to address the underlying pathophysiology of narcolepsy type 1, a chronic neurological condition caused by a significant loss of orexin-producing neurons. By selectively stimulating the OX2R, TAK-861 aims to restore orexin signaling, thereby promoting wakefulness and reducing cataplexy.
Efficacy in Narcolepsy Type 1
Clinical trial data from both Phase 2b and the pivotal Phase 3 studies (FirstLight and RadiantLight) have consistently demonstrated the superiority of TAK-861 over placebo in treating the debilitating symptoms of NT1.
Key Efficacy Endpoints
The primary and key secondary endpoints in these trials included objective and subjective measures of wakefulness and cataplexy.
-
Maintenance of Wakefulness Test (MWT): This objective test measures a person's ability to stay awake in a quiet, dark environment. Across the trials, participants treated with TAK-861 showed a statistically significant increase in sleep latency on the MWT compared to those who received a placebo (p < 0.001). In the Phase 3 trials, the majority of participants treated with the 2mg twice-daily dose of TAK-861 achieved MWT scores within the normative range for healthy individuals (≥20 minutes).
-
Epworth Sleepiness Scale (ESS): This subjective, self-reported questionnaire assesses the likelihood of falling asleep in various daily situations. Participants receiving TAK-861 reported statistically significant and clinically meaningful improvements in their ESS scores compared to the placebo group. Notably, in the Phase 3 trials, approximately 85% of participants achieved ESS scores of 10 or less, which is comparable to the general population.
-
Weekly Cataplexy Rate (WCR): Cataplexy, the sudden loss of muscle tone triggered by strong emotions, is a hallmark symptom of NT1. Treatment with TAK-861 resulted in a significant reduction in the number of cataplexy episodes per week compared to placebo.
The following tables summarize the key efficacy data from the clinical trials:
Table 1: Phase 3 Efficacy Outcomes of TAK-861 vs. Placebo in Narcolepsy Type 1 (FirstLight & RadiantLight Studies)
| Endpoint | TAK-861 (All Doses) | Placebo | p-value |
| Primary & Secondary Endpoints | Statistically Significant Improvement | - | <0.001 |
Source: Data from the FirstLight (TAK-861-3001) and RadiantLight (TAK-861-3002) Phase 3 studies.
Table 2: Phase 2b Efficacy Outcomes of TAK-861 vs. Placebo in Narcolepsy Type 1 (Study TAK-861-2001)
| Endpoint | TAK-861 (All Doses) | Placebo | p-value |
| Maintenance of Wakefulness Test (MWT) | Statistically Significant Improvement | - | ≤0.001 |
| Epworth Sleepiness Scale (ESS) | Statistically Significant Improvement | - | - |
| Weekly Cataplexy Rate (WCR) | Statistically Significant Improvement | - | - |
Source: Data from the Phase 2b trial (NCT05687903).
Safety and Tolerability
Across both Phase 2b and Phase 3 trials, TAK-861 was generally safe and well-tolerated. There were no treatment-related serious adverse events reported.
The most commonly reported treatment-emergent adverse events (TEAEs) were generally mild to moderate in severity.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with TAK-861
| Adverse Event | Frequency |
| Insomnia | Most Common |
| Urinary Urgency and Frequency | Most Common |
| Salivary Hypersecretion | Common |
Source: Compiled from Phase 2b and Phase 3 clinical trial data.
Importantly, no cases of hepatotoxicity or visual disturbances were reported in the trials. The majority of participants who completed the trials opted to enroll in long-term extension studies, suggesting a favorable patient experience with the treatment.
Experimental Protocols
The efficacy and safety of TAK-861 were evaluated in randomized, double-blind, placebo-controlled, multicenter clinical trials.
Study Design
Participants with a diagnosis of narcolepsy type 1 were randomly assigned to receive either TAK-861 at various oral dose regimens or a matching placebo for a specified treatment period (8 weeks for the Phase 2b study and 12 weeks for the Phase 3 studies).
Participant Population
Eligible participants were adults (typically aged 18-70 years) with a confirmed diagnosis of narcolepsy type 1. Key inclusion criteria often included a history of cataplexy and evidence of orexin deficiency.
Efficacy and Safety Assessments
-
Maintenance of Wakefulness Test (MWT): The MWT was conducted at baseline and at the end of the treatment period to objectively measure changes in the ability to stay awake. The test typically consists of several 40-minute sessions where participants are instructed to remain awake while sitting in a quiet, dimly lit room.
-
Epworth Sleepiness Scale (ESS): The ESS is a self-administered questionnaire consisting of eight questions that ask about the likelihood of dozing in different situations. Scores range from 0 to 24, with higher scores indicating greater daytime sleepiness.
-
Weekly Cataplexy Rate (WCR): Participants typically recorded the frequency of their cataplexy attacks in a diary throughout the study.
-
Safety Monitoring: Safety was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Visualizing the Mechanism and Workflow
To better understand the context of TAK-861's development and action, the following diagrams illustrate its signaling pathway and the general workflow of the clinical trials.
Caption: Signaling pathway of TAK-861, an OX2R agonist.
Caption: Generalized workflow of TAK-861 clinical trials.
References
Comparative Analysis of TAK-861 and TAK-994: A New Era in Orexin-Based Therapeutics for Narcolepsy
A detailed examination of two potent orexin receptor 2 agonists reveals a story of triumph and tribulation in the quest to treat the root cause of narcolepsy. While both TAK-861 and TAK-994 have demonstrated significant efficacy, their divergent safety profiles have charted vastly different courses in their clinical development.
For researchers, scientists, and drug development professionals, the journey of TAK-861 and its predecessor, TAK-994, offers a compelling case study in the development of targeted therapies. Both compounds, developed by Takeda Pharmaceuticals, are oral orexin receptor 2 (OX2R) agonists designed to address the fundamental orexin deficiency that underlies narcolepsy type 1 (NT1), a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.
Mechanism of Action: Mimicking a Missing Messenger
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness. In individuals with NT1, the loss of orexin-producing neurons leads to a state of orexin deficiency. TAK-861 and TAK-994 act as mimetics for the natural orexin peptides, specifically targeting and activating OX2R to promote wakefulness and alleviate the symptoms of narcolepsy.
Preclinical Potency and Selectivity: A Tale of Two Molecules
Preclinical studies revealed both compounds to be potent and selective OX2R agonists. However, TAK-861 exhibited a superior pharmacological profile.
| Parameter | TAK-861 | TAK-994 |
| In Vitro Potency (OX2R EC50) | 2.5 nM[1][2] | 19 nM[1][3] |
| Selectivity for OX2R over OX1R | >3,000-fold[1] | >700-fold |
| In Vivo Efficacy (Wake-promoting dose in mice) | 1 mg/kg | 10 mg/kg |
| In Vivo Efficacy (Wake-promoting dose in monkeys) | 1 mg/kg | 10 mg/kg |
As the data indicates, TAK-861 is approximately ten times more potent than TAK-994 in preclinical models and demonstrates significantly higher selectivity for the target receptor.
Clinical Trials: Efficacy Met with a Safety Hurdle
The clinical development of these two agents tells a story of both promise and peril.
TAK-994: A Promising Candidate Derailed by Liver Toxicity
In a Phase 2 clinical trial (NCT04096560), TAK-994 showed impressive efficacy in treating the core symptoms of NT1. Patients treated with TAK-994 experienced statistically significant and clinically meaningful improvements in wakefulness, as measured by the Maintenance of Wakefulness Test (MWT), and a reduction in cataplexy episodes.
However, the development of TAK-994 was prematurely terminated due to the emergence of drug-induced liver injury (DILI) in several participants. Investigations into the mechanism of this hepatotoxicity suggest an idiosyncratic reaction related to the formation of reactive metabolites that covalently bind to liver proteins, rather than a direct, on-target effect of OX2R activation.
Table of TAK-994 Phase 2 Efficacy Data
| Endpoint | Placebo | TAK-994 (30 mg BID) | TAK-994 (90 mg BID) | TAK-994 (180 mg BID) |
| Change from baseline in MWT (min) | -2.5 | 23.9 | 27.4 | 32.6 |
| Change from baseline in ESS | -2.1 | -12.2 | -13.5 | -15.1 |
| Weekly Cataplexy Rate | 5.83 | 0.27 | 1.14 | 0.88 |
TAK-861: A Success Story with a Favorable Safety Profile
Learning from the experience with TAK-994, the development of TAK-861 has been a resounding success. In Phase 2b (NCT05687903) and subsequent Phase 3 trials, TAK-861 has demonstrated robust and sustained efficacy across all primary and secondary endpoints, including significant improvements in MWT scores, Epworth Sleepiness Scale (ESS) scores, and weekly cataplexy rates.
Crucially, TAK-861 has exhibited a favorable safety and tolerability profile. Throughout its extensive clinical evaluation, there have been no reported cases of hepatotoxicity or visual disturbances, two key areas of concern for this class of drugs. The most common adverse events have been mild to moderate and transient, including insomnia, urinary urgency and frequency, and salivary hypersecretion.
Experimental Design and Methodologies
The evaluation of both TAK-861 and TAK-994 relied on a rigorous set of preclinical and clinical experimental protocols.
Orexin Receptor Signaling Pathway
The activation of OX2R by an agonist like TAK-861 or TAK-994 initiates a downstream signaling cascade that ultimately leads to neuronal excitation and the promotion of wakefulness.
Caption: Orexin Receptor 2 Signaling Pathway.
Preclinical Evaluation Workflow
The journey from a synthesized compound to a clinical candidate involves a standardized workflow of in vitro and in vivo testing.
Caption: Preclinical Evaluation Workflow.
Detailed Experimental Methodologies
1. In Vitro Calcium Mobilization Assay: This assay is fundamental for determining the potency and selectivity of orexin agonists. It involves using cell lines (commonly Chinese Hamster Ovary cells) that are engineered to express either human OX1R or OX2R. Activation of these Gq-coupled receptors by an agonist leads to an increase in intracellular calcium, which is detected by a fluorescent dye. The intensity of the fluorescence is proportional to the degree of receptor activation, allowing for the calculation of the EC50 (the concentration at which the agonist produces 50% of its maximal effect).
2. Narcolepsy Animal Models: To assess in vivo efficacy, researchers utilize transgenic mouse models that replicate the key features of human narcolepsy.
- Orexin/ataxin-3 Mice: These mice express a neurotoxin that selectively destroys orexin neurons, leading to a narcoleptic phenotype.
- Orexin-tTA;TetO DTA Mice: This is a more sophisticated model where the destruction of orexin neurons can be induced in adult mice by withdrawing doxycycline from their diet, providing a model of adult-onset narcolepsy. In these models, the effects of the drug on wakefulness, sleep fragmentation, and cataplexy-like behaviors are monitored using electroencephalography (EEG) and electromyography (EMG).
3. Clinical Trial Endpoints: The efficacy of these drugs in human trials is assessed using a combination of objective and subjective measures.
- Maintenance of Wakefulness Test (MWT): This is an objective measure of a patient's ability to stay awake in a sleep-conducive environment.
- Epworth Sleepiness Scale (ESS): A subjective, patient-reported questionnaire that assesses the likelihood of falling asleep in various everyday situations.
- Weekly Cataplexy Rate (WCR): Patients maintain a diary to record the number of cataplexy attacks, providing a quantitative measure of this key narcolepsy symptom.
Conclusion: A Bright Future for Orexin-Based Therapies
The comparative analysis of TAK-861 and TAK-994 underscores the critical importance of a thorough safety evaluation in drug development. While both compounds have validated the therapeutic potential of OX2R agonism for narcolepsy, TAK-861 has emerged as a promising and safe clinical candidate. Its high potency, selectivity, and favorable safety profile, particularly the absence of hepatotoxicity, position it as a potential breakthrough therapy for individuals with narcolepsy type 1. The journey of these two molecules provides invaluable insights for the scientific community and offers hope for a future where the underlying cause of narcolepsy can be effectively and safely treated.
References
A Comparative Analysis of TAK-861 and Modafinil for Narcolepsy Type 1
Disclaimer: No head-to-head clinical trials comparing TAK-861 and modafinil have been published to date. The following comparison is based on data from separate clinical trials and preclinical studies. Direct comparison of efficacy and safety outcomes should be interpreted with caution due to potential differences in study populations, trial designs, and methodologies.
Narcolepsy Type 1 (NT1) is a chronic neurological disorder characterized by the loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS) and cataplexy.[1][2] This guide provides a comparative overview of TAK-861 (oveporexton), an investigational Orexin 2 Receptor (OX2R) agonist, and modafinil, an established wakefulness-promoting agent, for the treatment of NT1.[1][3]
Mechanism of Action: A Tale of Two Pathways
TAK-861 and modafinil promote wakefulness through distinct neurobiological pathways. TAK-861 is designed to address the underlying pathophysiology of NT1 by selectively activating the Orexin 2 Receptor, thereby mimicking the function of the lost orexin neuropeptides.[1] This targeted approach aims to restore orexin signaling to promote wakefulness and suppress symptoms like cataplexy.
Modafinil's mechanism is not fully understood but is known to be multifaceted. Its primary action is thought to be the inhibition of the dopamine transporter (DAT), which increases extracellular dopamine levels in certain brain regions. Additionally, modafinil influences several other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, which contribute to its wake-promoting effects.
Clinical Efficacy Data
The following tables summarize key efficacy endpoints from recent clinical trials of TAK-861 and pivotal studies of modafinil in patients with NT1.
Table 1: Objective Measures of Wakefulness
The Maintenance of Wakefulness Test (MWT) objectively measures the ability to stay awake in a quiet, dark environment, with sleep latency recorded in minutes.
| Drug (Trial) | Dose(s) | Baseline MWT (min) | Change from Baseline (min) | Placebo Change (min) | p-value vs. Placebo |
| TAK-861 (Phase 2b) | Various | Not Specified | 12.5 to 25.4 | -1.2 | ≤ 0.001 |
| Modafinil (Pivotal Trial) | 200 mg/day | ~11.5 | +4.6 (40% increase) | ~0 | 0.0002 |
| Modafinil (Pivotal Trial) | 400 mg/day | ~11.5 | +6.2 (54% increase) | ~0 | 0.0001 |
Note: Baseline and change values for modafinil are estimated from published data. The Phase 3 studies of TAK-861 (FirstLight & RadiantLight) also reported statistically significant improvements (p < 0.001) on the MWT, but specific numerical data on the mean change were not detailed in the initial announcements.
Table 2: Subjective and Symptomatic Measures
The Epworth Sleepiness Scale (ESS) is a patient-reported questionnaire assessing subjective sleepiness, while the Weekly Cataplexy Rate (WCR) tracks the frequency of cataplexy episodes.
| Drug (Trial) | Dose(s) | Endpoint | Outcome vs. Placebo | p-value vs. Placebo |
| TAK-861 (Phase 3) | High & Low Doses | ESS & WCR | Statistically significant improvement | < 0.001 |
| TAK-861 (Phase 2b) | Various | ESS | Statistically significant improvement | < 0.01 |
| TAK-861 (Phase 2b) | 2mg BID & 2mg/5mg | WCR | Statistically significant improvement | < 0.05 |
| Modafinil (Pivotal Trial) | 200 & 400 mg/day | ESS | Statistically significant improvement | Not specified |
Safety and Tolerability Profile
| Drug | Common Adverse Events | Serious Adverse Events |
| TAK-861 | Insomnia, urinary urgency/frequency. | No treatment-related serious adverse events reported in Phase 2b or Phase 3 trials. No instances of hepatotoxicity or visual disturbances noted. |
| Modafinil | Headache, nausea, diarrhea. | Rare but serious skin reactions (e.g., Stevens-Johnson syndrome), psychiatric symptoms (anxiety, mania, hallucinations), and cardiovascular events have been reported. |
Experimental Protocols & Workflows
Key Clinical Trial Methodologies
Both TAK-861 and modafinil trials for NT1 follow a similar structure: randomized, double-blind, placebo-controlled studies.
-
Patient Population: Participants are adults diagnosed with narcolepsy type 1, confirmed by polysomnography and Multiple Sleep Latency Test (MSLT), and often by low cerebrospinal fluid (CSF) orexin-A levels.
-
Design: Patients are randomly assigned to receive either a specific dose of the investigational drug or a matching placebo for a predefined period (e.g., 8-12 weeks).
-
Primary Endpoint: The primary measure of efficacy is typically the change from baseline in average sleep onset latency on the Maintenance of Wakefulness Test (MWT).
-
Secondary Endpoints: Key secondary measures include the change from baseline in the patient-reported Epworth Sleepiness Scale (ESS) and the change in the number of cataplexy attacks, measured by the Weekly Cataplexy Rate (WCR).
References
A Comparative Analysis of Subjective and Objective Outcomes in Clinical Trials of TAK-861 (Oveporexton) for Narcolepsy Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial outcomes for TAK-861 (oveporexton), a novel oral orexin receptor 2 (OX2R) agonist, against other established treatments for narcolepsy type 1 (NT1). The focus is on both subjective and objective measures of efficacy, supported by available experimental data and detailed methodologies.
Introduction to TAK-861
Narcolepsy type 1 is a chronic neurological disorder characterized by the loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep.[1] TAK-861, also known as oveporexton, is a selective OX2R agonist designed to address the underlying orexin deficiency in NT1 by mimicking the effects of the natural orexin peptide.[2][3] Clinical trials have evaluated its efficacy in improving key symptoms of narcolepsy.
Comparison of Clinical Trial Outcomes
The following tables summarize the quantitative data from clinical trials of TAK-861 and comparator drugs, focusing on the primary and key secondary endpoints used to assess efficacy in narcolepsy.
Table 1: Objective Outcomes - Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of the ability to remain awake for a defined period. It is a key endpoint in narcolepsy clinical trials.[4]
| Drug (Trial) | Dose | Mean Change from Baseline in MWT (minutes) | Placebo-Adjusted Improvement (minutes) | Reference |
| TAK-861 (Oveporexton) | ||||
| Phase 2b (TAK-861-2001) | 0.5/0.5 mg twice daily | 12.5 | 13.7 | [4] |
| 2/2 mg twice daily | 23.5 | 24.7 | ||
| 2/5 mg twice daily | 25.4 | 26.6 | ||
| 7 mg once daily | 15.0 | 16.2 | ||
| Phase 3 (FirstLight & RadiantLight) | 1mg twice daily & 2mg twice daily | Statistically significant improvement (p<0.001) | Data not fully reported | |
| Sodium Oxybate | ||||
| REST-ON | 6 g/night | 8.1 | 5.0 | |
| 7.5 g/night | 9.6 | 6.3 | ||
| 9 g/night | 10.8 | 6.1 | ||
| Modafinil | ||||
| Pivotal Trial | 200 mg/day | Increased by 40% vs. placebo | Not directly reported in minutes | |
| 400 mg/day | Increased by 54% vs. placebo | Not directly reported in minutes | ||
| Meta-analysis | Various | - | 2.82 | |
| Pitolisant | ||||
| Harmony 1 & CTP (pooled) | up to 35.6 mg/day | 7.0 | 3.6 |
Table 2: Objective Outcomes - Weekly Cataplexy Rate (WCR)
The WCR measures the frequency of cataplexy, a sudden loss of muscle tone triggered by strong emotions, a hallmark symptom of NT1.
| Drug (Trial) | Dose | Mean Change from Baseline in WCR | Placebo-Adjusted Improvement | Reference |
| TAK-861 (Oveporexton) | ||||
| Phase 2b (TAK-861-2001) | 2/2 mg twice daily | Statistically significant reduction (p<0.05) | Not fully reported | |
| 2/5 mg twice daily | Statistically significant reduction (p<0.05) | Not fully reported | ||
| Phase 3 (FirstLight & RadiantLight) | 1mg twice daily & 2mg twice daily | Statistically significant improvement (p<0.001) | Median reduction of >80% vs placebo | |
| Sodium Oxybate | ||||
| REST-ON | 9 g/night | Statistically significant reduction (p<0.001) | Not fully reported | |
| Pitolisant | ||||
| Harmony 1 & CTP (pooled) | up to 35.6 mg/day | -17.9 | Rate ratio of 0.35 vs. placebo | |
| Harmony CTP | up to 35.6 mg/day | -7.1 | -6.2 |
Table 3: Subjective Outcomes - Epworth Sleepiness Scale (ESS)
The ESS is a patient-reported questionnaire that assesses the likelihood of falling asleep in various situations, providing a subjective measure of daytime sleepiness.
| Drug (Trial) | Dose | Mean Change from Baseline in ESS | Placebo-Adjusted Improvement | Reference |
| TAK-861 (Oveporexton) | ||||
| Phase 2b (TAK-861-2001) | 0.5/0.5 mg twice daily | -8.9 | -6.4 | |
| 2/2 mg twice daily | -13.8 | -11.3 | ||
| 2/5 mg twice daily | -12.8 | -10.3 | ||
| 7 mg once daily | -11.3 | -8.8 | ||
| Phase 3 (FirstLight & RadiantLight) | 1mg twice daily & 2mg twice daily | Statistically significant improvement (p<0.001) | Close to 85% of participants achieved scores comparable to healthy individuals (≤10) | |
| Sodium Oxybate | ||||
| REST-ON | 9 g/night | Statistically significant reduction (p<0.001) | Not fully reported | |
| Modafinil | ||||
| Meta-analysis | Various | - | -2.73 | |
| Pitolisant | ||||
| Harmony 1 & CTP (pooled) | up to 35.6 mg/day | -6.1 | -3.8 |
Experimental Protocols
Maintenance of Wakefulness Test (MWT)
The MWT is a standardized test designed to objectively measure an individual's ability to stay awake during the day in a quiet, dark environment. The protocol typically involves a series of trials, usually four, conducted at two-hour intervals. During each trial, the participant is seated comfortably in a dimly lit room and instructed to try to remain awake for a specified period (e.g., 20 or 40 minutes). Sleep latency, the time it takes for the participant to fall asleep, is measured using polysomnography. The mean sleep latency across all trials is then calculated.
Epworth Sleepiness Scale (ESS)
The ESS is a self-administered questionnaire that asks the individual to rate their likelihood of dozing off or falling asleep in eight different common situations on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing). The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.
Weekly Cataplexy Rate (WCR)
The WCR is determined from patient diaries where they record the number of cataplexy episodes experienced each day. The total number of cataplexy attacks over a week is calculated to determine the weekly rate. In clinical trials, this is often averaged over a specific period to establish a baseline and then compared to the rate during treatment.
Signaling Pathways and Experimental Workflows
TAK-861 Mechanism of Action and Orexin 2 Receptor Signaling
TAK-861 is a selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). The binding of TAK-861 to OX2R is intended to mimic the action of the endogenous orexin-A and orexin-B peptides, which are deficient in individuals with narcolepsy type 1. Activation of OX2R initiates a cascade of intracellular signaling events that ultimately lead to the promotion of wakefulness. The primary signaling pathways involve the activation of Gq, Gi, and Gs proteins.
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gi Pathway: The Gi protein pathway can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Gs Pathway: Conversely, the Gs protein pathway stimulates adenylyl cyclase, resulting in an increase in cAMP and subsequent activation of protein kinase A (PKA).
These signaling cascades modulate the activity of various ion channels and downstream kinases, ultimately enhancing neuronal excitability and promoting a state of wakefulness.
Clinical Trial Workflow for Assessing TAK-861 Efficacy
The clinical development of TAK-861 has followed a standard phased approach, with Phase 2 and Phase 3 trials designed to rigorously evaluate its efficacy and safety in patients with narcolepsy type 1.
Conclusion
The clinical trial data for TAK-861 (oveporexton) demonstrates statistically significant and clinically meaningful improvements in both objective and subjective measures of narcolepsy type 1 symptoms. The consistent positive results across the Maintenance of Wakefulness Test, Epworth Sleepiness Scale, and Weekly Cataplexy Rate in Phase 2b and Phase 3 trials suggest that TAK-861 is a promising therapeutic agent that addresses the core pathology of the disease. When compared to existing treatments, TAK-861 shows a robust effect size, particularly in its targeted mechanism of action as an orexin receptor 2 agonist. Further analysis of the complete Phase 3 data will provide a more comprehensive understanding of its comparative efficacy and long-term safety profile.
References
- 1. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitolisant Treatment Improves Excessive Daytime Sleepiness and Reduces Cataplexy in Narcolepsy - - Practical Neurology [practicalneurology.com]
- 3. drugs.com [drugs.com]
- 4. neurologylive.com [neurologylive.com]
A Comparative Guide to Orexin Receptor Agonists in Development
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin signaling pathway and its crucial role in regulating wakefulness has paved the way for novel therapeutic strategies for sleep-wake disorders, particularly narcolepsy, which is characterized by a deficiency of orexin-producing neurons. Orexin receptor agonists, designed to mimic the action of endogenous orexin peptides, represent a promising class of drugs aimed at addressing the root cause of this debilitating condition. This guide provides a cross-study comparison of various orexin receptor agonists currently in development, with a focus on their pharmacological profiles, in vivo efficacy, and pharmacokinetic properties, supported by experimental data.
Orexin Receptor Agonists: An Overview
Orexin-A and orexin-B are neuropeptides that bind to two G protein-coupled receptors (GPCRs): orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] While both receptors are involved in promoting wakefulness, OX2R is considered the primary mediator of this effect.[2] Consequently, the majority of orexin agonists in development are selective for OX2R. These agonists are being investigated for their potential to restore normal wakefulness and reduce cataplexy, a sudden loss of muscle tone triggered by strong emotions, in patients with narcolepsy.[3]
In Vitro Pharmacology: Potency and Selectivity
The in vitro activity of orexin receptor agonists is typically characterized by their half-maximal effective concentration (EC50) in functional assays, such as calcium mobilization assays, and their selectivity for OX2R over OX1R. A lower EC50 value indicates higher potency. High selectivity for OX2R is often a key objective to minimize potential off-target effects associated with OX1R activation.
| Compound | Target(s) | EC50 (OX2R) | Selectivity (fold) vs. OX1R | Assay Type | Reference(s) |
| Danavorexton (TAK-925) | OX2R Agonist | 5.5 nM | >18,000 | Calcium Flux | [2][4] |
| TAK-994 | OX2R Agonist | 19 nM | >700 | Calcium Flux | |
| TAK-861 | OX2R Agonist | 2.5 nM | >3,000 | Calcium Flux | |
| ALKS 2680 | OX2R Agonist | Not Reported | Highly Selective | Not Reported | |
| ORX750 | OX2R Agonist | 0.11 nM | ~9,800 | Calcium Flux (FLIPR) | |
| BP1.15205 | OX2R Agonist | 0.015 nM | >600 | Calcium Flux (FLIPR) | |
| YNT-185 | OX2R Agonist | Potent | Selective | Not Reported |
In Vivo Efficacy in Narcolepsy Models
The therapeutic potential of orexin receptor agonists is evaluated in animal models of narcolepsy, most commonly in orexin/ataxin-3 transgenic mice or orexin knockout mice, which exhibit key symptoms of the human disease, including fragmented sleep and cataplexy-like episodes. Efficacy is typically assessed by measuring changes in wakefulness duration and the frequency of cataplexy-like events following drug administration.
| Compound | Animal Model | Dose and Route | Key Findings | Reference(s) |
| Danavorexton (TAK-925) | Orexin/ataxin-3 mice | 3 mg/kg, s.c. | Increased wakefulness, reduced sleep/wake fragmentation and cataplexy-like episodes. | |
| TAK-994 | Orexin/ataxin-3 mice | 10 mg/kg, p.o. | Promoted wakefulness, ameliorated fragmentation of wakefulness and cataplexy-like episodes. | |
| TAK-861 | Orexin/ataxin-3 mice | 1 mg/kg, p.o. | Significantly increased wakefulness time and suppressed cataplexy-like episodes. | |
| ALKS 2680 | Patients with NT1 | 1, 3, and 8 mg, single dose | Dose-dependent improvements in sleep latency. | |
| ORX750 | Not Reported | Not Reported | Preclinical data suggests potential to promote wakefulness and suppress cataplexy at low doses. | |
| BP1.15205 | Orexin/ataxin-3 mice | 0.1 mg/kg, p.o. | Significant and dose-dependent increases in total wakefulness time and prolongation of sleep latency. | |
| YNT-185 | Orexin knockout mice | i.p. and i.c.v. | Suppressed cataplexy-like episodes and promoted wakefulness. |
Pharmacokinetic Properties
The pharmacokinetic profile of an orexin receptor agonist is critical for its clinical utility. Key parameters include oral bioavailability, plasma half-life (T1/2), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the ability to penetrate the blood-brain barrier (brain/plasma ratio).
| Compound | Species | Route | T1/2 | Cmax | Tmax | Brain/Plasma Ratio | Oral Bioavailability | Reference(s) |
| Danavorexton (TAK-925) | Mouse | i.p. | Short | Not Reported | Not Reported | 0.2 (at 0.5 and 1h) | Poor | |
| TAK-994 | Monkey | p.o. | Not Reported | Not Reported | Not Reported | Not Reported | Orally available | |
| TAK-861 | Mouse | p.o. | Not Reported | Not Reported | Not Reported | Not Reported | Orally available | |
| ALKS 2680 | Human | p.o. | Suitable for once-daily dosing | Not Reported | Not Reported | Brain-penetrant | Orally bioavailable | |
| BP1.15205 | Rodent | p.o. | Favorable for once-daily dosing | Not Reported | Not Reported | Not Reported | Orally bioavailable |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascade activated by orexin receptor agonists and a typical experimental workflow for their preclinical evaluation.
Experimental Protocols
Calcium Mobilization (FLIPR) Assay
This assay is commonly used to determine the potency (EC50) and selectivity of orexin receptor agonists.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage. This incubation is typically performed at 37°C for about one hour.
-
Compound Addition: The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of varying concentrations of the orexin receptor agonist.
-
Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated. Selectivity is determined by comparing the EC50 values for OX2R and OX1R.
In Vivo Sleep/Wake Recording in Narcoleptic Mice
This procedure is used to assess the in vivo efficacy of orexin receptor agonists on wakefulness and cataplexy.
-
Animal Model: Orexin/ataxin-3 transgenic mice or orexin knockout mice, which exhibit narcolepsy-like symptoms, are used.
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Recovery and Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording setup, which includes a tethered connection to the recording system in a sound-attenuated chamber with a controlled light-dark cycle.
-
Drug Administration: The orexin receptor agonist or vehicle is administered, typically orally (p.o.) or via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 24 hours) post-administration.
-
Sleep Scoring: The recorded data is scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG signals. Cataplexy-like episodes are identified as abrupt transitions from wakefulness into a state with muscle atonia and REM sleep-like EEG characteristics.
-
Data Analysis: The total time spent in each state and the frequency and duration of cataplexy-like episodes are quantified and compared between the drug-treated and vehicle-treated groups.
Conclusion
The development of orexin receptor agonists marks a significant advancement in the potential treatment of narcolepsy and other disorders of hypersomnolence. The compounds currently in the pipeline exhibit a range of potencies and selectivities, with many demonstrating promising efficacy in preclinical models. As these molecules progress through clinical trials, a deeper understanding of their comparative efficacy, safety, and pharmacokinetic profiles will emerge, ultimately paving the way for a new generation of therapies that target the underlying pathophysiology of orexin deficiency.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 4. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Maintenance of Wakefulness Test (MWT) Data
For researchers, scientists, and drug development professionals, the Maintenance of Wakefulness Test (MWT) is a critical tool for assessing the ability to remain awake. This guide provides a comprehensive comparison of statistical methods for analyzing MWT data, complete with detailed experimental protocols and illustrative data.
The MWT is an objective measure of a person's ability to stay awake during quiet, soporific conditions. It is widely used in clinical trials to evaluate the efficacy of treatments for sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy and obstructive sleep apnea. The primary outcome of the MWT is sleep latency, the time it takes for a participant to fall asleep, measured across four separate trials.
Experimental Protocol: The 40-Minute Maintenance of Wakefulness Test
A standardized MWT protocol is crucial for ensuring the reliability and comparability of data across different studies. The following is a typical 40-minute MWT protocol:
1. Patient Preparation:
-
Patients should maintain a regular sleep-wake schedule for at least one week prior to the test.
-
Abstain from caffeine, alcohol, and central nervous system-active medications for a period determined by the study protocol.
-
A light breakfast is consumed at least one hour before the first trial.
2. Test Environment:
-
The test is conducted in a quiet, dark, and temperature-controlled room.
-
The patient is seated comfortably in a bed with back and head support.
3. Procedure:
-
Four 40-minute trials are conducted at two-hour intervals (e.g., 10:00 AM, 12:00 PM, 2:00 PM, and 4:00 PM).
-
During each trial, the patient is instructed to sit still, keep their eyes open, and try to remain awake for as long as possible.
-
Extraordinary measures to stay awake, such as singing or slapping the face, are not permitted.
-
Sleep is monitored using polysomnography (EEG, EOG, and EMG).
4. Data Recording and Scoring:
-
Sleep latency is defined as the time from the start of the trial to the first epoch of any stage of sleep.
-
If the patient does not fall asleep during the 40-minute trial, the sleep latency is recorded as 40 minutes.
-
The mean sleep latency across the four trials is calculated.
Statistical Analysis: A Comparative Approach
Hypothetical Dataset:
To illustrate the different statistical methods, we have generated a hypothetical dataset representing a clinical trial with two groups: a placebo group and a treatment group, each with 20 subjects. Each subject underwent four MWT trials, and their sleep latencies (in minutes) were recorded.
| Subject ID | Group | Trial 1 | Trial 2 | Trial 3 | Trial 4 | Mean Latency |
| 1 | Placebo | 25 | 30 | 40 | 35 | 32.5 |
| 2 | Placebo | 15 | 20 | 25 | 30 | 22.5 |
| ... | ... | ... | ... | ... | ... | ... |
| 20 | Placebo | 40 | 40 | 38 | 40 | 39.5 |
| 21 | Treatment | 35 | 40 | 40 | 38 | 38.25 |
| 22 | Treatment | 20 | 28 | 35 | 40 | 30.75 |
| ... | ... | ... | ... | ... | ... | ... |
| 40 | Treatment | 40 | 40 | 40 | 40 | 40 |
Comparison of Statistical Tests for Between-Group Analysis
This section compares methods for analyzing the difference in mean sleep latency between the placebo and treatment groups.
| Statistical Test | Description | Advantages | Disadvantages | When to Use |
| Independent Samples t-test | A parametric test that compares the means of two independent groups. | Simple to perform and widely understood. | Assumes that the data are normally distributed and have equal variances, which may not hold for MWT data due to the ceiling effect. | When the data in both groups are approximately normally distributed and have similar variances. |
| Mann-Whitney U Test (Wilcoxon Rank-Sum Test) | A non-parametric alternative to the t-test that compares the medians of two independent groups. | Does not assume a normal distribution, making it more robust for skewed data like MWT sleep latencies. | May have less statistical power than the t-test if the assumptions of the t-test are met. | When the assumption of normality is violated, or when there are significant outliers. This is often the preferred method for MWT data. |
| Survival Analysis (Kaplan-Meier Curves and Log-Rank Test) | A method that analyzes the time until an event occurs (in this case, falling asleep). | Can handle censored data (i.e., subjects who do not fall asleep within the 40-minute trial) effectively. Provides a visual representation of the probability of remaining awake over time. | More complex to perform and interpret than t-tests or Mann-Whitney U tests. | When there is a high proportion of subjects who do not fall asleep, as it utilizes the information from these "survivors." |
Illustrative Analysis of Hypothetical Data:
| Analysis | Placebo Group (Mean ± SD) | Treatment Group (Mean ± SD) | p-value | Conclusion |
| Independent Samples t-test | 31.5 ± 8.2 | 37.8 ± 4.5 | < 0.05 | A statistically significant difference in mean sleep latency between the groups. |
| Mann-Whitney U Test | Median = 32.5 | Median = 40 | < 0.05 | A statistically significant difference in the distribution of sleep latencies between the groups. |
| Log-Rank Test | - | - | < 0.05 | A statistically significant difference in the "survival" (wakefulness) curves between the two groups. |
Comparison of Statistical Tests for Within-Group and Interaction Analysis
This section compares methods for analyzing changes in sleep latency across the four trials and whether this change differs between the treatment and placebo groups.
| Statistical Test | Description | Advantages | Disadvantages | When to Use |
| Repeated Measures ANOVA | A parametric test used to detect differences in a continuous variable over time or across different conditions within the same subjects. It can also assess the interaction between the within-subjects factor (time) and a between-subjects factor (group). | Accounts for the correlation between repeated measurements on the same subject, increasing statistical power. Can analyze the main effects of time and group, as well as their interaction. | Assumes sphericity (the variances of the differences between all combinations of related groups are equal), which can be violated. Sensitive to missing data. | When analyzing the change in sleep latency across the four MWT trials and comparing this change between different groups. |
| Friedman Test | A non-parametric alternative to the one-way repeated measures ANOVA. | Does not assume normality of the data. | Less powerful than the repeated measures ANOVA if the assumptions of the ANOVA are met. Does not directly test for interaction effects. | When the assumptions of the repeated measures ANOVA are not met. |
Illustrative Analysis of Hypothetical Data (Repeated Measures ANOVA):
-
Main Effect of Time: A significant main effect of time would indicate that sleep latency changes across the four trials, regardless of the group.
-
Main Effect of Group: A significant main effect of group would indicate an overall difference in sleep latency between the placebo and treatment groups, collapsed across all trials.
-
Time x Group Interaction: A significant interaction effect would indicate that the change in sleep latency across the four trials is different for the treatment group compared to the placebo group. This is often the primary outcome of interest in clinical trials.
Visualizing MWT Experimental Workflow and Analysis
The following diagram illustrates the typical workflow of an MWT experiment and the subsequent statistical analysis pipeline.
Conclusion
The statistical analysis of MWT data requires careful consideration of the data's characteristics. While parametric tests like the t-test and repeated measures ANOVA are powerful tools, the non-parametric alternatives and survival analysis often provide a more robust and informative analysis, especially given the common ceiling effect in MWT data. Researchers and drug development professionals should choose the statistical approach that best fits their data distribution and research questions to ensure the validity and reliability of their findings.
TAK-861: A Comparative Analysis of Long-Term Safety and Tolerability in Narcolepsy Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and tolerability profile of TAK-861, an investigational oral orexin 2 receptor (OX2R) selective agonist, with established treatments for narcolepsy type 1 (NT1). The information is intended to support research and development efforts in the field of sleep medicine by presenting available clinical trial data in a comparative format.
Introduction
Narcolepsy type 1 is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, resulting from a deficiency of orexin-producing neurons.[1] TAK-861 (oveporexton) is a novel investigational compound designed to address the underlying pathophysiology of NT1 by selectively activating the OX2R.[2] Recent Phase 2 and Phase 3 clinical trials have demonstrated its efficacy in improving wakefulness and reducing cataplexy.[3] This guide focuses on the long-term safety and tolerability data for TAK-861 in comparison to current standard-of-care medications: modafinil, sodium oxybate, and pitolisant.
Long-Term Safety and Tolerability Data
The following tables summarize the available long-term safety and tolerability data from clinical trials of TAK-861 and its comparators. It is important to note that long-term extension studies for TAK-861 are ongoing, and comprehensive quantitative data is not yet fully available.
Table 1: Comparison of Long-Term Safety and Tolerability Profiles
| Feature | TAK-861 (Oveporexton) | Modafinil | Sodium Oxybate | Pitolisant (Wakix) |
| Most Common Treatment-Emergent Adverse Events (TEAEs) | Insomnia, urinary urgency and frequency, salivary hypersecretion.[4] | Headache, nervousness, nausea.[5] | Headache, nasopharyngitis, dizziness, nausea. | Headache, insomnia, weight gain, anxiety. |
| Serious Adverse Events (SAEs) | No treatment-related serious adverse events reported in Phase 2b and ongoing long-term extension. | Rare, but may include serious skin reactions (Stevens-Johnson syndrome). | Respiratory depression (rare, but serious), abuse potential. | One possibly related serious adverse event (miscarriage) reported in a long-term study. |
| Discontinuation Rate due to AEs | No discontinuations due to TEAEs in the Phase 2b study. | 9.0% in a 40-week open-label study. | 8.8% in a large post-authorization safety study. | 14.3% due to safety concerns in a long-term post-authorization study. |
| Long-Term Efficacy Maintenance | Improvements in Maintenance of Wakefulness Test (MWT), Epworth Sleepiness Scale (ESS), and Weekly Cataplexy Rate (WCR) were maintained in the long-term extension (interim analysis). | Efficacy maintained for up to 40 weeks with no evidence of tolerance. | Efficacy in reducing cataplexy and EDS is maintained long-term. | Efficacy in improving EDS and cataplexy demonstrated over 42.6 months of follow-up. |
| Abuse Potential | Not yet fully characterized. | Low abuse potential compared to traditional stimulants. | Has abuse potential and is a scheduled drug. | No abuse potential identified. |
| Special Populations | Data in pediatric and elderly populations not yet available. | Not recommended for children due to risk of serious skin reactions. | Safety profile in pediatric and elderly patients appears consistent with the general population. | Approved for use in adults; pediatric studies are ongoing. |
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials are summarized below to provide context for the presented data.
TAK-861 (Oveporexton)
-
Trial Design: The Phase 3 program for TAK-861 includes two pivotal, randomized, double-blind, placebo-controlled studies: FirstLight (NCT06470828) and RadiantLight (NCT06505031). These studies evaluate the efficacy and safety of TAK-861 over a 12-week period in patients with NT1.
-
Population: Adults aged 18-70 years with a diagnosis of narcolepsy with cataplexy (NT1).
-
Intervention: Oral administration of TAK-861 at different doses or placebo.
-
Primary Endpoint: Change from baseline in the Maintenance of Wakefulness Test (MWT) at week 12.
-
Secondary Endpoints: Changes in the Epworth Sleepiness Scale (ESS) and Weekly Cataplexy Rate (WCR).
-
Long-Term Extension: An ongoing open-label extension study is assessing the long-term safety and tolerability of TAK-861.
Modafinil
-
Trial Design: A 9-week, randomized, placebo-controlled, double-blind, multicenter clinical trial followed by a 40-week open-label extension study.
-
Population: Adult patients with a diagnosis of narcolepsy.
-
Intervention: Modafinil (200 mg or 400 mg daily) or placebo.
-
Efficacy Measures: Clinical Global Impression of Change (CGI-C), Epworth Sleepiness Scale (ESS), and the 36-item Medical Outcomes Study health survey (SF-36).
Sodium Oxybate
-
Trial Design: A large, post-authorization, non-interventional surveillance study (NCT00244465) monitoring patients for up to 18 months. Another study was a double-blind, placebo-controlled, randomized withdrawal study followed by an open-label period of up to 47 weeks in pediatric patients.
-
Population: Patients with narcolepsy type 1. Children and adolescents (aged 7-16 years) with narcolepsy with cataplexy.
-
Intervention: Sodium oxybate administered in routine clinical practice.
-
Primary Outcome: Evaluation of adherence to prescribing information, patient compliance, safety, and abuse potential.
Pitolisant
-
Trial Design: An open-label, single-arm, pragmatic study (Harmony III, NCT01399606) with a 12-month follow-up. Also, a long-term, post-authorization safety study with a follow-up of 42.6 months.
-
Population: Adult patients with narcolepsy with an Epworth Sleepiness Scale (ESS) score ≥12.
-
Intervention: Oral pitolisant once daily, with doses up to 40 mg.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: ESS, cataplexy rate, and other diary parameters.
Visualizing Mechanisms and Workflows
To illustrate the underlying biology and clinical trial processes, the following diagrams are provided.
Caption: Orexin Signaling Pathway and TAK-861 Mechanism of Action.
Caption: Generalized Clinical Trial Workflow for Narcolepsy Treatments.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. neurologylive.com [neurologylive.com]
- 3. neurologylive.com [neurologylive.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Long-term efficacy and safety of modafinil (PROVIGIL((R))) for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating TAK-861 Dosage with Clinical Outcomes: A Comparative Guide for Researchers
This guide provides a detailed comparison of TAK-861's performance at various dosages, supported by experimental data from recent clinical trials. It is intended for researchers, scientists, and drug development professionals interested in the clinical development of orexin receptor agonists for the treatment of narcolepsy type 1.
Introduction to TAK-861
TAK-861, also known as oveporexton, is an investigational, orally administered, selective orexin receptor 2 (OX2R) agonist.[1][2] It is being developed by Takeda Pharmaceuticals for the treatment of narcolepsy type 1 (NT1), a chronic neurological condition caused by the loss of orexin-producing neurons in the brain.[1][3] By selectively stimulating OX2R, TAK-861 aims to restore the deficient orexin signaling, thereby addressing the underlying cause of NT1 symptoms such as excessive daytime sleepiness (EDS) and cataplexy.[1]
Mechanism of Action: The Orexin Signaling Pathway
Narcolepsy Type 1 is characterized by a deficiency of the neuropeptide orexin (also known as hypocretin) due to the destruction of orexin-producing neurons in the hypothalamus. Orexin plays a crucial role in regulating the sleep-wake cycle, appetite, and arousal. TAK-861 acts as an agonist at the orexin 2 receptor (OX2R), mimicking the effects of endogenous orexin and thereby compensating for its deficiency. This activation of OX2R is believed to promote wakefulness and suppress the abnormal REM sleep phenomena, such as cataplexy, that are characteristic of narcolepsy.
Clinical Trial Data: Dosage and Efficacy
Recent Phase 2b and Phase 3 clinical trials have demonstrated a dose-dependent improvement in key clinical outcomes with TAK-861 treatment.
Phase 2b Clinical Trial (NCT05687903)
The Phase 2b trial was a randomized, double-blind, placebo-controlled study that evaluated multiple oral dosage regimens of TAK-861 in 112 patients with narcolepsy type 1 over an 8-week period.
| Dosage Regimen | Primary Endpoint: Mean Change from Baseline in MWT (minutes) | Secondary Endpoint: Mean Change from Baseline in ESS | Secondary Endpoint: Change in Weekly Cataplexy Rate (WCR) |
| Placebo | - | - | - |
| 0.5 mg / 0.5 mg | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement |
| 2 mg / 2 mg | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement |
| 2 mg / 5 mg | Most Pronounced Improvement | Statistically Significant Improvement | Statistically Significant Improvement |
| 7 mg QD | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement |
Specific numerical data for mean changes were not publicly released but were described as statistically significant and clinically meaningful.
At week 8, the percentage of participants achieving a normative Epworth Sleepiness Scale (ESS) score of less than 10 was significantly higher in the TAK-861 arms compared to placebo: 19.0% for placebo, 66.7% for 0.5 mg/0.5 mg, 95.2% for 2 mg/2 mg, 81.8% for 2 mg/5 mg, and 73.9% for 7 mg QD.
Phase 3 Clinical Trials (FirstLight & RadiantLight)
The FirstLight (NCT06470828) and RadiantLight (NCT06505031) studies were global, randomized, double-blind, placebo-controlled Phase 3 trials that evaluated the efficacy and safety of TAK-861 over 12 weeks.
| Dosage Regimen | Primary Endpoint: MWT | Secondary Endpoint: ESS | Secondary Endpoint: WCR |
| Placebo | - | - | - |
| 1 mg (twice-daily) | Statistically Significant Improvement (p < 0.001) | Statistically Significant Improvement (p < 0.001) | Statistically Significant Improvement (p < 0.001) |
| 2 mg (twice-daily) | Statistically Significant Improvement (p < 0.001) | Statistically Significant Improvement (p < 0.001) | Statistically Significant Improvement (p < 0.001) |
All primary and secondary endpoints were met across all doses, demonstrating statistically significant and clinically meaningful improvements in wakefulness, excessive daytime sleepiness, and cataplexy.
Experimental Protocols
The clinical trials for TAK-861 employed validated measures to assess the key symptoms of narcolepsy type 1.
-
Maintenance of Wakefulness Test (MWT): This was the primary endpoint in the clinical trials. The MWT is an objective measure of a participant's ability to stay awake in a quiet, dark room. Participants are instructed to try to remain awake for a series of 40-minute trials, and the time it takes for them to fall asleep (sleep latency) is recorded. Longer sleep latencies indicate improved wakefulness.
-
Epworth Sleepiness Scale (ESS): A key secondary endpoint, the ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in various everyday situations. Lower scores on the ESS indicate a reduction in subjective sleepiness.
-
Weekly Cataplexy Rate (WCR): Another important secondary endpoint, the WCR measures the number of cataplexy attacks (sudden loss of muscle tone triggered by strong emotions) experienced by a participant over a week. A reduction in the WCR signifies improved control over this debilitating symptom.
Correlating Dosage with Clinical Outcomes
The available data from the Phase 2b and Phase 3 trials suggest a positive correlation between TAK-861 dosage and improvement in clinical outcomes for narcolepsy type 1. Higher doses generally led to more pronounced effects, particularly on objective measures of wakefulness like the MWT. However, even lower doses demonstrated statistically significant and clinically meaningful improvements compared to placebo.
Comparison with Alternatives
Currently, the standard of care for narcolepsy type 1 is limited to therapies that manage the symptoms rather than addressing the underlying orexin deficiency. TAK-861 represents a potential first-in-class treatment that targets the core pathophysiology of the disease.
Other orexin receptor agonists are in earlier stages of clinical development, including:
-
ALKS 2680 (Alkermes): Entering Phase 2 trials.
-
ORX750 (Centessa Pharmaceuticals): A selective OX2R agonist in development for NT1, NT2, and idiopathic hypersomnia.
-
ORX142 (Centessa Pharmaceuticals): In Phase 1 studies.
TAK-861 is the most advanced orexin receptor agonist in the development pipeline for narcolepsy type 1.
Conclusion
The clinical data to date for TAK-861 (oveporexton) demonstrate a clear, dose-dependent improvement in both objective and subjective measures of narcolepsy type 1 symptoms. The drug has been generally well-tolerated across the tested dosages. The consistent and statistically significant efficacy shown in the Phase 2b and Phase 3 trials highlights the potential of TAK-861 to become a transformative treatment for individuals with narcolepsy type 1 by addressing the fundamental orexin deficiency. Further data from the ongoing long-term extension studies will provide more insight into the sustained efficacy and safety of this promising therapeutic agent.
References
A Comparative Review of Pharmacological Treatments for Narcolepsy Type 1
For Researchers, Scientists, and Drug Development Professionals
Narcolepsy Type 1 (NT1) is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, a sudden loss of muscle tone triggered by strong emotions. The underlying pathology of NT1 is a significant loss of orexin (also known as hypocretin) producing neurons in the hypothalamus, leading to dysregulation of the sleep-wake cycle. This guide provides a comparative analysis of the leading pharmacological treatments for NT1, presenting quantitative data from clinical trials, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Quantitative Comparison of Treatment Efficacy and Safety
The following tables summarize the comparative efficacy and safety of key pharmacological agents used in the treatment of Narcolepsy Type 1. Data is derived from network meta-analyses of randomized controlled trials (RCTs), providing a synthesized view of the relative performance of these treatments.
Table 1: Comparative Efficacy on Excessive Daytime Sleepiness (EDS)
| Treatment | Mean Difference in Epworth Sleepiness Scale (ESS) Change from Placebo (95% CI) | Standardized Mean Difference (SMD) in Maintenance of Wakefulness Test (MWT) Change from Placebo (95% CI) |
| Solriamfetol | -2.88 (-4.89 to -0.88) vs Pitolisant-2.56 (-4.62 to -0.51) vs Sodium Oxybate[1] | 0.45 (0.02 to 0.88) vs Pitolisant0.42 (0.05 to 0.79) vs Modafinil[1] |
| Modafinil (200-400 mg/d) | Similar efficacy to Sodium Oxybate and Pitolisant[2][3][4] | Similar efficacy to Sodium Oxybate and Pitolisant |
| Sodium Oxybate (9 g/d) | Similar efficacy to Modafinil and Pitolisant | Similar efficacy to Modafinil and Pitolisant |
| Pitolisant (up to 40 mg/d) | Similar efficacy to Modafinil and Sodium Oxybate | Similar efficacy to Modafinil and Sodium Oxybate |
Table 2: Comparative Efficacy on Cataplexy
| Treatment | Efficacy in Reducing Weekly Cataplexy Rate |
| Sodium Oxybate (9 g/d) | Demonstrated a beneficial effect on cataplexy, comparable to Pitolisant. |
| Pitolisant (up to 40 mg/d) | Showed a beneficial effect on cataplexy, comparable to Sodium Oxybate. |
| Solriamfetol | Did not show a significant difference in improving cataplexy frequency in a network meta-analysis. |
| Modafinil | Not typically considered a primary treatment for cataplexy. |
Table 3: Comparative Safety and Tolerability
| Treatment | Common Adverse Events (Incidence >5%) | Key Safety Considerations |
| Solriamfetol | Headache, nausea, decreased appetite, anxiety, insomnia. | Lowest risk of anxiety but highest risk of headache in one meta-analysis. |
| Modafinil | Headache, nausea, nervousness. | Generally well-tolerated with a good safety profile. |
| Sodium Oxybate | Nausea, dizziness, headache, vomiting, diarrhea, enuresis. | Boxed warning for CNS depression and abuse potential. Highest risk of gastrointestinal side effects in one meta-analysis. |
| Pitolisant | Insomnia, nausea, anxiety, headache. | Highest risk of nausea in one meta-analysis. |
Experimental Protocols of Key Clinical Trials
The data presented above are derived from numerous rigorous clinical trials. The general methodologies of the pivotal trials for each major drug class are outlined below.
Modafinil: U.S. Modafinil in Narcolepsy Multicenter Study Group
-
Study Design: A 9-week, randomized, double-blind, placebo-controlled, multi-center trial.
-
Patient Population: Patients with a diagnosis of narcolepsy experiencing excessive daytime sleepiness.
-
Intervention: Patients were randomized to receive fixed daily doses of modafinil (200 mg or 400 mg) or placebo.
-
Primary Efficacy Endpoints:
-
Objective measures of EDS: Multiple Sleep Latency Test (MSLT) and Maintenance of Wakefulness Test (MWT).
-
Subjective measure of sleepiness: Epworth Sleepiness Scale (ESS).
-
-
Key Secondary Endpoint: Clinician's Global Impression of Change (CGI-C).
-
Methodology: Following a baseline assessment, patients underwent a 9-week treatment period with efficacy and safety evaluations at regular intervals. A subsequent 2-week placebo-controlled discontinuation phase was included to assess withdrawal effects.
Sodium Oxybate: Pivotal Phase 3 Trials (e.g., NCT00049803)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multi-center trials. Some studies, particularly in pediatric populations, employed a randomized-withdrawal design.
-
Patient Population: Patients with narcolepsy and cataplexy.
-
Intervention: Following a period of discontinuation from anti-cataplectic medications, patients were titrated to an effective and tolerable dose of sodium oxybate (e.g., 6g or 9g per night) or placebo, administered in two divided doses.
-
Primary Efficacy Endpoints:
-
Change in the number of weekly cataplexy attacks.
-
Change in daytime sleepiness as measured by the ESS.
-
-
Methodology: Patients recorded the frequency and severity of cataplexy attacks in daily diaries. Efficacy and safety were assessed throughout the treatment period, which typically lasted for several weeks.
Pitolisant: HARMONY 1 Trial (NCT01067222)
-
Study Design: An 8-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients with narcolepsy experiencing excessive daytime sleepiness.
-
Intervention: The study included a 3-week individual dose-titration phase followed by a 5-week stable dose period. Patients received either pitolisant (up to 35.6 mg/day) or a placebo.
-
Primary Efficacy Endpoint: Change from baseline in the Epworth Sleepiness Scale (ESS) score.
-
Methodology: Efficacy was evaluated based on the change in ESS score from the beginning to the end of the 8-week treatment period. Safety assessments were conducted throughout the trial.
Solriamfetol: TONES Program (e.g., TONES 2 & 3)
-
Study Design: 12-week, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Adults with narcolepsy (TONES 2) or obstructive sleep apnea (TONES 3) with residual excessive daytime sleepiness.
-
Intervention: Patients were randomized to receive once-daily oral solriamfetol at various doses (e.g., 75 mg, 150 mg, 300 mg) or placebo.
-
Co-Primary Efficacy Endpoints:
-
Change from baseline in the Maintenance of Wakefulness Test (MWT).
-
Change from baseline in the Epworth Sleepiness Scale (ESS).
-
-
Methodology: The trials involved a titration phase for higher doses, followed by a stable dosing period for the remainder of the 12 weeks. Efficacy and safety were monitored at specified intervals.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the underlying pathophysiology of Narcolepsy Type 1 and the mechanisms of action of the compared treatments.
Caption: Pathophysiology of Narcolepsy Type 1.
Caption: Mechanisms of Action for Narcolepsy Treatments.
Caption: Generalized Workflow of a Narcolepsy Clinical Trial.
Conclusion
The treatment landscape for Narcolepsy Type 1 has evolved significantly, offering multiple therapeutic options that target distinct neurochemical pathways to alleviate the burdensome symptoms of excessive daytime sleepiness and cataplexy. Solriamfetol and traditional stimulants like modafinil demonstrate robust efficacy in improving wakefulness, primarily through the modulation of dopamine and norepinephrine. Pitolisant offers a novel, non-stimulant approach by enhancing histaminergic neurotransmission, while sodium oxybate remains a cornerstone for managing both EDS and cataplexy by promoting consolidated nocturnal sleep via its action on GABA-B receptors.
The choice of therapy is often individualized based on the patient's specific symptom profile, comorbidities, and tolerability to potential side effects. The quantitative data from network meta-analyses suggest comparable efficacy for EDS among modafinil, sodium oxybate, and pitolisant, with solriamfetol showing potential for superior efficacy in some analyses. For cataplexy, sodium oxybate and pitolisant have demonstrated clear benefits.
Future research and drug development are focused on orexin receptor agonists, which represent a targeted approach to address the core pathophysiology of NT1. These emerging therapies hold the promise of transforming the standard of care by replacing the deficient orexin signaling. Continuous evaluation of long-term efficacy and safety data from clinical trials will be crucial in further refining treatment strategies for individuals with Narcolepsy Type 1.
References
Safety Operating Guide
Proper Disposal Procedures for N 0861 (Demeton)
This document provides essential safety and logistical information for the handling and disposal of N 0861, identified as Demeton (mixed isomers). The following procedures are critical for ensuring the safety of laboratory personnel and the protection of the environment.
Safety and Handling
Demeton is a highly toxic substance that can be fatal if swallowed, inhaled, or in contact with skin. It is also very toxic to aquatic organisms.[1] Personnel handling this chemical must be thoroughly trained and equipped with appropriate personal protective equipment (PPE).
Key Hazards:
-
Acute Effects: May cause effects on the nervous system, leading to cardiac disorders, convulsions, and respiratory failure.[1] Cholinesterase inhibition is a primary mechanism of toxicity.[1]
-
Delayed Effects: Symptoms may be delayed.[1]
-
Environmental Hazard: Very toxic to aquatic life.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Ventilation, local exhaust, or breathing protection is required.
-
Hand Protection: Protective gloves are mandatory.
-
Eye Protection: A face shield or eye protection in combination with breathing protection should be worn.
-
Skin Protection: A chemical protection suit, including self-contained breathing apparatus, is necessary for handling spills.
Quantitative Data Summary
| Property | Value/Information |
| Physical State | Colorless liquid |
| Boiling Point | 224 °C (435 °F) |
| Density | 1.11 g/cm³ at 25 °C (77 °F) |
| Air Contamination | A harmful contamination of the air will be reached rather slowly on evaporation at 20°C. |
| UN Hazard Class | 6.1 (Toxic) |
| UN Subsidiary Risks | 3 (Flammable liquid) |
| UN Packing Group | I (High danger) |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. |
Experimental Protocols
Spill Response and Disposal:
In the event of a spill, the following steps must be taken immediately:
-
Evacuate: Evacuate the danger area and consult an expert.
-
Containment: Collect leaking and spilled liquid in sealable containers as far as possible.
-
Absorption: Absorb the remaining liquid in sand or other inert absorbent material.
-
Collection: Carefully collect the absorbed material and move it to a safe place.
-
Decontamination: Rinse the area with water, but prevent runoff from entering the environment.
-
Waste Disposal: Dispose of the collected waste in sealed containers as hazardous chemical waste. Do NOT allow this chemical to enter the environment.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound (Demeton).
Caption: Workflow for the safe disposal of this compound (Demeton).
References
Essential Safety and Handling Protocols for Demeton (N 0861)
For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Demeton, also referred to as N 0861. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is critical when working with Demeton. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Face shield or eye protection in combination with breathing protection | Must provide a barrier against splashes and aerosols. |
| Hands | Protective gloves | Chemically resistant gloves are required. |
| Body | Protective clothing, Chemical protection suit | A chemical-resistant suit is necessary, particularly in cases of potential significant exposure. |
| Respiratory | Self-contained breathing apparatus (SCBA) | Required, especially in situations with potential for inhalation or insufficient ventilation. |
Handling and Operational Protocols
All handling of Demeton should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Preparation and Handling Workflow:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
